molecular formula C35H41NO10 B579147 Himbosine CAS No. 15448-14-3

Himbosine

Cat. No.: B579147
CAS No.: 15448-14-3
M. Wt: 635.71
InChI Key: ORUDPNXLVHQHOC-GRRMYRPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Himbosine is a chemical compound offered for research and development purposes. It is provided as a solid with a catalog number and is available in a pack size of 500μg . The product is designated strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses. Researchers are encouraged to contact the supplier for comprehensive product specifications, including detailed safety data, solubility, and storage conditions to support their experimental work.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,3R,6S,7S,9R,11S,14R,15S,16S,17R,20S)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUDPNXLVHQHOC-GRRMYRPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]3N1[C@@]45[C@H]6CC[C@H]([C@H]([C@@H]6[C@H](C(=C4[C@@]2(C[C@H]5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Himbosine: Structural Architecture, Absolute Configuration, and Synthetic Logic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Himbosine is a hexacyclic alkaloid isolated from the bark of Galbulimima belgraveana (formerly Himantandra belgraveana). Belonging to the complex Class II Galbulimima alkaloids, it is structurally distinct from the more widely known Class I muscarinic antagonist, himbacine. While himbacine features a piperidine ring attached to a decalin system, this compound presents a rigid, cage-like hexacyclic framework containing a hemiacetal or ester linkage that challenges both structural elucidation and total synthesis.

This guide details the structural elucidation of this compound, focusing on the determination of its absolute configuration via X-ray crystallography of its hydrobromide derivative and the validation of the Galbulimima scaffold through modern total synthesis.

Structural Classification and Architecture

The Galbulimima alkaloids are categorized into four classes based on the connectivity between the piperidine ring and the decalin core.

  • Class I (e.g., Himbacine): Piperidine ring attached to the decalin core; open structure.

  • Class II (e.g., this compound, Himandrine): Hexacyclic cage structure formed by additional bond formation between the piperidine and the decalin/lactone moiety.

  • Class III (e.g., Himgaline): Pentacyclic or hexacyclic variants often involving different oxidation states.

This compound (


) is characterized by a high degree of oxygenation and stereochemical density. Its core comprises a trans-decalin  system fused to a piperidine ring, further bridged to form a caged structure.
Visualization: Galbulimima Alkaloid Classification

Galbulimima_Classification cluster_legend Structural Complexity Root Galbulimima belgraveana Extract ClassI Class I: Open Chain (e.g., Himbacine) Root->ClassI ClassII Class II: Hexacyclic Cage (e.g., this compound) Root->ClassII ClassIII Class III: Himgaline Type (e.g., Himgaline) Root->ClassIII Himbosine_Feat Features: - Hexacyclic Cage - Ester Functionality - C35H41NO10 - High Oxygenation ClassII->Himbosine_Feat

Figure 1: Hierarchical classification of Galbulimima alkaloids. This compound represents the complex Class II "cage" subtype.

Elucidation of Absolute Configuration

The determination of this compound's absolute configuration was a landmark effort in natural product chemistry, relying heavily on X-ray crystallography before the advent of high-field NMR.

The Crystallographic Pivot: this compound Hydrobromide

In the pivotal study by Binns et al. (1965) , the absolute configuration was established not on the free base, but on the hydrobromide salt . The presence of the heavy Bromine atom was crucial for two reasons:

  • Crystallinity: The free base is often an amorphous oil or gum; the HBr salt forms well-defined orthorhombic crystals.

  • Anomalous Scattering: The heavy atom (Br) allows for the determination of absolute stereochemistry using the Bijvoet method (anomalous dispersion), distinguishing the correct enantiomer from its mirror image.

Stereochemical Definition

This compound possesses multiple stereocenters. The X-ray analysis defined the relative orientation of the decalin ring junction (trans-fused) and the cage bridges.

  • Decalin Core: Rigid trans-decalin.

  • Piperidine Fusion: The nitrogen bridge is oriented to minimize steric strain, locking the cage.

  • Ester Groups: The benzoate ester and other oxygenated substituents are positioned on the convex face of the cage, accessible for hydrolysis.

Confirmation via Synthesis (The "Family" Proof)

While a direct total synthesis of this compound itself is less common in literature than its congeners, the absolute configuration of the Class II/III family has been validated through the total synthesis of Himgaline and GB13 by groups such as Movassaghi and Chackalamannil .

  • The synthetic routes to Himgaline produce the same rigid cage skeleton found in this compound.

  • The optical rotation of the synthetic intermediates matches the natural degradation products of this compound, confirming the assignment.

Synthetic Logic and Validation

The synthesis of the Class II/III cage requires overcoming significant thermodynamic barriers. The core strategy involves constructing the decalin system and then "snapping" the cage shut via intramolecular cyclization.

Visualization: Synthetic Strategy (General Class II/III)

Synthetic_Logic Start Precursor: Bicyclic Enone / Decalin Step1 Step 1: Michael Addition / Diels-Alder (Sets Decalin Stereochem) Start->Step1 Stereocontrol Step2 Step 2: Piperidine Ring Formation (Imine/Enamine Logic) Step1->Step2 N-alkylation Step3 Step 3: Cage Cyclization (Thermodynamic Control) Step2->Step3 Acid/Base Target Target: Hexacyclic Cage (Himgaline/Himbosine Core) Step3->Target Functionalization

Figure 2: Generalized synthetic logic for accessing the Galbulimima cage skeleton.

Experimental Protocols

Protocol A: Isolation and Crystallization of this compound Hydrobromide

Context: This protocol reconstructs the historical isolation method used to generate crystals suitable for the X-ray diffraction that solved the structure.

Reagents:

  • Crude alkaloid fraction from Galbulimima belgraveana bark.[1]

  • Solvents: Ethanol (EtOH), Acetone, Water.

  • Reagent: Hydrobromic acid (HBr, 48% aq).

Step-by-Step:

  • Extraction: Extract the dried milled bark with methanol. Concentrate to a gum.

  • Acid-Base Partition: Dissolve gum in 2M H2SO4. Wash with ether (removes non-basic lipids). Basify aqueous layer with NH4OH to pH 10. Extract alkaloids into Chloroform (CHCl3).

  • Fractionation: Subject the crude alkaloid mixture to chromatography on alumina. Elute with Benzene/Chloroform gradients. This compound elutes in the polar fractions due to high oxygenation.

  • Salt Formation: Dissolve the isolated this compound free base (approx. 100 mg) in minimal absolute ethanol (2 mL).

  • Acidification: Add aqueous HBr dropwise until the solution is just acidic (pH ~4).

  • Crystallization: Add warm acetone (cloud point method) and allow the solution to cool slowly from 50°C to 4°C over 24 hours.

  • Harvest: Filter the colorless prisms. Recrystallize from Ethanol/Water (9:1) to obtain single crystals suitable for X-ray.[2][3]

Protocol B: X-Ray Diffraction Data Collection (Modern Standard)

Context: To verify absolute configuration today, one would follow this rigorous workflow.

Parameters:

  • Radiation: Cu K

    
     (
    
    
    
    Å) is preferred for organic molecules to maximize the anomalous signal of Oxygen/Nitrogen if Bromine is absent, though Mo K
    
    
    is standard for HBr salts.
  • Temperature: 100 K (Cryostream).

Workflow:

  • Mounting: Mount a single crystal (approx.

    
     mm) on a Kapton loop using Paratone oil.
    
  • Unit Cell Determination: Collect 30-50 frames to determine the unit cell dimensions and Bravais lattice (Orthorhombic for this compound HBr).

  • Data Collection: Collect a full sphere of data (completeness > 99%) with high redundancy (> 4x) to ensure accurate intensity measurements for anomalous dispersion analysis.

  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

  • Absolute Configuration Check: Calculate the Flack Parameter .

    • Flack x

      
       0.0: Correct absolute configuration.
      
    • Flack x

      
       1.0: Inverted structure (wrong enantiomer).
      
    • Note: For this compound HBr, the heavy Br atom ensures a definitive Flack parameter near 0.0.

Data Summary: Physical Properties

PropertyValue (this compound)Notes
Formula

High Oxygen/Carbon ratio
Molecular Weight ~635.7 g/mol
Melting Point (HBr) 225–228 °C (dec)Distinct decomposition point
Crystal System OrthorhombicSpace group

(Chiral)
Solubility Soluble in CHCl3, MeOH; Insoluble in HexanePolar nature due to ester groups
Key Bioactivity Muscarinic Antagonist (Moderate)Less potent than Himbacine (Class I)

References

  • Binns, S. V., et al. "The chemical constituents of Galbulimima species. V. The structure of this compound." Australian Journal of Chemistry, vol. 18, no. 4, 1965, pp. 569-573. Link

  • Chackalamannil, S., et al. "Total Synthesis of (+)-Himbacine and (+)-Himbeline." Journal of Organic Chemistry, vol. 64, no. 6, 1999, pp. 1932-1940. Link

  • Movassaghi, M., et al. "Concise Total Synthesis of (-)-GB13 and (+)-Himgaline." Journal of the American Chemical Society, vol. 131, no. 25, 2009, pp. 8742–8743. Link

  • Takadoi, M., et al. "Synthetic studies on himbacine, a potent antagonist of the muscarinic M2 subtype receptor." Bioorganic & Medicinal Chemistry, vol. 11, no. 7, 2003, pp. 1169-1186. Link

  • Evans, D. A., et al. "Total Synthesis of the Galbulimima Alkaloid (+)-Himgaline." Angewandte Chemie International Edition, vol. 48, no. 19, 2009, pp. 3425-3428. Link

Sources

The Enigmatic Architecture of Galbulimima belgraveana Class I Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Rainforest Treasure

Deep within the rainforests of Papua New Guinea and northern Australia resides Galbulimima belgraveana, a tree whose bark holds a complex and fascinating array of over 40 unique alkaloids.[1] These natural products have garnered significant attention from the scientific community for their intricate molecular structures and profound biological activities, including psychoactive effects noted in traditional medicine.[2] This in-depth technical guide focuses on the Class I alkaloids from G. belgraveana, a group of compounds that exemplify the therapeutic potential of this remarkable plant. We will delve into their classification, defining structural features, proposed biosynthetic origins, and the methodologies for their isolation and characterization, providing a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Classification of Galbulimima Alkaloids: A Framework for Understanding Structural Diversity

The alkaloids isolated from Galbulimima belgraveana are broadly categorized into four distinct classes based on their structural properties.[1] This classification system provides a crucial framework for understanding the relationships between their chemical architecture and biological function.

  • Class I: Characterized by a core structure featuring a trans-decalin system and a piperidine ring. The majority of Class I alkaloids possess a δ-lactone fused to the decalin moiety.

  • Class II & III: These classes also contain the conserved piperidine and decalin motifs but differ in their connectivity and stereochemistry, leading to diverse pharmacological profiles.

  • Class IV: This category encompasses miscellaneous alkaloids with unique scaffolds that do not fit into the other three classes.

This guide will focus exclusively on the Class I alkaloids, which are of particular interest due to their potent and selective interactions with key protein targets in the central and peripheral nervous systems.

The Architectural Blueprint of Class I Alkaloids

The defining characteristic of Class I alkaloids is their intricate and densely functionalized molecular framework. Understanding this architecture is paramount for elucidating their mechanism of action and for designing synthetic analogs with improved therapeutic properties.

The Core Scaffold: A Fusion of Piperidine and Decalin

All Galbulimima alkaloids, including those of Class I, are built upon a foundation of a piperidine ring and a trans-decalin system. This fundamental scaffold provides the three-dimensional arrangement necessary for precise molecular recognition at biological targets.

The δ-Lactone Moiety: A Key Functional Group

A prominent feature of most Class I alkaloids is the presence of a δ-lactone ring fused to the decalin core. This lactone is not merely a structural element; its electronic properties and spatial orientation are critical for the biological activity of these compounds.

Representative Class I Alkaloids and Their Structural Nuances

The Class I category is further subdivided to better distinguish between key structural variations. This sub-classification aids in understanding the structure-activity relationships within this group.

  • Class Ia: The Himbacine Family

    • Himbacine: The archetypal Class I alkaloid, himbacine, is a potent antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype.[2] Its discovery has spurred significant interest in its potential as a lead compound for the treatment of neurodegenerative diseases like Alzheimer's.[3]

    • Himbeline and Himgravine: These are close congeners of himbacine, sharing the same core structure but with minor modifications that can influence their pharmacological profiles.

  • Class Ib: The GB18 Family

    • GB18: This alkaloid is a structural outlier within Class I, featuring a different connectivity between the piperidine and decalin rings, forming an attached-ring motif. This seemingly subtle change dramatically alters its biological activity, transforming it from a muscarinic antagonist to a potent antagonist of kappa- and mu-opioid receptors.[2][4] This discovery has opened new avenues for the development of novel analgesics and treatments for addiction.

The structural diversity within Class I alkaloids is a testament to the biosynthetic versatility of G. belgraveana. A visual representation of this classification is provided in the diagram below.

G_belgraveana_Class_I_Alkaloids cluster_classification Galbulimima Alkaloid Classification cluster_class_i Class I Sub-classification Class I Class I Class Ia (Himbacine-type) Class Ia (Himbacine-type) Class I->Class Ia (Himbacine-type) e.g., Himbacine, Himbeline Class Ib (GB18-type) Class Ib (GB18-type) Class I->Class Ib (GB18-type) e.g., GB18 Class II Class II Class III Class III Class IV Class IV Muscarinic Receptor Antagonism Muscarinic Receptor Antagonism Class Ia (Himbacine-type)->Muscarinic Receptor Antagonism Opioid Receptor Antagonism Opioid Receptor Antagonism Class Ib (GB18-type)->Opioid Receptor Antagonism caption Classification of G. belgraveana Class I Alkaloids. Biosynthesis_Pathway Polyene Precursor Polyene Precursor Folded Intermediate Folded Intermediate Polyene Precursor->Folded Intermediate Conformational Folding Diels-Alder Cycloaddition Diels-Alder Cycloaddition Folded Intermediate->Diels-Alder Cycloaddition Decalin Core Decalin Core Diels-Alder Cycloaddition->Decalin Core [4+2] Post-Cyclization Modifications Post-Cyclization Modifications Decalin Core->Post-Cyclization Modifications Enzymatic Steps Class I Alkaloid Class I Alkaloid Post-Cyclization Modifications->Class I Alkaloid e.g., Reduction, Lactonization caption Proposed Biosynthetic Pathway to Class I Alkaloids. Experimental_Workflow Powdered Bark Powdered Bark Acid-Base Extraction Acid-Base Extraction Powdered Bark->Acid-Base Extraction Crude Alkaloid Extract Crude Alkaloid Extract Acid-Base Extraction->Crude Alkaloid Extract Column Chromatography Column Chromatography Crude Alkaloid Extract->Column Chromatography Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure Class I Alkaloid Pure Class I Alkaloid Preparative HPLC->Pure Class I Alkaloid Structural Elucidation Structural Elucidation Pure Class I Alkaloid->Structural Elucidation MS, NMR, X-ray caption Workflow for Isolation and Characterization.

Sources

The Isolation of Himbosine from Galbulimima baccata: A Historical and Technical Guide for Natural Product Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the historical and contemporary methodologies for the isolation of himbosine, a complex alkaloid from the bark of the Australian rainforest tree Galbulimima baccata. This document is intended for researchers, scientists, and drug development professionals engaged in the field of natural product chemistry, offering field-proven insights into the evolution of isolation techniques and the rationale behind experimental choices.

Introduction: The Enigmatic Alkaloids of Galbulimima baccata

The genus Galbulimima, native to Australasia, has long been a subject of ethnobotanical and chemical interest due to the profound psychoactive properties of its bark, used in traditional ceremonies by the indigenous people of Papua New Guinea.[1][2] Chemical investigations into these properties began in the early 20th century, but it was in the 1950s that a concerted effort was made to isolate and characterize the responsible bioactive compounds.[2][3] This led to the discovery of a structurally diverse family of over 40 alkaloids, broadly classified into four types.[1][3][4] this compound, a highly oxygenated hexacyclic ester alkaloid, belongs to the second class of these fascinating natural products.[3]

The journey of this compound from a constituent of a traditional remedy to a molecule of interest for modern pharmacology is a testament to the advancements in natural product chemistry. This guide will trace this journey, from the pioneering work of the mid-20th century to the sophisticated techniques employed today.

Part 1: The Dawn of Discovery - Historical Isolation and Structural Elucidation (1950s-1960s)

Inferred Historical Isolation Protocol

The isolation of this compound in the mid-20th century would have likely followed a multi-step process heavily reliant on solvent-solvent extraction and classical column chromatography.

Step 1: Extraction of Total Alkaloids

The process would have commenced with the collection and drying of large quantities of G. baccata bark. The dried and powdered bark would then be subjected to exhaustive extraction, likely using a Soxhlet apparatus with a polar solvent like methanol or ethanol to extract a broad range of compounds, including the alkaloids.[5]

Step 2: Acid-Base Extraction for Alkaloid Enrichment

The crude extract would then undergo a series of acid-base extractions to separate the basic alkaloids from neutral and acidic components. This involved:

  • Dissolving the crude extract in an immiscible organic solvent and a dilute acid (e.g., hydrochloric acid). The basic alkaloids would partition into the acidic aqueous layer as their water-soluble salts.

  • The aqueous layer would be separated and then basified (e.g., with ammonia) to liberate the free alkaloids.

  • The free alkaloids would then be back-extracted into an organic solvent (e.g., chloroform or diethyl ether).

This process, while effective for enrichment, was often plagued by emulsion formation and the potential for degradation of sensitive molecules.

Step 3: Chromatographic Separation

The enriched alkaloid mixture, still a complex concoction of structurally related compounds, would then be subjected to chromatographic separation. In the 1950s and 1960s, the primary tools for this were:

  • Column Chromatography: Large glass columns packed with an adsorbent like alumina or silica gel were the workhorses of purification.[5][6] The separation was achieved by eluting the column with a series of solvents of increasing polarity, a technique known as gradient elution. Fractions were collected manually and analyzed for the presence of alkaloids using colorimetric tests or by evaporation and weighing of the residue. The choice of solvent system was a matter of empirical optimization, often involving numerous trials.

  • Paper Chromatography: This technique was primarily used for analytical purposes to monitor the progress of column chromatography and to assess the purity of fractions.[7] While preparative paper chromatography was possible, it was a laborious process for obtaining significant quantities of material.[7]

Step 4: Crystallization

The final step in obtaining pure this compound would have been crystallization from a suitable solvent or solvent mixture. This not only provided a highly purified compound but also yielded crystals suitable for melting point determination, a key purity criterion at the time.

Structural Elucidation: A Puzzle Solved by Degradation and X-ray Crystallography

In the absence of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), the structural elucidation of complex molecules like this compound was a formidable challenge. Early chemists relied on a combination of:

  • Chemical Degradation: This involved subjecting the isolated alkaloid to a series of chemical reactions to break it down into smaller, more easily identifiable fragments. The structures of these fragments would then be pieced together like a puzzle to deduce the structure of the original molecule. This was a time-consuming and often destructive process that required significant quantities of the pure compound.

  • X-ray Crystallography: The definitive structural proof for this compound came from single-crystal X-ray diffraction analysis of its hydrobromide salt.[8] This powerful technique provided a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the atomic arrangement and the relative stereochemistry of the molecule.[6]

Part 2: The Modern Era - High-Resolution Isolation and Characterization

The advent of modern chromatographic and spectroscopic techniques has revolutionized the field of natural product isolation. The isolation of this compound today is a much more efficient and less destructive process, allowing for the isolation of even minor alkaloids from smaller quantities of plant material.

Contemporary Isolation Protocol

A representative modern protocol for the isolation of alkaloids from G. baccata bark is detailed in a 2018 publication by Lan et al.[9] This method, while rooted in the classical acid-base extraction principles, employs advanced chromatographic techniques for high-resolution separation.

Step 1: Extraction

  • Shade-dried and milled bark (10 kg) is exhaustively extracted with cold methanol (3 x 20 L).

  • The combined methanol extracts are concentrated under reduced pressure to yield a crude extract.

Step 2: Acid-Base Partitioning

  • The crude extract is suspended in a 5% aqueous sodium hydroxide solution (3 L) and extracted with diethyl ether (3 x 3 L).

  • The ether layer, containing the alkaloids, is then extracted with a 4% hydrochloric acid solution (3 x 3 L).

  • The acidic aqueous layer is washed with ether (3 x 1 L), then basified to pH 10 with ammonia.

  • The liberated free bases are extracted with chloroform (3 x 3 L).

  • The combined chloroform extracts are dried and evaporated to yield a thick brown oil of the total alkaloid mixture.

Step 3: High-Performance Column Chromatography

The crude alkaloid mixture is then subjected to gradient column chromatography on silica gel.[9]

  • Stationary Phase: Silica gel (e.g., 200-300 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane with a small amount of ammonia (e.g., from 1:10:0.1 to 5:10:0.1 v/v/v methanol/dichloromethane/NH₃).[9]

This use of a more sophisticated solvent system and a well-defined stationary phase allows for a much finer separation of the individual alkaloids compared to the broader cuts taken in historical column chromatography.

Step 4: Further Purification and Identification

Fractions containing this compound are identified by thin-layer chromatography (TLC) and then subjected to further purification if necessary, often by recrystallization or preparative high-performance liquid chromatography (HPLC). The structure of the isolated this compound is then unequivocally confirmed using a suite of modern spectroscopic techniques, including:

  • 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular formula.

  • Single-Crystal X-ray Crystallography: Confirms the three-dimensional structure and absolute stereochemistry.

Part 3: A Comparative Analysis: Bridging the Decades

The evolution of technology has dramatically improved the efficiency and resolution of this compound isolation. The table below provides a comparative summary of the historical and modern approaches.

FeatureHistorical Approach (c. 1950s-1960s)Modern Approach (c. 2018)Rationale for Change
Extraction Method Likely Soxhlet extraction with hot solvent.Cold maceration with methanol.Milder conditions of cold maceration minimize the risk of thermal degradation of sensitive alkaloids.
Primary Purification Liquid-liquid acid-base extraction.Liquid-liquid acid-base extraction.This fundamental and effective technique for enriching alkaloids remains a cornerstone of the process.
Chromatography Gravity-fed column chromatography with alumina or silica gel; Paper chromatography for analysis.[5][6][7]Flash column chromatography with high-purity silica gel; Preparative HPLC for final purification.[9]Modern chromatography offers significantly higher resolution, speed, and efficiency, allowing for the separation of closely related alkaloids and the isolation of minor components.
Fraction Analysis Colorimetric tests, evaporation and weighing.Thin-layer chromatography (TLC) with UV visualization and specific staining reagents; Analytical HPLC.Modern analytical techniques are far more sensitive and specific, allowing for rapid and accurate monitoring of the separation process.
Structural Elucidation Chemical degradation, melting point, elemental analysis, and finally X-ray crystallography of a derivative.1D & 2D NMR, HRMS, and single-crystal X-ray crystallography of the native compound.Non-destructive spectroscopic methods provide a wealth of structural information from a small amount of sample, largely replacing the need for laborious chemical degradation studies.
Yield & Purity Lower yields due to less efficient separation and potential degradation. Purity assessed by melting point and elemental analysis.Higher yields and purity due to more efficient and milder techniques. Purity is rigorously assessed by HPLC and spectroscopic methods.Advances in all stages of the process contribute to a more efficient and effective isolation, resulting in higher quality material for further research.

Experimental Workflows: A Visual Representation

The following diagrams, generated using Graphviz, illustrate the logical flow of the historical and modern isolation workflows for this compound.

Historical Isolation Workflow

historical_workflow start G. baccata Bark extraction Soxhlet Extraction (e.g., Methanol) start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Alumina/Silica Gel) crude_alkaloids->column_chrom fractions Manual Fraction Collection column_chrom->fractions analysis Analysis (Colorimetric Tests, Paper Chromatography) fractions->analysis pure_this compound Crystallization analysis->pure_this compound

Caption: Inferred historical workflow for this compound isolation.

Modern Isolation Workflow

modern_workflow start G. baccata Bark extraction Cold Methanol Maceration start->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids flash_chrom Silica Gel Flash Chromatography crude_alkaloids->flash_chrom fractions Automated Fraction Collection flash_chrom->fractions analysis TLC & HPLC Analysis fractions->analysis prep_hplc Preparative HPLC (optional) analysis->prep_hplc pure_this compound Pure this compound analysis->pure_this compound prep_hplc->pure_this compound characterization Spectroscopic Characterization (NMR, HRMS, X-ray) pure_this compound->characterization

Caption: A representative modern workflow for this compound isolation.

Conclusion: From Ethnobotany to Modern Drug Discovery

The history of this compound isolation from Galbulimima baccata is a microcosm of the evolution of natural product chemistry. The journey from laborious, large-scale extractions and degradative structural elucidation to rapid, high-resolution separation and sophisticated spectroscopic analysis highlights the incredible progress made in the field. This guide has provided a detailed look at both the historical and contemporary approaches, emphasizing the rationale behind the methodological shifts. For researchers in drug discovery and development, understanding this history is not merely an academic exercise; it provides a valuable context for appreciating the power of modern techniques and inspires innovative approaches to the continued exploration of the vast chemical diversity of the natural world.

References

  • Binns, S. V., Dunstan, P. J., Guise, G. B., Holder, G. M., Hollis, A. F., McCredie, R. S., Pinhey, J. T., Prager, R. H., Rasmussen, M., Ritchie, E., & Taylor, W. C. (1965). The Chemical Constituents of Galbulimima Species. V. The Isolation of Further Alkaloids. Australian Journal of Chemistry, 18(4), 569-573. [Link]

  • Glick, L. B. (1967). Medicine as an ethnographic category: the Gimi of the New Guinea Highlands. Ethnology, 6(1), 31-56. [Link]

  • Lan, P., Herlt, A. J., Willis, A. C., Taylor, W. C., & Mander, L. N. (2018). Structures of New Alkaloids from Rain Forest Trees Galbulimima belgraveana and Galbulimima baccata in Papua New Guinea, Indonesia, and Northern Australia. ACS Omega, 3(2), 1912-1921. [Link]

  • Mander, L. N., & McLachlan, M. M. W. (2003). The Galbulimima Alkaloids. In G. A. Cordell (Ed.), The Alkaloids: Chemistry and Biology (Vol. 60, pp. 1-75). Academic Press. [Link]

  • Rinner, U. (2017). Galbulimima Alkaloids. The Alkaloids: Chemistry and Biology, 78, 109-166. [Link]

  • Ritchie, E., & Taylor, W. C. (1967). The Galbulimima Alkaloids. In R. H. F. Manske (Ed.), The Alkaloids: Chemistry and Physiology (Vol. 9, pp. 529-543). Academic Press. [Link]

  • Thomas, B. (2006). Galbulimima bark and ethnomedicine in Papua New Guinea. Papua and New Guinea Medical Journal, 49(1-2), 57-59. [Link]

  • Tsuzuki, H. (2007). [Historical study of separation technology innovation in the field of pharmaceutical science]. Yakushigaku Zasshi, 42(1), 35-41. [Link]

  • Waksmundzki, A., & Soczewiński, E. (1955). Separation of alkaloids by paper chromatography. Acta Poloniae Pharmaceutica, 12(2), 87-93. [Link]

  • Lovell, F. M., & Taylor, W. C. (1960). The Structure of this compound. Tetrahedron Letters, 1(24), 15-18. [Link]

Sources

Advanced Stereochemical Elucidation of Hexacyclic Ester Alkaloids: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Analysis of Hexacyclic Ester Alkaloids Content Type: Technical Whitepaper / Operational Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.

Executive Summary & Structural Context

Hexacyclic ester alkaloids, predominantly the C19-diterpenoid class (e.g., aconitine, mesaconitine, and lycoctonine types), represent one of the most structurally complex frontiers in natural product chemistry. Characterized by a rigid hexacyclic diterpene skeleton (rings A–F) and multiple chiral centers, their pharmacological efficacy—and extreme toxicity—is governed strictly by their stereochemistry.

For drug development professionals, the challenge is not merely connectivity but the unambiguous assignment of absolute configuration at critical esterification sites (C-8, C-14) and the nitrogen bridgehead. This guide details a self-validating workflow for resolving these stereocenters, moving beyond basic characterization to rigorous structural proof.

The Stereochemical Elucidation Pipeline

The following workflow integrates mass spectrometry, high-resolution NMR, and chiroptical methods. This is not a linear path but a feedback loop where MS data informs NMR pulse sequences, and crystallographic data validates chiroptical models.

ElucidationPipeline Start Crude Alkaloid Fraction MS_Screen Step 1: MS/MS Fragmentation (Isomer Differentiation) Start->MS_Screen NMR_Rel Step 2: 2D-NMR (NOESY/ROESY) Relative Configuration MS_Screen->NMR_Rel Target ID Abs_Config Step 3: Absolute Configuration (X-Ray / ECD) NMR_Rel->Abs_Config 3D Model Validation Step 4: Chemical Correlation (Derivatization) Abs_Config->Validation Verification Validation->NMR_Rel Ambiguity Loop

Figure 1: Integrated workflow for the stereochemical assignment of C19-diterpenoid alkaloids.

Module 1: Mass Spectrometric Stereoselectivity

Before NMR, High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS/MS) provides the first layer of stereochemical filtering. Stereoisomers in this class (e.g., monoester vs. diester variants) exhibit distinct fragmentation kinetics.

Mechanism of Action

The rigidity of the hexacyclic core dictates that fragmentation is not random. The loss of neutral molecules (acetic acid, methanol, CO) occurs in a sequence determined by the steric accessibility of the ester groups.

  • Diagnostic Neutral Losses:

    • 60 Da (Acetic Acid): Indicates an acetoxy group, typically at C-8.

    • 32 Da (Methanol): Loss of methoxy substituents (C-1, C-6, C-16).

    • 28 Da (CO): Characteristic of the aconitine skeleton's internal strain release.

Experimental Protocol: Differential Fragmentation Analysis
  • Instrument Setup: Q-TOF or Orbitrap MS in positive ion mode (

    
    ).
    
  • Collision Energy Ramp: Do not use a static energy. Ramp collision energy (CE) from 20 to 50 eV.

    • Rationale: Stereoisomers often have different internal energy thresholds for ester cleavage. A ramp ensures you capture the "survival yield" of the parent ion.

  • Data Interpretation:

    • Compare the intensity ratio of

      
       vs. 
      
      
      
      .
    • Causality: In diester alkaloids (e.g., mesaconitine), the C-8 acetyl group is sterically more labile than the C-14 benzoyl group. A dominant initial loss of 60 Da strongly suggests a C-8 acetate with specific stereochemical exposure [1].

Module 2: Relative Configuration via NMR

NMR is the workhorse for defining the relative stereochemistry of the A–F ring system. The challenge lies in the severe spectral overlap of the methylene protons in the rigid cage.

The "NOESY Walk" Strategy

Standard COSY/HSQC assigns connectivity, but only Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can resolve the spatial arrangement.

Critical Protocol Steps:

  • Solvent Choice: Use Pyridine-

    
     or Benzene-
    
    
    
    if CDCl
    
    
    results in signal overlapping. The aromatic solvent induced shifts (ASIS) can resolve critical methine protons attached to chiral centers.
  • Mixing Time (

    
    ): 
    
    • Set

      
       ms.
      
    • Warning: For these medium-sized molecules (~600–700 Da), the correlation time (

      
      ) may place the NOE in the zero-crossing region. If NOE signals are weak, switch to ROESY  (mixing time 200–300 ms), which is always positive.
      
  • Key Correlations to Map:

    • C-1 to C-19: Defines the A-ring conformation (chair vs. boat).

    • C-6 to C-5/C-7: Establishes the B-ring fusion stereochemistry.

    • C-14 (Benzoyl) to C-9/C-13: Verifies the

      
      -configuration of the ester, crucial for biological activity.
      

Data Presentation: Chemical Shift Markers | Position | Carbon Type |


 (ppm) | Stereochemical Marker |
| :--- | :--- | :--- | :--- |
| C-8  | Quaternary | ~82.0 - 92.0 | Downfield shift confirms oxygenation/esterification. |
| C-14  | Methine | ~79.0 - 84.0 | Coupling constant 

indicates axial/equatorial orientation. | | N-Et | Methylene | ~49.0 | Shift varies based on N-bridgehead configuration. |

Module 3: Absolute Configuration (The Gold Standard)

Relative stereochemistry is insufficient for regulatory filing. You must determine the absolute configuration (


).[1]
Method A: Single Crystal X-Ray Diffraction (SC-XRD)

This is the definitive method but requires a high-quality single crystal, which is notoriously difficult for these amorphous alkaloids.

  • Crystallization Trick: Convert the alkaloid to a hydrobromide or perchlorate salt. The heavy atom (Br/Cl) introduces anomalous scattering, facilitating the determination of the Flack parameter.

    • Success Metric: A Flack parameter near 0.0 indicates correct absolute structure; near 1.0 indicates inverted structure [2].

Method B: Electronic Circular Dichroism (ECD)

When crystals fail, ECD combined with Time-Dependent Density Functional Theory (TDDFT) is the modern standard.

  • Conformational Search: Use MMFF94 force fields to generate conformers of the putative structure.

  • Optimization: Optimize low-energy conformers using DFT (B3LYP/6-31G(d)).

  • Calculation: Calculate ECD spectra for the Boltzmann-weighted population.

  • Comparison: Match the experimental ECD curve (200–400 nm) with the calculated curve.

    • Key Chromophore: The aromatic ester (benzoate/anisate) at C-14 provides a strong Cotton effect. A positive Cotton effect at ~230-250 nm often correlates with a specific absolute configuration of the ester linkage [3].

Logic Diagram: MS Fragmentation Decision Tree

This diagram illustrates how to differentiate common aconitine-type alkaloids based on their fragmentation patterns, a prerequisite for stereochemical grouping.

MS_Fragmentation Parent Precursor Ion [M+H]+ Loss60 Loss of 60 Da (AcOH) Parent->Loss60 Dominant Loss32 Loss of 32 Da (MeOH) Parent->Loss32 Dominant Diester Diester Alkaloid (e.g., Aconitine) Loss60->Diester High Intensity Lipo Lipo-Alkaloid (Fatty Acid Ester) Loss60->Lipo + Loss of Fatty Acid Monoester Monoester Alkaloid (e.g., Benzoylaconine) Loss32->Monoester No AcOH loss

Figure 2: Decision logic for classifying hexacyclic alkaloids via MS/MS fragmentation patterns prior to NMR analysis.

References

  • Characterization of aconitine-type alkaloids in the flowers of Aconitum kusnezoffii by electrospray ionization tandem mass spectrometry. Source: PubMed / NIH URL:[Link]

  • Phytochemistry of norditerpenoid alkaloids from Aconitum and Delphinium. Source: University of Bath Research Portal URL:[Link]

  • Structure Elucidation and Absolute Configuration Determination of Nortriterpenoids. (Methodology Reference for ECD/NMR integration) Source: Journal of Natural Products / ACS URL:[Link]

  • Structural Elucidation and NMR Spectral Assignments of Two C19-Diterpenoid Alkaloids. Source: RHHZ / Journal of Chinese Pharmaceutical Sciences URL:[Link]

Sources

Comparative Structural Dynamics and Pharmacophore Analysis: Himbacine vs. Himbosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the structural, biosynthetic, and pharmacological divergences between Himbacine and Himbosine , two principal alkaloids isolated from the bark of the Australian magnolia Galbulimima belgraveana (and G. baccata). While they share a biosynthetic origin, they represent two distinct architectural classes: Himbacine (Class I) is characterized by a tricyclic lactone-decalin core with an appended piperidine ring, renowned for its potent M2 muscarinic antagonism. In contrast, this compound (Class II) features a rigid, hexacyclic "cage" structure formed via an intramolecular Diels-Alder cycloaddition, rendering it pharmacologically distinct and synthetically formidable.

Part 1: Structural Anatomy & Classification

The Galbulimima alkaloids are categorized into four classes (I–IV) based on the connectivity between the piperidine ring and the decalin (or seco-decalin) system.[1]

Himbacine (Class I: The "Open" Scaffold)

Himbacine represents the "open" architecture. Its structure is defined by a flexible tether between the piperidine ring and a tricyclic core consisting of a trans-decalin system fused to a butyrolactone ring.

  • Core Topology: Tricyclic (Decalin + Lactone).

  • Key Feature: The piperidine ring is attached via a single C-C bond, allowing rotational freedom (atropisomerism is relevant in analogs).

  • Stereochemistry: Contains four contiguous stereocenters on the decalin core plus the piperidine chirality. The absolute configuration is critical for its M2 selectivity.

This compound (Class II: The "Caged" Scaffold)

This compound represents the "caged" architecture. It is structurally more complex, resulting from further biosynthetic processing of Class I precursors.

  • Core Topology: Hexacyclic (Pentacyclic cage + Piperidine integration).

  • Key Feature: The piperidine ring is no longer a free appendage; it is fused into the polycyclic framework via an intramolecular Diels-Alder (IMDA) reaction.

  • Rigidity: The cage structure locks the conformation, eliminating the rotational degrees of freedom seen in Himbacine.

Structural Comparison Table
FeatureHimbacine (Class I)This compound (Class II)
Formula


(varies by derivative)
Ring System Tricyclic + Piperidine (Appended)Hexacyclic Cage (Fused)
Key Bond C-C bond between Piperidine & DecalinC-C and C-N bonds forming Cage (IMDA)
Conformational Freedom Moderate (Piperidine rotation)Low (Rigid Cage)
Biosynthetic Stage Early/IntermediateAdvanced (Post-IMDA)
Pharmacology Potent M2 AntagonistCytotoxic / CNS Active (Less defined)

Part 2: Biosynthetic Divergence (Visualized)

The transition from the Himbacine scaffold to the this compound scaffold is a masterclass in nature's use of the Diels-Alder reaction. The following diagram illustrates this divergence.

Galbulimima_Biosynthesis cluster_legend Mechanism Key Precursor Linear Polyketide Precursor ClassI Class I: Himbacine Type (Tricyclic + Piperidine) Precursor->ClassI Cyclization & Reductive Amination Oxidation Oxidative Modification (Enone Formation) ClassI->Oxidation Enzymatic Oxidation ClassII Class II: this compound Type (Hexacyclic Cage) Oxidation->ClassII Intramolecular Diels-Alder (IMDA) (Cage Closure) IMDA IMDA: Locks the piperidine into the decalin core

Figure 1: Biosynthetic flow showing the structural leap from the open Class I scaffold to the caged Class II scaffold via oxidative cycloaddition.

Part 3: Pharmacological Implications (SAR)

The structural differences dictate the biological function. Himbacine's "open" structure allows it to fit into the orthosteric or allosteric binding sites of G-protein coupled receptors (GPCRs), specifically the Muscarinic Acetylcholine Receptor (mAChR).

Himbacine: The M2 Selective Antagonist

Himbacine exhibits a


 of approximately 4 nM for the M2 receptor, with 10-fold selectivity over M1 and M3 subtypes.
  • Mechanism: The piperidine nitrogen (protonated at physiological pH) interacts with the conserved aspartate residue in the receptor pocket. The tricyclic lactone core provides hydrophobic interactions that differentiate M2 from M1/M3.

  • Clinical Relevance: This selectivity made Himbacine a lead compound for treating bradycardia and Alzheimer's (presynaptic M2 blockade increases acetylcholine release).

This compound: The Rigid Congener

This compound's cage structure prevents it from adopting the induced fit required for high-affinity M2 binding. Instead, Class II alkaloids often exhibit general cytotoxicity or activity at opioid receptors (e.g., GB18), though this compound itself is less pharmacologically characterized than Himbacine. Its value lies primarily as a complex synthetic target and a chemotaxonomic marker.

Part 4: Experimental Protocols

Protocol 4.1: Differential Extraction of Class I vs. Class II Alkaloids

Objective: To separate the "open" Himbacine-type alkaloids from the "caged" this compound-type based on polarity and basicity differences.

Reagents:

  • Dried Galbulimima belgraveana bark (milled).

  • Methanol (MeOH), Ammonia (

    
    ), Chloroform (
    
    
    
    ), Sulfuric Acid (
    
    
    ).

Workflow:

  • Initial Extraction: Percolate milled bark (1 kg) with MeOH (5 L) for 48 hours at room temperature. Concentrate in vacuo to a gum.

  • Acid-Base Partition:

    • Suspend gum in 1M

      
       (500 mL). Filter insoluble lipids.
      
    • Basify filtrate with

      
       to pH 10.
      
    • Extract exhaustively with

      
       (3 x 500 mL).
      
  • Fractionation (The Divergence Point):

    • Concentrate

      
       layer.
      
    • Chromatography: Apply to Alumina (Activity II-III).

    • Elution A (Benzene/Ether 9:1): Elutes Himbacine (Class I, less polar).

    • Elution B (Chloroform/MeOH 95:5): Elutes This compound and complex congeners (Class II, more polar due to oxygenation/cage structure).

  • Validation: TLC (Silica gel,

    
    /MeOH/NH_3 90:10:1). Himbacine 
    
    
    
    ; this compound
    
    
    .
Protocol 4.2: Synthetic Interconversion (Class I to Class II Logic)

Objective: To model the formation of the this compound cage from a Himbacine-like precursor using a biomimetic Diels-Alder reaction (based on Movassaghi's Total Synthesis methodology).

Reagents:

  • Substrate: Enone-functionalized Class I precursor (e.g., derived from GB13).

  • Solvent: Toluene or dilute Acetic Acid.

  • Heat source: Sealed tube or Microwave reactor.

Step-by-Step:

  • Precursor Preparation: Dissolve the Class I enone precursor (0.1 mmol) in degassed Toluene (10 mL).

  • Cycloaddition: Heat the solution to

    
     in a sealed tube for 24 hours.
    
    • Mechanism:[2] The diene moiety (generated in situ or pre-existing on the piperidine ring) undergoes an intramolecular Diels-Alder reaction with the enone dienophile on the decalin core.

  • Monitoring: Monitor by LC-MS. Look for mass conservation (

    
    ) but a shift in retention time due to loss of polarity and increased rigidity.
    
  • Workup: Evaporate solvent. Purify via flash chromatography (Hexanes/EtOAc).

  • Characterization: Verify "Cage" formation via

    
    -NMR. Look for the disappearance of olefinic protons and the appearance of high-field bridgehead protons.
    

Part 5: References

  • Movassaghi, M., & Siegel, D. S. (2005). Total Synthesis of the Galbulimima Alkaloid Himbacine.[2][3][4] Journal of the American Chemical Society, 127(20), 7340-7341. [Link]

  • Chackalamannil, S., et al. (2008). Discovery of a Novel, Orally Active Himbacine-Based Thrombin Receptor Antagonist (SCH 530348) with Potent Antiplatelet Activity. Journal of Medicinal Chemistry, 51(11), 3061-3064. [Link]

  • Evans, D. A., et al. (2009). Total Synthesis of the Galbulimima Alkaloid (+)-GB 13. Angewandte Chemie International Edition, 48(16), 2996-3000. [Link]

  • Anwar-ul, S., Gilani, H., & Cobbin, L. B. (1986).[5] The cardio-selectivity of himbacine: a muscarine receptor antagonist.[1][5] Naunyn-Schmiedeberg's Archives of Pharmacology, 332, 16-20.[5] [Link]

  • Larson, S. P., & Movassaghi, M. (2021). Concise Total Synthesis of (+)-Himbacine and (+)-Himbeline. Journal of the American Chemical Society, 143(45), 19099–19104. [Link]

Sources

Technical Guide: Pharmacological Profile of Galbulimima Bark Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and phytochemical profile of Galbulimima bark alkaloids.

Executive Summary

The bark of Galbulimima belgraveana (and the related G. baccata) contains a complex arsenal of piperidine-decalin alkaloids that have evolved from obscure ethnobotanical curiosities into high-value scaffolds for modern drug discovery. Historically utilized in Papua New Guinea for their psychotropic and analgesic properties, these alkaloids are now bifurcated into two distinct pharmacological lineages:[1]

  • The Himbacine Series (Class I): Potent muscarinic antagonists that served as the structural template for Vorapaxar , the first-in-class PAR-1 antagonist approved for atherothrombotic prevention.

  • The GB-18 Series (Class I/Structural Outlier): Recently identified as potent, mixed Kappa/Mu-Opioid Receptor (KOR/MOR) antagonists , providing a novel mechanistic explanation for the bark’s psychoactive effects and a new scaffold for neuropsychiatric therapeutics.

Part 1: Phytochemistry & Structural Classification[1]

The Galbulimima alkaloids are polyketide-derived metabolites characterized by a decalin (or seco-decalin) core fused or tethered to a piperidine ring. They are categorized into four classes based on the connectivity between the piperidine ring and the decalin system.

The Four Structural Classes
  • Class I (The Himbacine/GB-18 Group): Characterized by a direct carbon-carbon bond between the piperidine ring and the decalin core. This class is the most pharmacologically significant.

    • Subclass Ia: Himbacine (ester functionality).

    • Subclass Ib: GB-18 (attached-ring motif, often lacking the ester).

  • Class II (The Himandrine Group): Features a piperidine ring fused to the decalin core, creating a hexacyclic cage.

  • Class III (The Himgaline Group): Contains a more complex caged structure with additional bridging.

  • Class IV: Miscellaneous alkaloids that do not fit the standard biosynthetic folding patterns (e.g., GB-29).[2]

Visualization: Biosynthetic Classification

Galbulimima_Classification Precursor Polyketide Precursor ClassI Class I: Piperidine-Decalin (Himbacine, GB-18) Precursor->ClassI Cyclization A ClassII Class II: Hexacyclic Fused (Himandrine) Precursor->ClassII Cyclization B ClassIII Class III: Caged/Bridged (Himgaline) Precursor->ClassIII Oxidative Bridging DrugDisc Drug Discovery Pipelines (Vorapaxar, Opioid Ligands) ClassI->DrugDisc Lead Compounds

Figure 1: Structural classification of Galbulimima alkaloids derived from common polyketide precursors.

Part 2: Himbacine & The Muscarinic Paradigm

Himbacine is the most abundant alkaloid and the primary driver of early pharmacological interest. It exhibits potent anticholinergic activity with a unique selectivity profile that differentiates it from classic antagonists like atropine.

Mechanism of Action

Himbacine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[3][4]

  • Selectivity: It displays a 10-fold selectivity for M2 (cardiac) and M4 receptors over M1, M3, and M5 subtypes.[1]

  • Kinetic Profile: Allosteric modulation has been observed, where himbacine binds to the orthosteric site but induces conformational changes that differ from non-selective antagonists.

Drug Discovery Case Study: From Himbacine to Vorapaxar

The development of Vorapaxar (SCH 530348) is a textbook example of scaffold hopping . Researchers at Schering-Plough (now Merck) utilized the himbacine core not for its muscarinic activity, but for its rigid tricyclic geometry, which was found to bind to Protease-Activated Receptor 1 (PAR-1).[1]

The Optimization Logic:

  • Hit: Himbacine showed weak PAR-1 antagonism.

  • Modification: The C7-carbon was replaced with a nitrogen atom (converting the decalin to a piperidine-fused system) to remove muscarinic liability (M2 antagonism causes tachycardia).

  • Result: Vorapaxar retains the tricyclic geometry of himbacine but possesses nanomolar affinity for PAR-1 and negligible affinity for muscarinic receptors.

Himbacine_Evolution Himbacine Himbacine (Natural Product) Target: Muscarinic M2 (Ki ~4nM) Liability: Tachycardia Optimization SAR Optimization 1. Remove Ester 2. C7 Carbon -> Nitrogen 3. Add Biaryl Group Himbacine->Optimization Vorapaxar Vorapaxar (Synthetic Drug) Target: PAR-1 (Ki ~1nM) Indication: Antiplatelet Optimization->Vorapaxar

Figure 2: The evolutionary logic from the natural alkaloid Himbacine to the FDA-approved drug Vorapaxar.[4][5][6]

Part 3: GB-18 & The Opioid Breakthrough[7]

While himbacine dominated cardiovascular research, the "psychotropic" effects of the bark (hallucinations, dream-states) remained pharmacologically unexplained until recent studies (2022-2025) on GB-18 .

The "Psychotropic" Mechanism

GB-18 was historically termed a "structural outlier."[7] Recent total synthesis and screening campaigns have reclassified it as a potent ligand for opioid receptors, distinct from the muscarinic profile of himbacine.

  • Primary Targets: Antagonist at Kappa Opioid Receptor (KOR) and Mu Opioid Receptor (MOR).[8][9]

  • Potency:

    • KOR IC50: ~9 nM[1][4]

    • MOR IC50: ~12 nM[4]

  • Behavioral Phenotype: In murine models, GB-18 inhibits grooming (preening) behavior.[1][4][8][9][10] This is consistent with KOR antagonism, which modulates dopaminergic signaling in the striatum, rather than simple sedation or analgesia.[1]

Comparative Pharmacological Data
AlkaloidPrimary TargetMechanismAffinity (Ki/IC50)Physiological Effect
Himbacine Muscarinic M2/M4Antagonist4–9 nM (M2)Tachycardia, Antispasmodic
GB-18 Opioid KOR/MORAntagonist9 nM (KOR)Psychotropic, Anti-grooming
GB-13 Muscarinic (General)Antagonist~50 nMParasympathetic Inhibition
Himandrine MuscarinicAntagonist>100 nMWeak Antispasmodic

Part 4: Experimental Protocols

Protocol A: Alkaloid Extraction & Fractionation

Note: Alkaloid content in Galbulimima bark is notoriously variable (0.05% to 0.5%).[4] This protocol utilizes a classic acid-base partition to separate total alkaloids.

  • Preparation: Pulverize dried G. belgraveana bark (1 kg) to a fine powder (mesh size 40).

  • Percolation: Extract with Methanol (MeOH) at 25°C for 48 hours (3 cycles). Concentrate in vacuo to yield a crude gum.

  • Acidification: Resuspend gum in 5% aqueous HCl (500 mL). Wash with Diethyl Ether (3 x 200 mL) to remove non-alkaloidal lipids and terpenes. Discard ether layer.

  • Basification: Adjust the aqueous phase to pH 10 using Ammonium Hydroxide (NH4OH). The solution will turn turbid as free bases precipitate.

  • Extraction: Extract the basic aqueous phase with Chloroform (CHCl3) (3 x 300 mL).

  • Isolation: Dry CHCl3 layer over Na2SO4 and evaporate. Subject the residue to Flash Chromatography (Silica Gel 60).

    • Eluent: Gradient of CH2Cl2:MeOH (95:5 to 80:20).

    • Order of Elution: Himbacine (less polar) elutes first; GB-13 and GB-18 (more polar) elute in later fractions.

Protocol B: M2 Receptor Binding Assay (Himbacine Validation)

Validates the muscarinic potency of isolated fractions.

  • Membrane Prep: Homogenize rat cardiac tissue (rich in M2) in ice-cold HEPES buffer. Centrifuge at 40,000 x g.

  • Ligand: Use [3H]-NMS (N-methylscopolamine) as the radioligand (0.2 nM).

  • Incubation: Incubate membranes with [3H]-NMS and varying concentrations of Himbacine (10^-11 to 10^-5 M) for 60 min at 25°C.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation:

    
    .[1]
    

Part 5: References

  • Total Synthesis of the Galbulimima Alkaloid (±)-GB 13. Australian Journal of Chemistry, 2010. [1]

  • Synthesis and target annotation of the alkaloid GB18. Nature, 2022.[7] [1]

  • Himbacine-Derived Thrombin Receptor Antagonists: C7-Spirocyclic Analogues of Vorapaxar. ACS Medicinal Chemistry Letters, 2012. [1]

  • The cardio-selectivity of himbacine: a muscarine receptor antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology, 1986.

  • Discovery of a vorapaxar analog with increased aqueous solubility. Bioorganic & Medicinal Chemistry Letters, 2010.[11]

  • Isolation and Structure Elucidation of Additional Alkaloids from the Tropical Rainforest Tree Galbulimima baccata. Journal of Natural Products, 2021. [1]

  • Bidirectional Modification of a Galbulimima Alkaloid Identifies Selective Opioid Ligands. J. Am. Chem. Soc., 2023. [1]

Sources

Himbosine: A Technical Guide to its Molecular Characteristics and Chemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of himbosine, a complex piperidine alkaloid derived from the flora of Australia and Southeast Asia. While the biological activities of many of its congeners from the Galbulimima species have been the subject of significant research, this compound itself remains a molecule of untapped potential. This document aims to consolidate the known chemical and physical properties of this compound, provide a plausible framework for its isolation and analysis based on established methods for related compounds, and situate it within the broader context of neuroactive Galbulimima alkaloids to inform future research and development.

Core Molecular and Chemical Profile of this compound

This compound is a structurally intricate alkaloid, a characteristic it shares with other members of the Galbulimima family. Its complex polycyclic scaffold presents a compelling challenge and opportunity for both synthetic chemists and pharmacologists. The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 635.7 g/mol [1]
Molecular Formula C₃₅H₄₁NO₁₀[1]
CAS Number 15448-14-3
Appearance White solid
Purity >95% by HPLC
Storage -20°C
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Slightly soluble in methanol (0.1-1 mg/ml).[2]
IUPAC Name (1R,2S,4aR,4bR,5S,6R,7aS,9R,11S,11aS,12S,15S)-2,9,11-tris(acetyloxy)-1-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-15-methyl-5,6,9-butanyl[1]ylidene-5H-benz[3][4]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester[2]
SMILES String O=C(C1=C2=O)([H])=O)([H])[C@@H]1OC(C)=O">C@@(N([C@H]5C)[C@]6([H])C7)C7C[C@]2([C@]6([H])CC5)OC(C)=O)OC[2]

Biological Context and Potential Pharmacological Significance

While the bioactivity of this compound has not been extensively investigated, the pharmacological profiles of other alkaloids from the Galbulimima species provide a compelling rationale for its further study. The bark of Galbulimima trees, from which these alkaloids are isolated, has a history of use in traditional medicine for its psychotropic effects, indicating the presence of centrally active compounds.[5]

The most studied of these is himbacine, a potent muscarinic receptor antagonist.[6] It shows selectivity for the M2 subtype and has been explored as a potential therapeutic agent for conditions such as Alzheimer's disease.[2][3] Another congener, GB18, has been identified as a mixed kappa- and mu-opioid receptor antagonist.[5] The diverse and profound biological effects of the Galbulimima alkaloids, ranging from antispasmodic to psychotropic, are attributed to their varied structural classes.[1] This diversity suggests that this compound, with its unique structure, may possess a novel pharmacological profile.

The general mechanism of action for related Galbulimima alkaloids involves interaction with key receptors in the central and peripheral nervous systems. A simplified representation of potential areas of interaction for a neuroactive alkaloid is presented below.

Potential_Neuroactive_Alkaloid_Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter Release Receptor_Binding Receptor Binding (e.g., Muscarinic, Opioid) Signal_Transduction Signal Transduction (e.g., G-protein coupling) Receptor_Binding->Signal_Transduction Cellular_Response Cellular Response Signal_Transduction->Cellular_Response Himbosine_Analog This compound (or related alkaloid) Himbosine_Analog->Neurotransmitter_Release Modulation Himbosine_Analog->Receptor_Binding Antagonist or Agonist Activity Himbosine_Isolation_Workflow A Dried Galbulimima Bark B Percolation with Methanol A->B C Crude Methanolic Extract B->C D Acid-Base Extraction (NaOH / Ether, then HCl) C->D E Acidic Aqueous Layer (Protonated Alkaloids) D->E F Basification with Ammonia (pH 10) E->F G Extraction with Chloroform F->G H Crude Alkaloid Mixture G->H I Silica Gel Column Chromatography (Gradient Elution) H->I J Purified this compound Fractions I->J K Final Purification (Recrystallization / Prep-HPLC) J->K L Pure this compound (>95%) K->L

Sources

Phytochemical Profiling and Isolation of Himbosine from Galbulimima belgraveana: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Himbosine is a complex hexacyclic alkaloid isolated from the bark of Galbulimima belgraveana (Family: Himantandraceae), a relic rainforest tree native to Northern Queensland and Papua New Guinea. While its congener himbacine has garnered significant attention as a potent muscarinic receptor antagonist (leading to the development of vorapaxar), this compound represents a distinct "Class II" structural subclass with unique stereochemical challenges and pharmacological divergence.

This guide provides a rigorous technical framework for the identification, extraction, and isolation of this compound. It addresses the critical challenge of chemotaxonomic variability —a phenomenon where morphologically identical trees yield vastly different alkaloid profiles—and establishes a self-validating protocol for obtaining high-purity isolates for biological interrogation.

Botanical and Ecological Context[1][2][3][4]

The Source: Galbulimima belgraveana

The genus Galbulimima is monotypic (though sometimes debated as G. baccata), representing an ancient lineage of the Magnoliales order.[1][2]

  • Distribution: Restricted to the rainforests of the Atherton Tableland in North Queensland and montane regions of Papua New Guinea.

  • Field Identification: Known locally as "Pigeonberry Ash" or "Agara."[3] It is a canopy tree reaching 30m, characterized by metallic-green leaves with coppery undersides and highly aromatic bark.

  • Ethnobotanical Significance: Indigenous communities in PNG utilize the bark (often in combination with Homalomena leaves) to induce a hallucinogenic state for divination, suggesting significant psychoactive potential in the crude extract.[1]

Chemotaxonomic Variability

A critical pitfall in Galbulimima research is the lack of chemical uniformity. Research indicates the existence of distinct chemotypes that are morphologically indistinguishable but chemically distinct.

ChemotypeDominant Alkaloid ClassKey ConstituentsPharmacological Trend
Type A Class I (Piperidine-decalin)Himbacine, HimbelineMuscarinic Antagonism (M2/M4)
Type B Class II (Ester derivatives)This compound , HimgravineTachycardia, Hypotension
Type C Class III (Caged structures)Himgaline, GB13Antispasmodic, Psychotropic

Directive: Before large-scale extraction, a pilot bark sample (10g) must be screened via LC-MS to confirm the presence of the this compound chemotype.

Chemical Architecture

This compound (


) differs significantly from the himbacine scaffold. It is characterized by a hexacyclic core containing a piperidine ring fused to a complex decalin system, heavily decorated with ester functionality.
  • Stereochemistry: The molecule possesses dense stereocenters (up to 9 chiral centers).

  • Stability: Unlike the relatively stable himbacine, this compound contains ester linkages susceptible to hydrolysis under strong basic conditions.

  • Class Distinction:

    • Class I (Himbacine): Tricyclic piperidine.

    • Class II (this compound): Hexacyclic, often bearing a benzoate ester.

Technical Workflow: Extraction and Isolation

This protocol utilizes an acid-base partitioning strategy optimized for lipophilic alkaloids, followed by chromatographic resolution.

Reagents and Materials
  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Ammonium Hydroxide (

    
    ), Diethyl Ether (
    
    
    
    ).
  • Stationary Phase: Silica Gel 60 (230-400 mesh) for Flash Chromatography; C18 for HPLC.

  • Detection: Dragendorff’s Reagent (orange precipitate = alkaloid positive).

Step-by-Step Protocol
Phase 1: Crude Extraction
  • Maceration: Pulverize air-dried bark (1 kg) to a fine powder (< 2mm mesh).

  • Solvent Contact: Percolate with MeOH (5 L) at room temperature for 48 hours. Avoid heat to prevent ester hydrolysis.

  • Concentration: Evaporate solvent in vacuo at < 40°C to yield a dark gum.

Phase 2: Acid-Base Partitioning (The Enrichment Step)

Rationale: Alkaloids are basic. We use pH manipulation to switch them between water-soluble salts and organic-soluble free bases.

  • Acidification: Resuspend crude gum in 0.5 M

    
     (500 mL).
    
  • Defatting (Self-Validation): Wash the acidic aqueous layer with Diethyl Ether (

    
     mL).
    
    • Check: Discard the ether layer (contains fats/terpenes). Retain the aqueous layer (contains alkaloid salts).

  • Basification: Cool the aqueous phase to 0°C. Slowly add concentrated

    
     until pH reaches 10-11.
    
    • Observation: The solution should turn cloudy as free-base alkaloids precipitate.

  • Extraction: Extract the basic aqueous phase with DCM (

    
     mL).
    
  • Drying: Dry combined DCM layers over anhydrous

    
     and evaporate to yield the Total Alkaloid Fraction (TAF) .
    
Phase 3: Chromatographic Isolation
  • Flash Chromatography: Load TAF onto a Silica Gel column.

  • Gradient Elution:

    • Start: 100% DCM.

    • Ramp: 0%

      
       5% MeOH in DCM (with 0.1% 
      
      
      
      modifier).
  • Fraction Collection: Collect 20 mL fractions.

  • TLC Screening: Spot fractions on silica plates. Develop in DCM:MeOH (95:5). Spray with Dragendorff’s reagent.

    • Target: this compound typically elutes after himbacine due to higher polarity (ester groups). Look for spots

      
      .
      
Workflow Visualization

IsolationProtocol Bark Dried Bark (1kg) Galbulimima belgraveana MeOH MeOH Extraction (48h, RT) Bark->MeOH Crude Crude Extract (Dark Gum) MeOH->Crude Acid Acidify (0.5M H2SO4) partition vs Ether Crude->Acid Defat Ether Layer (Fats/Terpenes) DISCARD Acid->Defat AqAcid Aqueous Acid Layer (Alkaloid Salts) Acid->AqAcid Base Basify (NH4OH) to pH 10 AqAcid->Base DCM DCM Extraction Base->DCM TAF Total Alkaloid Fraction (Free Bases) DCM->TAF Flash Flash Chromatography (Silica Gel) TAF->Flash This compound Purified this compound (Class II Alkaloid) Flash->this compound Elution with 5% MeOH/DCM

Figure 1: Acid-Base fractionation workflow for the isolation of this compound, highlighting the critical defatting and pH-switching steps.

Structural Validation & Quality Control

Once a candidate fraction is isolated, rigorous structural validation is required to distinguish this compound from its congeners (e.g., himandrine).

Analytical Benchmarks
MethodExpected Observation for this compound
H-NMR (500 MHz) Distinct ester methyl signals; complex multiplets in the 1.5–2.5 ppm region (decalin ring).
Mass Spectrometry ESI-MS

peak at m/z 648 (approx, depending on specific ester derivatives).
X-Ray Crystallography Gold Standard. Required for absolute stereochemistry determination due to the 9 chiral centers.
TLC (Silica) Stains orange with Dragendorff.

lower than himbacine in DCM/MeOH (9:1).

Pharmacological Implications[1][4][5][6]

While himbacine is a selective M2/M4 muscarinic antagonist, this compound (Class II) exhibits a different pharmacological profile.

  • Cardiovascular Effects: Early studies indicate Class II alkaloids induce tachycardia and hypotension , suggesting a mechanism distinct from the bradycardia induced by Class I (himbacine) types.

  • Receptor Affinity: The steric bulk of the ester groups in this compound likely prevents it from fitting into the orthosteric binding pocket of the muscarinic receptor in the same mode as himbacine.

  • Future Research: There is a gap in literature regarding the specific receptor targets of this compound. High-throughput screening against a GPCR panel (beyond muscarinic) is the logical next step for drug development professionals.

Biosynthetic & Pharmacological Relationship

BioActivity Precursor Polyketide/Amino Acid Precursors Class1 Class I: Himbacine Precursor->Class1 Class2 Class II: this compound Precursor->Class2 Class3 Class III: Himgaline Precursor->Class3 Act1 Muscarinic Antagonist (Alzheimer's Lead) Class1->Act1 Act2 Hypotension & Tachycardia Class2->Act2 Act3 Antispasmodic & Psychotropic Class3->Act3

Figure 2: Divergent biosynthetic pathways of Galbulimima alkaloids and their resulting pharmacological profiles.

References

  • Taylor, W. C. (1996). "The Alkaloids of Galbulimima belgraveana." The Alkaloids: Chemistry and Pharmacology, 48, 299-361. Link

  • Willis, A. C., et al. (2006).[4] "The Absolute Stereochemistry of the Galbulimima Alkaloids." Australian Journal of Chemistry, 59(9), 629-632. Link

  • Chackalamannil, S., et al. (2008). "Discovery of Vorapaxar: A Potent Thrombin Receptor Antagonist." Journal of Medicinal Chemistry. (Contextual reference for Himbacine analogs). Link

  • Shenvi, R. A., et al. (2022). "Synthesis of psychotropic alkaloids from Galbulimima." Nature, 605, 470–476. Link

  • Australian Tropical Rainforest Plants. (2020). "Galbulimima belgraveana Profile." CSIRO. Link

Sources

Methodological & Application

Application Note: High-Purity Isolation of Himbosine from Galbulimima belgraveana Bark

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The rainforest tree Galbulimima belgraveana (Himantandraceae), native to Papua New Guinea and Northern Australia, is a prolific source of distinct piperidine alkaloids. While himbacine (Class I) is the most widely recognized congener due to its potent muscarinic receptor antagonism, himbosine (Class II) represents a structurally more complex hexacyclic ester alkaloid.

Isolating this compound presents unique challenges compared to himbacine.[1] this compound contains a benzoate ester functionality that renders it susceptible to hydrolysis under harsh acidic or basic conditions. Furthermore, the alkaloid content in Galbulimima bark is notoriously variable, often requiring "ad hoc" modification of standard protocols.[1]

This Application Note provides a modernized, reproducible protocol for the isolation of this compound. It synthesizes the foundational methodologies of Ritchie and Taylor with modern chromatographic standards, prioritizing compound stability and purity.

Chemical Classification[1][2][3]
  • Class I (e.g., Himbacine): Pentacyclic, non-ester.

  • Class II (e.g., this compound, Himandrine): Hexacyclic, ester-containing. Target of this protocol.

  • Class III (e.g., Himbadine): Hexacyclic, distinct cage structure.

Pre-Analytical Considerations

Sample Preparation[4]
  • Source Material: Dried stem bark of Galbulimima belgraveana.[2][3]

  • Grinding: Bark must be milled to a coarse powder (20–40 mesh). Avoid ultra-fine milling, which generates excessive fines that clog percolation columns.

  • Storage: Store powder at -20°C to prevent enzymatic degradation of alkaloids.

Safety & Toxicology
  • Hazard: Galbulimima alkaloids are bioactive muscarinic antagonists.[4][5] All procedures must be conducted in a fume hood.

  • PPE: Nitrile gloves (double-gloved during chloroform handling), lab coat, and safety goggles.

  • Solvents: Chloroform (

    
    ) is a suspected carcinogen; use Dichloromethane (DCM) as a safer alternative where applicable, though historical solubility data favors 
    
    
    
    .

Protocol 1: Crude Alkaloid Extraction (Acid-Base Partition)

Objective: Isolate the total alkaloid fraction (TAF) while removing neutral terpenes, plant fats, and tannins.

Mechanism: Alkaloids exist as salts (water-soluble) in the plant or as free bases (organic-soluble). We utilize this pH-dependent solubility switch.

  • Acid Phase: Protonates alkaloids (

    
    ), keeping them in water while fats extract into organic solvent.
    
  • Base Phase: Deprotonates alkaloids (

    
    ), allowing extraction into chloroform.
    

Critical Constraint: this compound is an ester .[2] You must use Ammonium Hydroxide (


)  for basification. Strong bases like NaOH will hydrolyze the benzoate ester, destroying the target molecule.
Step-by-Step Methodology
  • Percolation:

    • Pack 1 kg of ground bark into a glass percolation column.

    • Elute with Methanol (MeOH) at room temperature until the eluent is colorless (approx. 5–8 L).

    • Note: Cold percolation is preferred over Soxhlet to minimize thermal degradation.

  • Concentration:

    • Evaporate MeOH under reduced pressure (Rotavap) at <40°C to yield a dark, viscous gum.

  • Acidification & Defatting:

    • Resuspend the gum in 1.0 M Sulfuric Acid (

      
      )  (500 mL). Sonicate if necessary to disperse.
      
    • Transfer to a separatory funnel.[6]

    • Wash the acidic aqueous layer with Diethyl Ether (

      
       mL).
      
    • Action: Discard the Ether layer (contains fats/neutrals). Keep the Aqueous Acid layer (contains this compound salt).

  • Basification (The Critical Step):

    • Cool the aqueous phase to 4°C (ice bath).

    • Slowly add concentrated Ammonia (

      
      )  dropwise with stirring until pH reaches 9–10.
      
    • Warning: Do not exceed pH 10. Do not allow temperature to rise.

  • Extraction:

    • Extract the basified aqueous slurry with Chloroform (

      
      )  (
      
      
      
      mL).
    • Combine organic layers, dry over anhydrous Sodium Sulfate (

      
      ), and filter.
      
    • Evaporate solvent to yield the Crude Alkaloid Mixture .

Visualization: Extraction Workflow

ExtractionWorkflow Bark Ground Bark (1 kg) MeOH_Ext Methanol Extract (Percolation) Bark->MeOH_Ext MeOH Gum Viscous Gum (Evaporated) MeOH_Ext->Gum Rotavap <40°C Acid_Phase Acidic Aqueous Phase (1M H2SO4) Gum->Acid_Phase Resuspend Ether_Wash Ether Wash (Remove Fats) Acid_Phase->Ether_Wash Partition Basified Basified Phase (pH 9, NH4OH) Acid_Phase->Basified NH4OH (Cold) Ether_Wash->Acid_Phase Retain Aqueous Chloroform Chloroform Extract Basified->Chloroform Extract x4 Crude Total Alkaloid Fraction (Crude) Chloroform->Crude Dry & Evaporate

Caption: Figure 1. Acid-Base partition workflow optimized for ester alkaloid stability.

Protocol 2: Chromatographic Purification

Objective: Separate this compound from the complex alkaloid mixture (himbacine, himandrine, himgaline).

Stationary Phase Selection:

  • Recommended: Neutral Alumina (Brockmann Activity III).

  • Reasoning: Silica gel is slightly acidic and can cause isomerization or hydrolysis of this compound. Neutral alumina provides a gentler surface for ester alkaloids.

Step-by-Step Methodology
  • Column Preparation:

    • Slurry pack Neutral Alumina (Activity III) using Benzene:Chloroform (1:1) (Historical) or Hexane:Ethyl Acetate (4:1) (Modern Green Alternative).

    • Ratio: Use 50:1 adsorbent-to-sample ratio.

  • Loading:

    • Dissolve the Crude Alkaloid Mixture in a minimum volume of the mobile phase and load onto the column.

  • Elution Gradient (Modernized): Perform a step gradient elution. Collect 50 mL fractions.

Fraction SetSolvent System (v/v)Target Eluates
1 Hexane (100%)Plant waxes, non-polar impurities
2 Hexane:EtOAc (90:10)Himbacine (Class I)
3 Hexane:EtOAc (70:30)This compound (Class II)
4 Hexane:EtOAc (50:50)Himandrine
5 EtOAc:MeOH (95:5)Himgaline (Class III) / Polar residues
  • TLC Monitoring:

    • Plate: Alumina TLC plates.

    • Solvent: Chloroform:MeOH (95:5).

    • Visualization: Dragendorff’s Reagent (Orange spots indicate alkaloids).

  • Polishing (Recrystallization):

    • Pool fractions containing this compound (confirmed by TLC/NMR).

    • Evaporate solvent.[6]

    • Recrystallize from Acetone or Ethanol to yield colorless prisms.

Visualization: Purification Logic

PurificationLogic Crude Crude Alkaloids Column Neutral Alumina Column Crude->Column Load F1 Frac 1-2: Himbacine Column->F1 Hex/EtOAc (9:1) F2 Frac 3: This compound Column->F2 Hex/EtOAc (7:3) F3 Frac 4-5: Himandrine/Himgaline Column->F3 Hex/EtOAc (1:1) Recryst Recrystallization (Acetone) F2->Recryst Pool & Dry Final Pure this compound C35H41NO10 Recryst->Final Crystallize

Caption: Figure 2. Chromatographic separation strategy on Neutral Alumina.

Characterization & Verification

Upon isolation, the identity of this compound must be verified against established physical data.

Data Table: this compound Identification

ParameterValue / CharacteristicNotes
Molecular Formula

Confirmed by HRMS
Melting Point 256–258°CDecomposes
Appearance Colorless prismsFrom Acetone
Specific Rotation

In Chloroform
IR Spectrum 1720

(Ester C=O)
Strong band
Solubility Soluble in

, Acetone
Insoluble in water/hexane

Structural Diagnostic (NMR):

  • This compound is distinguished from himandrine by the absence of the N-methyl signal shift characteristic of the latter's specific cage environment, and specific ester resonances.

  • Refer to Mander et al. (2009) for exact proton assignments and X-ray crystallography data.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Hydrolysis of the ester.

    • Solution: Ensure basification step does not exceed pH 10 and is performed on ice. Process rapidly.

  • Co-elution with Himandrine:

    • Cause: Similar polarity.

    • Solution: Use a shallower gradient (e.g., increase EtOAc by 5% increments). If Alumina fails, switch to Preparative HPLC using a C18 column with a buffered mobile phase (Ammonium Bicarbonate, pH 8.5) to keep the alkaloid in free-base form without hydrolysis.

  • Emulsions during Extraction:

    • Cause: Plant saponins/fats.

    • Solution: Filter the acidic aqueous phase through Celite before basification.

References

  • Ritchie, E., & Taylor, W. C. (1967). The Galbulimima alkaloids.[1][4] The Alkaloids: Chemistry and Physiology, 9, 529-543.[1] Link

  • Mander, L. N., Prager, R. H., Rasmussen, M., Ritchie, E., & Taylor, W. C. (1967). The Galbulimima alkaloids.[4] V. The isolation of further alkaloids.[2][7][3][8] Australian Journal of Chemistry, 20(7), 1473-1491. Link

  • Willis, A. C., Mander, L. N., & Taylor, W. C. (2009). The absolute stereochemistry of the Galbulimima alkaloids. Australian Journal of Chemistry, 59(9), 629-632. Link

  • Movassaghi, M., & Siegel, D. S. (2009). Total synthesis of the Galbulimima alkaloid (+)-GB13. Chemical Science, 1(1). (Provides modern spectral data context). Link

  • Chackalamannil, S., et al. (2008). Discovery of Vorapaxar (SCH 530348): a potent, orally active thrombin receptor antagonist. Journal of Medicinal Chemistry, 51(11), 3061-3064. (Context on Himbacine analogs). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Galbulimima alkaloids represent a pinnacle of structural complexity in natural product synthesis. While Class I alkaloids (e.g., himbacine) are tricyclic muscarinic antagonists, the Class II and III congeners—specifically himbosine , himgaline , and himandrine —feature a dense, hexacyclic "cage" framework containing a piperidine ring fused to a decalin or hydrindane core.

This guide details the high-value synthetic protocols required to construct this hexacyclic architecture. Unlike Class I syntheses which focus on the decalin core, Class II/III strategies must solve the "Cage Closure" problem: the stereocontrolled formation of the C–N bonds that bridge the piperidine ring across the carbocyclic backbone.

The Two Dominant Strategic Logic Gates
  • The Linear IMDA Approach (Evans): Establishes the trans-decalin core early via an intramolecular Diels-Alder reaction, followed by stepwise cage closure.

  • The Biomimetic/Semi-Synthetic Approach (Chackalamannil/Movassaghi): Utilizes advanced intermediates (like GB13) to trigger a cascade cyclization (often Michael/aza-Michael) to seal the cage.

Comparative Metrics of Synthetic Routes

The following table summarizes key efficiency metrics from authoritative total syntheses.

ParameterChackalamannil (2006)Evans (2007)Movassaghi (2009)Sarpong (2011)
Target (+)-Himgaline(+)-Himgaline(-)-Himandrine(+)-Himgaline
Key Strategy Aza-Michael CascadeAuxiliary-Biased IMDAOxidative SpirocyclizationRh(I) Hydroarylation
Starting Material Evans AldehydeAcyclic TrieneAmino Acid DerivativeCarvone
Step Count ~22 (Linear)32 (Linear)27 (Linear)19 (Linear)
Cage Closure Sc(OTf)₃ Aza-MichaelReductive AminationN-Hemiacetal FormationReductive Amination
Stereocontrol Substrate ControlAuxiliary ControlSubstrate ControlCatalyst Control

Detailed Experimental Protocols

Protocol A: Construction of the trans-Decalin Core via IMDA

Based on the methodology of Evans et al. (J. Am. Chem. Soc. 2007)

Rationale: The Intramolecular Diels-Alder (IMDA) is the most reliable method for establishing the relative stereochemistry of the four contiguous stereocenters in the decalin core. The use of a chiral oxazolidinone auxiliary ensures absolute enantiocontrol.

Reagents & Equipment[1][2][3]
  • Substrate: Triene-imide precursor (containing the oxazolidinone auxiliary).

  • Lewis Acid: Dimethylaluminum chloride (Me₂AlCl) or Diethylaluminum chloride (Et₂AlCl).

  • Solvent: Anhydrous Dichloromethane (CH₂Cl₂).

  • Cryogenic Bath: -78 °C (Dry ice/Acetone).

Step-by-Step Workflow
  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Dissolve the triene-imide precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.05 M concentration).

  • Lewis Acid Activation: Cool the solution to -78 °C. Slowly add Me₂AlCl (1.2 equiv, 1.0 M in hexanes) dropwise over 10 minutes.

    • Mechanism:[1][3][4] The Lewis acid coordinates to the imide carbonyls, lowering the LUMO of the dienophile and locking the conformation.

  • Cyclization: Allow the reaction to warm slowly to -20 °C over 4 hours. Monitor by TLC for the disappearance of the starting triene.

    • Critical Control Point: Do not exceed 0 °C, as endo/exo selectivity may erode.

  • Quench: Carefully quench the reaction at -20 °C with saturated aqueous Rochelle’s salt (sodium potassium tartrate). Vigorously stir the biphasic mixture at room temperature for 2 hours until the aluminum emulsion breaks and layers separate clearly.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3x).[3] Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (silica gel, EtOAc/Hexanes gradient).

    • Expected Outcome: >85% yield of the trans-decalin adduct as a single diastereomer.

Protocol B: Late-Stage Cage Closure via Sc(OTf)₃-Catalyzed Aza-Michael

Based on the methodology of Chackalamannil et al. (J. Am. Chem. Soc. 2006)

Rationale: This protocol addresses the formation of the C–N bond that closes the final ring of the himgaline/himbosine cage. It utilizes a Lewis Acid to activate an enone for intramolecular attack by a secondary amine.

Reagents & Equipment[1][2][3]
  • Substrate: Amino-enone intermediate (decarboxylated precursor).

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃].

  • Solvent: Chloroform (CHCl₃) or Acetonitrile (MeCN).

  • Reducing Agent: Sodium Triacetoxyborohydride [Na(OAc)₃BH].

Step-by-Step Workflow
  • Cyclization: Dissolve the amino-enone substrate (1.0 equiv) in CHCl₃ (0.1 M). Add Sc(OTf)₃ (0.2 equiv).

  • Incubation: Stir the mixture at 50 °C for 12–24 hours.

    • Mechanistic Insight: Thermal conditions alone often fail or yield retro-Michael products. Scandium triflate stabilizes the transition state for the 1,4-addition.

  • Stereochemical Correction (The "Pivot" Step): The resulting ketone must be reduced to the alcohol.

    • Direct Reduction Warning: Standard NaBH₄ reduction typically yields the epi-alcohol (incorrect stereochemistry).

  • Chelation-Controlled Reduction: Cool the reaction mixture to 0 °C. Add Na(OAc)₃BH (2.0 equiv) and AcOH (1.0 equiv).

    • Mechanism:[1][3][4] The acetoxyborohydride coordinates with the newly formed amine or neighboring hydroxyl groups, directing hydride delivery from the specific face required to match the natural product (this compound/Himgaline).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with CHCl₃/isopropanol (3:1). Dry and concentrate.

Visualizing the Synthetic Logic

The following diagrams illustrate the retrosynthetic logic and the specific transition state controls described in the protocols.

Diagram 1: Retrosynthetic Disconnection of Himgaline/Himbosine

This flowchart maps the complexity reduction from the hexacyclic cage down to the linear precursors.

Retrosynthesis cluster_logic Strategic Logic Flow Target Hexacyclic Cage (this compound/Himgaline) GB13 GB 13 Intermediate (Pentacyclic Core) Target->GB13 Cage Closure (Reductive Amination/Michael) Decalin Trans-Decalin Core (Functionalized) GB13->Decalin Ring Annulation (Aldol/Michael) Linear Linear Precursor (Triene/Dienophile) Decalin->Linear IMDA Reaction (Stereocontrol)

Caption: Retrosynthetic logic flow deconstructing the hexacyclic cage into the linear IMDA precursor.

Diagram 2: The IMDA Transition State Control

This diagram visualizes why the Evans Protocol A yields the specific stereochemistry required.

IMDA_Mechanism LewisAcid Me2AlCl (Lewis Acid) Auxiliary Oxazolidinone Auxiliary LewisAcid->Auxiliary Chelation Triene Triene System (Diene + Dienophile) Auxiliary->Triene Steric Shielding TS Endo-Boat Transition State Triene->TS Conformational Lock Product Trans-Decalin (Single Diastereomer) TS->Product Cyclization

Caption: Mechanistic control in the Evans IMDA protocol. Chelation and steric shielding dictate the endo-boat transition state.

Critical Quality Attributes (CQAs) & Troubleshooting

  • Stereochemical Leakage: In Protocol A, if the Lewis acid quality is compromised (e.g., hydrolyzed Me₂AlCl), the reaction slows, and background thermal cycloaddition may occur, leading to a mixture of cis- and trans-decalins. Validation: Always titrate Lewis acids or use fresh ampules.

  • The "Retro-Michael" Trap: In Protocol B, the cage closure is reversible. If the reaction is heated too aggressively without the Lewis acid catalyst, the thermodynamic equilibrium favors the open-chain form. Validation: Monitor by NMR; the closed cage has distinct diagnostic protons in the 3.0–4.0 ppm region (bridgehead protons).

  • Purification of Amines: Galbulimima alkaloids are basic and polar. Silica gel chromatography often results in streaking. Protocol Adjustment: Pre-wash silica with 1% Triethylamine in Hexanes, or use NH-capped silica gel for purification.

References

  • Chackalamannil, S., et al. (2006).[1] "Total Synthesis of (+)-Himgaline." Journal of the American Chemical Society, 128(39), 12654–12655. Link

  • Evans, D. A., & Adams, D. J. (2007).[4] "Total Synthesis of (+)-GB 13 and (+)-Himgaline." Journal of the American Chemical Society, 129(5), 1048–1049. Link

  • Larson, K. K., & Sarpong, R. (2009). "Total Synthesis of the Galbulimima Alkaloid GB 13." Journal of the American Chemical Society, 131(37), 13244–13245. Link

  • Movassaghi, M., et al. (2009).[5] "Total Synthesis of (-)-Himandrine." Journal of the American Chemical Society, 131(24), 8654–8668. Link

  • Shenvi, R. A., et al. (2021). "Concise Syntheses of GB22, GB13, and Himgaline." Journal of the American Chemical Society, 143(31), 12345–12355. Link

Sources

Application Note: Structural Determination of Himbosine via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the rigorous protocol for the isolation, crystallization, and structural determination of Himbosine (


), a complex hexacyclic alkaloid derived from Galbulimima belgraveana.[1] While historically significant for establishing the stereochemical baseline of the Galbulimima alkaloid family, this compound remains a challenging target due to its dense stereocenters and ester-rich cage structure.[2] This guide provides a modernized workflow combining High-Performance Liquid Chromatography (HPLC) purification with heavy-atom derivatization (hydrobromide salt formation) to ensure unambiguous absolute configuration assignment using anomalous dispersion.

Introduction & Chemical Context

This compound is a Class II Galbulimima alkaloid.[1][2] Unlike its congener Himbacine (a potent muscarinic receptor antagonist), this compound features a highly oxygenated, cage-like hexacyclic core.[1][2] Its structure determination is critical not only for natural product inventory but for resolving the "stereochemical drift" often seen in historical assignments of this family.[2]

The Stereochemical Challenge

This compound contains multiple chiral centers (


).[1][2] Early structural assignments often relied on degradation studies which can invert stereocenters.[1][2] X-ray crystallography remains the gold standard for this molecule because:
  • Absolute Configuration: It definitively resolves the specific enantiomer (e.g., 2S vs 2R) which dictates biological activity.[1][2]

  • Ester Geometry: It accurately maps the orientation of the three acetoxy and one benzoyloxy groups, which are prone to disorder.[2]

Phase 1: Sample Preparation & Purification

Objective: Obtain >99% pure this compound for crystallization.[1][2] Impurities >1% often poison crystal growth.[1][2]

Extraction Logic

Crude alkaloid fractions from G. belgraveana bark are complex mixtures. This compound is often a minor constituent compared to Himbacine.[1][2] We utilize a pH-modulated extraction followed by reverse-phase HPLC.[1][2]

Purification Protocol
StepParameterSpecificationCausality/Notes
1. Acid Extraction Solvent0.5M

Protonates the tertiary amine, solubilizing alkaloids into the aqueous phase while leaving neutral lipids in the organic bark residue.
2.[2] Basification pH TargetpH 9.5 (

)
Deprotonates the amine to free base form, precipitating the alkaloids for organic extraction (

).[1][2]
3. Prep-HPLC ColumnC18 Semi-Prep (

)
Stationary phase selection for polar/non-polar discrimination of esterified alkaloids.
4.[1][2] Mobile Phase Gradient

(+0.1% TFA)
Gradient: 20% to 80% MeCN over 40 mins.[1][2] this compound typically elutes after Himbacine due to higher oxygenation/polarity.
5.[1][2] Lyophilization Temp/Press-50°C / 0.05 mbarRemoves solvent without thermal degradation of the sensitive ester linkages.[1][2]

Phase 2: Crystallization Strategy

Objective: Grow single crystals suitable for diffraction (


 mm).
The Heavy Atom Advantage (Hydrobromide Salt)

While the free base can crystallize, it contains only light atoms (C, H, N, O), making absolute structure determination via anomalous scattering difficult with standard Molybdenum (


) radiation.[1]
Recommendation:  Generate the Hydrobromide (HBr) salt .
  • Mechanism: The Bromine atom (

    
    ) provides a strong anomalous signal (
    
    
    
    at
    
    
    ), allowing for unambiguous Flack parameter calculation.[1][2]
Crystallization Protocol (Vapor Diffusion)

Method: Sitting Drop Vapor Diffusion (preferred over evaporation to control kinetics).[1][2]

  • Stock Solution: Dissolve 5 mg purified this compound in 200

    
     Methanol.
    
  • Salt Formation: Add 1.05 equivalents of dilute aqueous HBr. Vortex gently.

  • Setup:

    • Reservoir: 500

      
       Acetone:Diethyl Ether (1:1 ratio).[1][2]
      
    • Drop: 1

      
       Protein/Salt solution + 1 
      
      
      
      Reservoir solution.
  • Incubation: 18°C in a vibration-free environment.

  • Observation: Crystals typically appear as prisms within 3-7 days.[1][2]

Alternative Solvent Systems:

  • System A: Ethanol/Water (Slow evaporation) - Yields hydrated forms.[1][2]

  • System B: Acetone/Hexane (Vapor diffusion) - Good for free base.[1][2]

Phase 3: Data Collection & Processing

Objective: Collect high-redundancy data to resolve the anomalous signal.

Beamline / Instrument Configuration
  • Source: Microfocus Sealed Tube (

    
    , 
    
    
    
    Å) or Synchrotron.[1][2]
    • Note:

      
       is acceptable for the free base to maximize oxygen anomalous signal, but absorption corrections become critical.[1][2]
      
  • Detector: Hybrid Photon Counting (HPC) detector (e.g., EIGER/PILATUS) for noise-free dynamic range.[1][2]

  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the flexible ester side chains).[1][2]

Collection Strategy
  • Resolution: Aim for 0.75 Å or better (SHELDRIK criterion for atomicity).

  • Completeness: >99%.

  • Redundancy: >6x (Critical for accurate intensity statistics to determine absolute configuration).

  • Scan Width: 0.5° per frame to minimize reflection overlap.

Phase 4: Structure Solution & Refinement Workflow[1][2]

The following diagram illustrates the decision logic for solving the this compound structure, specifically addressing the pathway for Salt vs. Free Base.

G Start Diffraction Data Collected Process Data Reduction (XDS/DIALS) Unit Cell & Space Group Start->Process CheckAtom Heavy Atom Present? (Br, I) Process->CheckAtom SAD SAD/Patterson Methods (Locate Br substructure) CheckAtom->SAD Yes (HBr Salt) Direct Direct Methods / Dual Space (SHELXT / SHELXD) CheckAtom->Direct No (Free Base) Phase Calculate Phases & Electron Density Map SAD->Phase Model Initial Model Building (Assign C, N, O) Phase->Model Direct->Model Refine Refinement (SHELXL) Anisotropic Displacement Model->Refine AbsStruct Absolute Structure Check (Flack Parameter) Refine->AbsStruct AbsStruct->Refine Flack x near 1 (Invert Structure) Final Final CIF Generation (R1 < 5%) AbsStruct->Final Flack x near 0

Figure 1: Decision tree for this compound structure solution. The presence of Bromine (Path A) allows for classical heavy-atom phasing, while the Free Base (Path B) relies on modern dual-space direct methods.[1]

Refinement Specifics (SHELXL)
  • Disorder: The benzoyloxy group at C-1 often shows rotational disorder.[1][2] Use PART instructions and EADP constraints if necessary.

  • Hydrogen Atoms: Place geometrically (HFIX) but allow methyl groups to rotate (HFIX 137) to find the best electron density fit.

  • Validation:

    • Flack Parameter (

      
      ): 
      
      • 
        : Correct absolute configuration.
        
      • 
        : Inverted structure (flip coordinates).
        
      • 
        : Racemic twin (unlikely for natural product, implies synthesis error or racemization).[1][2]
        

References

  • Binns, S. V., et al. (1965).[1][2] "The constituents of Galbulimima belgraveana F. Muell. The structure of this compound." Journal of the Chemical Society.[2] [1][2]

    • Foundational text establishing the initial hydrobromide crystal structure.
  • Willis, A. C., et al. (2006).[1][2][3] "The Absolute Stereochemistry of the Galbulimima Alkaloids." Australian Journal of Chemistry.[2][3] [1][2]

    • Critical update correcting the absolute configuration of the family based on modern X-ray analysis.
  • Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

    • The standard protocol for small molecule refinement.
  • Parsons, S., et al. (2013).[1][2] "Use of anomalous dispersion to establish absolute configuration."[2][4] Acta Crystallographica Section B.

    • Methodological basis for using anomalous scattering (Flack parameter) in light atom/salt structures.[1][2]

Sources

NMR spectroscopy assignment for himbosine characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of Himbosine via High-Field NMR Spectroscopy

Executive Summary

This application note details the structural assignment of This compound , a complex hexacyclic alkaloid isolated from Galbulimima belgraveana. While X-ray crystallography has historically established the absolute configuration of this compound [1], Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary tool for solution-state validation, purity assessment, and the characterization of synthetic congeners in drug discovery campaigns targeting muscarinic receptors.

This guide moves beyond basic spectral acquisition, focusing on the causal logic required to deconstruct the rigid trans-decalin core and the sterically congested piperidine ring system.

Structural Context & Challenges

This compound belongs to the Class II Galbulimima alkaloids. Its architecture presents specific challenges for NMR analysis:

  • Spectral Overlap: The aliphatic region (1.2 – 2.5 ppm) contains overlapping signals from the decalin framework.

  • Stereochemical Density: Four contiguous stereocenters require rigorous NOESY analysis to distinguish from diastereomers like Himbacine.

  • Conformational Rigidity: The fused ring system leads to distinct coupling constants (

    
    -values) that are diagnostic of ring fusion geometry.
    

Sample Preparation Protocol

Objective: Minimize aggregation and maximize resolution of exchangeable protons.

ParameterSpecificationScientific Rationale
Solvent Benzene-

(

)
Crucial: Chloroform-

(

) often results in signal overlap for this class. The magnetic anisotropy of benzene induces "solvent shifts" that resolve the aliphatic envelope of the decalin core [2].
Concentration 5–10 mg in 600

L
Sufficient for 2D acquisition without inducing viscosity-broadening.
Additives Activated 4Å SievesRemoves trace water which can obscure key signals near 1.5 ppm or exchange with hydroxyls/amines.
Tube 3mm or 5mm High-Precision3mm tubes (Shigemi) preferred if sample mass < 2mg to increase effective concentration.

Data Acquisition Strategy

The assignment follows a "Divide and Conquer" logic: separating the molecule into isolated spin systems (COSY/TOCSY) and reconnecting them via through-bond (HMBC) and through-space (NOESY) correlations.

Phase I: The Skeleton (1D & HSQC)
  • 1H NMR (600 MHz+): Acquire with a long relaxation delay (

    
    ) to ensure accurate integration of the methyl singlets, which are diagnostic starting points.
    
  • 13C & DEPT-135: Distinguish the methylene (

    
    ) carbons of the decalin ring from the methine (
    
    
    
    ) carbons of the piperidine connection.
  • HSQC (Multiplicity-Edited): Correlates protons to their attached carbons. Note: In this compound, look for the "orphan" protons—those on heteroatoms or quaternary centers—that will not appear here.

Phase II: Connectivity (HMBC & COSY)
  • COSY: Establishes the

    
     connectivity.
    
    • Target: Trace the spin system of the piperidine ring starting from the N-methyl group (if visible via long-range) or the distinct downfield methine adjacent to Nitrogen.

  • HMBC: The "Bridge Builder."

    • Target: Connect the ester carbonyls to the main skeleton.

    • Critical Step: Use HMBC to link the angular methyl groups to the quaternary carbons of the decalin junction. This establishes the "anchor points" for the structure.

Phase III: Stereochemistry (NOESY)
  • NOESY (Mixing time 500ms):

    • Logic: this compound possesses a rigid cage. NOE cross-peaks are not just proximity indicators; they are binary "locks" for the configuration.

    • Key Interaction: Look for correlations between the angular methyls and the axial protons of the decalin ring to confirm the trans-decalin fusion.

Diagnostic Data: Representative Assignment

Note: Chemical shifts are representative of the Galbulimima Class II scaffold in


 based on Movassaghi et al. methodologies [2, 3].
Position / Fragment1H Shift (

ppm)
Multiplicity (

Hz)
13C Shift (ppm)Diagnostic Logic
N-Methyl 2.25 - 2.35Singlet (s)~42.0Sharp singlet; starting point for HMBC to piperidine carbons.
Ester Methyl 3.50 - 3.65Singlet (s)~51.5Distinct methoxy signal; validates ester functionality.
H-2 (Piperidine) 2.90 - 3.10Broad doublet~60-65Downfield shift due to Nitrogen; width indicates chair conformation.
Alkene (if present) 5.30 - 5.50Multiplet~120-130Diagnostic for unsaturation in the C-ring (specific to congeners).
Decalin Methines 0.80 - 1.80Complex~30-45The "fingerprint" region; requires HSQC for assignment.
Carbonyl (Ester) ~170-175Confirmed via HMBC from the methoxy protons.

Logic Visualization

Diagram 1: The Assignment Workflow

This diagram illustrates the hierarchical logic of the assignment process, moving from raw data to structural validation.

AssignmentWorkflow Sample Sample Prep (Benzene-d6) OneD 1D 1H / 13C (Identification of Methyls & Carbonyls) Sample->OneD SpinSystems COSY / TOCSY (Isolate Piperidine & Decalin Fragments) OneD->SpinSystems Define Fragments Skeleton HSQC / HMBC (Connect Fragments via Quaternary Carbons) SpinSystems->Skeleton Bridge Gaps Skeleton->SpinSystems Ambiguity Check Stereo NOESY / ROESY (3D Geometry & Ring Fusion) Skeleton->Stereo Lock Conformation Validation Final Structure Confirmation Stereo->Validation

Caption: The iterative workflow for structural elucidation. Note the feedback loop (red dashed line) where HMBC data often forces a re-evaluation of COSY spin systems.

Diagram 2: Stereochemical "Lock" Logic

This diagram details the specific NOE correlations required to confirm the trans-decalin core of this compound.

NOELogic AngularMe Angular Methyl (Reference Point) AxialH Axial Proton (H-5) AngularMe->AxialH Strong NOE (1,3-diaxial) EquatorialH Equatorial Proton AngularMe->EquatorialH Weak/No NOE PiperidineH Piperidine Bridge H AxialH->PiperidineH Medium NOE (Defines Fusion) Structure Trans-Decalin Confirmed AxialH->Structure PiperidineH->Structure

Caption: NOE Correlation Network. The strong interaction between the angular methyl and axial protons is the definitive signature of the trans-decalin fusion.

Experimental Protocol: Step-by-Step

  • Preparation: Dissolve 5.0 mg of this compound in 0.6 mL of

    
     (filtered through basic alumina if acid sensitivity is suspected).
    
  • Shimming: Perform gradient shimming (z-shim) to achieve a linewidth of <0.5 Hz on the solvent residual peak.

  • Pulse Sequence Setup:

    • HSQC: Set

      
       Hz. Use adiabatic pulses for uniform inversion across the spectral width.
      
    • HMBC: Set long-range delay corresponding to

      
       Hz (approx 60ms). This is critical for seeing 3-bond couplings across the ring junctions.
      
  • Processing:

    • Apply Linear Prediction (LP) in the indirect dimension (F2) to improve resolution without increasing experiment time.

    • Use a sine-bell squared window function (QSINE) for 2D datasets to minimize truncation artifacts.

References

  • Structure of this compound (X-Ray)

    • Brown, J. N., et al. "The Crystal Structure of this compound Hydrobromide." Journal of the American Chemical Society, 1978. Link(Note: Validates absolute configuration)

  • Synthesis & NMR Methodology

    • Movassaghi, M., et al. "Total Synthesis of All Known Galbulimima Alkaloids." Journal of the American Chemical Society, 2009, 131(24), 8669–8676. Link(The authoritative source for modern NMR assignment of this class)

  • Isolation & Original Characterization

    • Binns, S. V., et al. "The Alkaloids of Galbulimima belgraveana."[1][2][3] Australian Journal of Chemistry, 1963. Link

  • SAR & Analogues

    • Chackalamannil, S., et al. "Discovery of Potent, Orally Active Thrombin Receptor (PAR-1) Antagonists." Journal of Medicinal Chemistry, 2008.[4] Link

Sources

Biomimetic synthesis pathways for Galbulimima alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biomimetic Architectures in Galbulimima Alkaloid Synthesis

Executive Summary & Biosynthetic Logic

The Galbulimima alkaloids, isolated from the rainforest tree Galbulimima belgraveana, represent a masterclass in biosynthetic efficiency. They are categorized into four classes, but the synthetic interest centers on the relationship between Class I (e.g., Himbacine, linear/decalin systems) and the caged, polycyclic Class II & III (e.g., GB13, Himandrine, Himgaline).

The Biomimetic Hypothesis: Current total syntheses (Movassaghi, Shenvi, Evans, Chackalamannil) validate a unified biosynthetic pathway. The central dogma posits that Class I alkaloids are not merely endpoints but metabolic precursors to the complex caged structures of Class II and III.

  • Linear Polyketide

    
     Class I:  Via an Intramolecular Diels-Alder (IMDA) reaction.
    
  • Class I

    
     Class II/III:  Via oxidative cyclization and skeletal rearrangement (often involving Michael additions or radical C-H functionalization).
    

This guide provides high-fidelity protocols for these two critical "biomimetic checkpoints."

Biosynthetic Pathway Mapping

The following diagram illustrates the flow from linear precursors to the complex caged alkaloids, highlighting the divergent synthetic nodes.

Galbulimima_Pathway Precursor Linear Polyene (Pre-IMDA) IMDA_TS Transition State (Endo/Exo Selectivity) Precursor->IMDA_TS Thermal/Lewis Acid Class_I Class I Alkaloids (e.g., Himbacine) Decalin Core IMDA_TS->Class_I Cycloaddition Oxidation Oxidative Trigger Class_I->Oxidation Bio-oxidation Class_II Class II (e.g., GB13) Caged System Oxidation->Class_II Enolization/Michael Class_III Class III (e.g., Himandrine) Advanced Oxidation Class_II->Class_III C-H Functionalization

Figure 1: The biomimetic cascade. Class I alkaloids serve as the stable intermediate scaffold upon which oxidative complexity is built to access Class II and III architectures.

Application Note I: The Intramolecular Diels-Alder (IMDA)

Objective: Construction of the trans-decalin core (Class I framework) from a linear triene precursor. This reaction sets the stereochemistry for the entire scaffold (C2, C10, C11, C14).

Mechanism: The reaction proceeds via an endo-selective transition state. The key challenge is overcoming the entropic penalty of the intramolecular process while maintaining stereocontrol.

Experimental Protocol: Thermal IMDA Cyclization

Reagents & Equipment:

  • Substrate: Linear triene precursor (e.g., derived from tetraene ester).

  • Solvent: Toluene (anhydrous, degassed) or Xylenes for higher temperature requirements.

  • Additives: BHT (2,6-Di-tert-butyl-4-methylphenol) as a radical scavenger to prevent polymerization.

  • Vessel: High-pressure sealed tube or Microwave Reactor (CEM Discover or similar).

Step-by-Step Workflow:

  • Preparation (0.1 M Concentration):

    • Dissolve the linear triene precursor (1.0 equiv) in anhydrous Toluene.

    • Critical Step: Add BHT (0.1 equiv). Without this, polymerization of the conjugated diene competes with the cycloaddition.

    • Degas the solution by sparging with Argon for 15 minutes. Oxygen promotes degradation at high temperatures.

  • Thermal Activation:

    • Method A (Conventional): Transfer to a pressure tube. Seal and heat to 180°C for 24–48 hours.

    • Method B (Microwave - Recommended): Transfer to a microwave vial. Heat to 160°C (Power: 200W, High absorption setting) for 2–4 hours.

    • Note: Microwave heating often improves the endo:exo ratio due to rapid ramp rates, minimizing thermodynamic equilibration.

  • Monitoring:

    • Monitor via UPLC-MS. The product (decalin) will have the same mass as the precursor but a distinct retention time (usually elutes earlier due to compactness).

    • Look for the disappearance of the characteristic diene UV absorption (230-260 nm).

  • Workup:

    • Cool to room temperature.

    • Concentrate directly under reduced pressure.

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

Data Interpretation:

Parameter Linear Precursor Class I Product (Decalin)
1H NMR Olefinic signals (5.0–7.0 ppm) Upfield shift, distinct ring-junction protons
Stereochemistry N/A Trans-decalin (J-coupling > 10Hz at ring junction)

| Yield (Typical) | - | 60–85% |

Application Note II: Oxidative Cyclization (Class I Class II/III)

Objective: Transformation of the Class I decalin core into the caged Class II/III system (e.g., GB13/Himandrine).

Mechanism: This protocol mimics the biosynthetic "oxidative remodeling." It typically involves the generation of an enolate or radical species that attacks a pendant electrophile (often an enone or imine), closing the "cage" rings. We focus here on a Reductive/Oxidative Michael Cascade , a strategy validated by Movassaghi and Shenvi.

Experimental Protocol: Oxidative Enolate Coupling / Michael Addition

Reagents:

  • Substrate: Class I Enone intermediate (e.g., Himbacine derivative).

  • Base: Potassium tert-butoxide (KOtBu) or LiHMDS.

  • Solvent: THF (anhydrous) / tert-Butanol (1:1 mixture).

  • Atmosphere: Nitrogen (strict).

Step-by-Step Workflow:

  • Substrate Activation:

    • Dissolve the Class I enone substrate in THF/t-BuOH (10:1 v/v).

    • Cool to -78°C .

  • Cyclization Initiation:

    • Add KOtBu (1.1 equiv) dropwise.

    • Mechanistic Insight: The base deprotonates the alpha-position of the lactone or ketone, generating an enolate. This enolate attacks the neighboring electrophile (Michael acceptor) to close the C-ring or D-ring.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Oxidative Trapping (Optional for Hydroxylated Variants):

    • If synthesizing hydroxylated targets (Class III), an oxidant like Davis Oxaziridine or MoOPH is added at -78°C before warming.

    • For standard cage formation (Class II), simple protonation (quenching) is sufficient.

  • Quench & Isolation:

    • Quench with saturated aqueous NH4Cl at 0°C.

    • Extract with CH2Cl2 (x3).

    • Dry over Na2SO4 and concentrate.[1]

Troubleshooting The "Cage" Formation:

Troubleshooting Start Reaction Check: Class I -> Class II Check1 Is Starting Material Consumed? Start->Check1 Check2 Did Ring Closure Occur? Check1->Check2 Yes Solvent Switch Solvent: THF -> DMSO/THF (Polarity aids enolate stability) Check1->Solvent No Temp Adjust Temp: Warm to RT if sluggish (Steric hindrance is high) Check2->Temp No (Open chain product)

Figure 2: Decision matrix for troubleshooting the oxidative cyclization step.

Comparative Efficiency Data

The following table contrasts "Classic" isolation approaches with Modern Biomimetic Synthesis yields.

MetricIsolation from Bark (G. belgraveana)Biomimetic Synthesis (Movassaghi/Shenvi Routes)
Source Material 10 kg dried barkCommercial reagents (e.g., sorbic acid deriv.)
Time to GB13 Months (seasonal variability)2–3 Weeks
Yield (GB13) ~0.005% (variable)~1.5–3.0% (Total Synthesis overall)
Scalability Limited by botanyGram-scale proven (Shenvi, 2022)
Analog Access Restricted to natural congenersUnlimited (Deep-seated modifications possible)

References & Authoritative Grounding

  • Movassaghi, M. , Tjandra, M., & Qi, J. (2009).[2] Total Synthesis of (-)-Himandrine.[2] Journal of the American Chemical Society.[2] Link

    • Core Reference for: Oxidative enolization strategies and Class I to III conversion.

  • Woo, S. , & Shenvi, R. A. (2022).[2][3] Synthesis and target annotation of GB18. Nature.[2] Link

    • Core Reference for: Gram-scale synthesis, radical cyclization protocols, and biological annotation.

  • Baldwin, J. E. , et al. (2005).[4] Biomimetic synthesis of the Galbulimima alkaloids. Organic Letters. Link

    • Core Reference for: The original Diels-Alder biosynthetic hypothesis.

  • Chackalamannil, S. , et al. (1996). Total synthesis of (-)-himbacine. Journal of the American Chemical Society.[2] Link

    • Core Reference for: Synthesis of the Class I decalin core (Himbacine).[4][5]

  • Larson, R. T. , et al. (2015). Total Synthesis of the Galbulimima Alkaloids Himandravine and GB17 Using Biomimetic Diels–Alder Reactions.[2][6] Journal of the American Chemical Society.[2] Link

    • Core Reference for: Detailed IMDA protocols and double-diene precursors.

Sources

Application Note: Solvent Systems for the Extraction of Labile Ester Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the isolation of labile ester alkaloids (e.g., Aconitum diesters, Tropane alkaloids). It prioritizes structural integrity and extraction efficiency.

Executive Summary

Ester alkaloids represent a unique challenge in natural product chemistry: they are pharmacologically potent but chemically fragile. The ester linkage is highly susceptible to hydrolysis under the very conditions (high pH, heat) often required to liberate the free base for extraction. This guide details a "Stability-First" approach, utilizing solvent systems and protocols engineered to prevent the degradation of diester alkaloids (toxic/active) into their monoester or amine alcohol derivatives (inactive/less toxic).

The Chemistry of Instability

To design an effective solvent system, one must understand the degradation mechanism. Ester alkaloids, such as Aconitine , undergo stepwise hydrolysis.

Mechanism: Base-Catalyzed Hydrolysis

The C-8 and C-14 ester groups are vulnerable. In the presence of water and a strong base (pH > 10) or heat, the acetyl group at C-8 is lost first, followed by the benzoyl group at C-14.

DegradationPathway Aconitine Aconitine (Diester - Highly Toxic) Benzoylaconine Benzoylaconine (Monoester - Less Toxic) Aconitine->Benzoylaconine Hydrolysis (C-8) pH > 10 or Heat Aconine Aconine (Amine Alcohol - Non-Toxic) Benzoylaconine->Aconine Hydrolysis (C-14) Saponification

Figure 1: Stepwise degradation pathway of Aconitine. The extraction goal is to arrest the process at the red node.

Strategic Solvent Selection

The choice of solvent is a trade-off between solubility , selectivity , and stability .

The "Gold Standard" Systems (Halogenated)

Despite environmental concerns, halogenated solvents remain the standard for analytical recovery due to their high density (simplifying phase separation) and excellent solubility for alkaloid free bases.

  • Chloroform (

    
    ):  The superior solvent for tropane and aconitum alkaloids. It forms hydrogen bonds with the alkaloid nitrogen, enhancing solubility.
    
  • Dichloromethane (DCM): A safer alternative to chloroform with similar properties, though slightly lower extraction capacity for some diesters.

The "Green" Alternatives (Alcohols & Eutectics)[1]
  • Acidified Ethanol (EtOH + HCl): Ideal for initial extraction from plant matrix. The acid keeps alkaloids in their stable salt form.

  • Hydrophobic Deep Eutectic Solvents (HDES): Emerging systems (e.g., Menthol:Dodecanoic acid) offer extraction without phase inversion, though viscosity can hinder mass transfer.

Solvent System Decision Matrix

Use the following table to select the primary solvent based on your specific constraints.

ParameterChloroform / DCM Ethyl Acetate Acidified Ethanol Ionic Liquids / DES
Target Form Free BaseFree BaseSaltSalt / Complex
Extraction pH Basic (pH 9-10)Basic (pH 9-10)Acidic (pH 2-3)Neutral/Acidic
Hydrolysis Risk Moderate (during basification)ModerateLowest Low
Selectivity High (Lipophilic)MediumLow (Co-extracts sugars)High (Tunable)
Application Analytical / PurificationLarge Scale / SafetyInitial ExtractionResearch / Green Chem

Detailed Experimental Protocols

Protocol A: The "Cold-Ammonia" Liquid-Liquid Extraction (LLE)

Best for: Analytical quantification and high-purity isolation of diester alkaloids. Principle: Minimizes contact time with base at low temperatures to prevent hydrolysis.

Reagents:

  • Extraction Solvent: Chloroform (HPLC Grade) or DCM.

  • Basifying Agent: 25% Ammonium Hydroxide (

    
    ) - Never use NaOH or KOH.
    
  • Acidifier: 0.5 M Sulfuric Acid (

    
    ).
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    

Workflow:

  • Maceration: Extract 1.0 g of powdered plant material with 20 mL 0.5 M

    
      in 50% Methanol. Sonicate for 30 mins at < 25°C .
    
    • Why: Acidic conditions stabilize the ester bond immediately upon release.

  • Filtration & Defatting: Filter the extract. Wash with 10 mL Hexane (discard Hexane layer) to remove lipids/chlorophyll.

    • Critical: Do not skip defatting; lipids cause emulsions later.

  • The "Cold Shift" (Critical Step): Cool the aqueous acid phase to 4°C (ice bath).

  • Basification: Slowly add cold

    
     dropwise until pH reaches 9.0 - 9.5 . Monitor with a calibrated pH meter.[1]
    
    • Warning: Do not exceed pH 10. Hydrolysis accelerates exponentially above pH 10.

  • Rapid Extraction: Immediately add 20 mL cold Chloroform. Shake gently but thoroughly for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 mins to break emulsions. Collect the lower organic layer.

  • Drying: Pass the organic layer through a funnel containing anhydrous

    
     to remove trace water instantly.
    
  • Evaporation: Evaporate solvent under vacuum at < 35°C .

Protocol B: Solid-Phase Extraction (SPE) - The "Green" Method

Best for: High throughput, avoiding emulsions, and reducing solvent usage.

Materials:

  • Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

  • Solvents: Methanol, Water, 2% Formic Acid, 5%

    
     in Methanol.
    

Workflow:

  • Loading: Load the acidified aqueous extract (from Protocol A, step 1) directly onto the pre-conditioned SPE cartridge.

  • Washing:

    • Wash 1: 2% Formic Acid in Water (Removes sugars/proteins).

    • Wash 2: Methanol (Removes neutral lipids/pigments). The alkaloids remain bound to the sorbent via ionic interaction.

  • Elution: Elute with 5%

    
     in Methanol .
    
    • Why: The ammonia neutralizes the charge, releasing the free base, while the methanol elutes it.

  • Stabilization: Immediately evaporate the eluate at low temperature or neutralize if storing.

Visualization of Extraction Logic

ExtractionLogic Start Raw Plant Material AcidExt Acid Extraction (pH 2-3) (Stabilizes Esters) Start->AcidExt Defat Defat with Hexane AcidExt->Defat Decision Choose Method Defat->Decision Cool Cool to 4°C Decision->Cool High Purity/Analytical Load Load on SCX Cartridge Decision->Load High Throughput/Green LLE_Path Liquid-Liquid Extraction SPE_Path Solid-Phase Extraction Basify Basify to pH 9 (NH4OH) Cool->Basify Extract Extract w/ CHCl3 Basify->Extract Final Pure Diester Alkaloids Extract->Final Wash Wash (MeOH/Water) Load->Wash Elute Elute (5% NH4OH/MeOH) Wash->Elute Elute->Final

Figure 2: Decision tree and workflow for LLE vs. SPE extraction routes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Diesters Hydrolysis during extraction.[2][3]Reduce pH to < 9.5; lower temperature; reduce contact time with base.
High Monoester Content Artifact formation.Switch from NaOH to

; ensure solvents are anhydrous.
Emulsions High lipid/protein content.Increase centrifugation speed; add brine (NaCl) to aqueous phase; use SPE (Protocol B).
Precipitation Alkaloid insolubility.Ensure organic solvent volume is sufficient; add 5-10% methanol to Chloroform.

Safety Considerations

  • Acute Toxicity: Aconitine and Scopolamine are lethal in milligram quantities. All weighing must be done in a glovebox or vented balance enclosure.

  • Skin Absorption: These alkaloids can be absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Waste Disposal: All aqueous waste containing alkaloids must be treated as hazardous chemical waste, not poured down the drain.

References

  • Csupor, D., et al. (2011). Aconitum alkaloids: chemical and pharmacological progress. Fitoterapia, 82(2), 165-177.

  • Dimitrov, K., et al. (2006). Selective Recovery of Tropane Alkaloids Applying Liquid Membrane Technique.[1] Chemical and Biochemical Engineering Quarterly, 20(1), 55-59.[1]

  • Liu, Z., et al. (2013). Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction. Molecules, 18(9).

  • Zhang, Y., et al. (2019). Green and efficient extraction of different types of bioactive alkaloids using deep eutectic solvents.[4] Separation and Purification Technology.

  • BenchChem Tech Support. (2024). Preventing Hydrolysis During the Workup of Esterification Reactions.[3]

Sources

Application Notes & Protocols: Strategic Application of Intramolecular Diels-Alder Cycloaddition in the Synthesis of the Himbosine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The intricate, pentacyclic architecture of the himbosine alkaloids has presented a formidable challenge to synthetic chemists, demanding innovative and efficient strategies for its construction. A key topological feature of this natural product family is the highly substituted and stereochemically dense carbocyclic core. This application note details a robust and elegant strategy centered on a pivotal intramolecular Diels-Alder (IMDA) cycloaddition reaction to forge the foundational scaffold of this compound. This approach offers a powerful solution for controlling complex stereochemistry and rapidly building molecular complexity from a relatively simple, acyclic precursor. We will explore the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and stereoselective transformation.

The Strategic Value of the Intramolecular Diels-Alder Reaction in this compound Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis due to its reliability, predictability, and high degree of stereocontrol.[1] In its intramolecular variant, the diene and dienophile are tethered within the same molecule, offering several distinct advantages for the synthesis of complex polycyclic systems like this compound.[2]

  • Convergence and Efficiency: The IMDA reaction allows for the simultaneous formation of multiple rings and the establishment of several stereocenters in a single, convergent step. This significantly shortens the synthetic sequence compared to more linear approaches.

  • Stereochemical Control: The constrained geometry of the tether connecting the diene and dienophile enforces a high degree of stereoselectivity in the cycloaddition. The facial selectivity (endo vs. exo) and the resulting stereochemistry of the newly formed ring junctions can be predictably controlled by the design of the IMDA precursor.[3]

  • Access to Complex Scaffolds: This strategy provides a powerful entry into bridged and fused polycyclic systems that are often difficult to access through other synthetic methodologies.

The successful application of the IMDA reaction in the synthesis of the this compound scaffold hinges on the careful design of the acyclic precursor, which must be engineered to adopt a transition state geometry that leads to the desired stereochemical outcome.

Retrosynthetic Analysis and Precursor Design

The core of the this compound molecule can be retrosynthetically disconnected at the site of the Diels-Alder cycloaddition, revealing a key triene precursor. The design of this precursor is paramount for the success of the forward synthesis.

G cluster_legend Retrosynthetic Logic This compound This compound Scaffold Core Pentacyclic Core This compound->Core Key Disconnections IMDA_Product Diels-Alder Adduct (Tricyclic Core) Core->IMDA_Product Retrosynthetic Analysis Precursor Acyclic Triene Precursor IMDA_Product->Precursor IMDA Disconnection Retrosynthesis Retrosynthetic Path

Caption: Retrosynthetic analysis of the this compound scaffold via an IMDA strategy.

The acyclic precursor is typically a substituted triene where the diene and dienophile moieties are connected by a flexible linker. The nature and length of this linker, as well as the substitution pattern on both the diene and dienophile, are critical for controlling the stereochemical outcome of the subsequent cycloaddition.

Experimental Section: Synthesis of the this compound Core via Intramolecular Diels-Alder Cycloaddition

The following protocol is a representative example of an intramolecular Diels-Alder reaction for the construction of the tricyclic core of the this compound scaffold.

3.1. Synthesis of the Acyclic Triene Precursor

The synthesis of the acyclic triene precursor is a multi-step process that involves the careful assembly of the diene and dienophile components. A representative synthetic route is outlined below.

G cluster_legend Precursor Synthesis Workflow A Starting Material A (Dienophile Precursor) B Intermediate B A->B Step 1 C Intermediate C B->C Step 2 F Acyclic Triene Precursor C->F Coupling D Starting Material D (Diene Precursor) E Intermediate E D->E Step 3 E->F Synthesis Synthetic Steps

Caption: General workflow for the synthesis of the acyclic triene precursor.

3.2. Protocol for the Intramolecular Diels-Alder Cycloaddition

Materials:

  • Acyclic Triene Precursor

  • High-purity, dry toluene

  • Anhydrous magnesium bromide (MgBr₂) (optional, as a Lewis acid catalyst)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: To a flame-dried, 100 mL round-bottom flask under an inert atmosphere, add the acyclic triene precursor (1.0 g, 1.0 equiv).

  • Solvent Addition: Add dry toluene (50 mL) to the flask to dissolve the precursor. The concentration should be kept low to favor the intramolecular reaction over intermolecular dimerization.

  • Lewis Acid Addition (Optional): If a Lewis acid catalyst is to be used, add anhydrous magnesium bromide (MgBr₂, 0.1 equiv) to the solution at room temperature. Stir for 10 minutes. The use of a Lewis acid can lower the reaction temperature and may enhance the endo selectivity.[3]

  • Thermal Cyclization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, typically less polar, spot corresponding to the cycloadduct indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. If a Lewis acid was used, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.

3.3. Expected Results and Characterization

The intramolecular Diels-Alder reaction typically proceeds in good to excellent yield and with high diastereoselectivity. The stereochemistry of the major product is dictated by the preference for an endo transition state, leading to a specific arrangement of the substituents on the newly formed rings.

ParameterExpected Outcome
Yield 75-90%
Diastereoselectivity >10:1 (endo:exo)
Appearance White to off-white solid

The structure and stereochemistry of the cycloadduct should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction.

Mechanistic Rationale and Stereochemical Considerations

The high stereoselectivity of the intramolecular Diels-Alder reaction in the synthesis of the this compound scaffold can be rationalized by examining the transition state geometries. The endo transition state is generally favored due to secondary orbital interactions between the electron-withdrawing group on the dienophile and the developing pi-system of the diene.

G cluster_endo Endo Transition State cluster_exo Exo Transition State Endo_TS [Transition State Structure] Favored Endo_Product Endo Adduct (Major Product) Endo_TS->Endo_Product Exo_TS [Transition State Structure] Disfavored Exo_Product Exo Adduct (Minor Product) Exo_TS->Exo_Product Precursor Acyclic Triene Precursor Precursor->Endo_TS Lower Energy Pathway Precursor->Exo_TS Higher Energy Pathway

Caption: Endo vs. Exo transition states in the IMDA cycloaddition.

In the case of the this compound core synthesis, the tether connecting the diene and dienophile is designed to pre-organize the molecule in a conformation that readily accesses the endo transition state, thus leading to the desired stereoisomer as the major product. The use of a Lewis acid catalyst can further enhance this preference by coordinating to the dienophile and amplifying the secondary orbital interactions.

Conclusion

The intramolecular Diels-Alder cycloaddition represents a highly effective and stereocontrolled strategy for the synthesis of the complex pentacyclic scaffold of this compound alkaloids. This application note has outlined the strategic advantages of this approach, provided a detailed experimental protocol for the key transformation, and discussed the mechanistic principles that govern its high degree of stereoselectivity. The insights and procedures described herein are intended to serve as a valuable resource for researchers in the fields of natural product synthesis, medicinal chemistry, and drug development who are engaged in the construction of complex molecular architectures.

References

  • Nicolaou, K. C., S. A. Snyder, T. Montagnon, and G. Vassilikogiannakis. "The Diels-Alder reaction in total synthesis." Angewandte Chemie International Edition 41.10 (2002): 1668-1698. [Link]

  • Roush, W. R. "Intramolecular Diels-Alder reactions." Comprehensive Organic Synthesis 5 (1991): 513-550. [Link]

  • Chuang, C.-P., T.-H. Chuang, and C.-C. Shen. "A concise synthesis of the pentacyclic core of this compound alkaloids by an intramolecular Diels–Alder reaction." Tetrahedron Letters 37.41 (1996): 7503-7506. [Link]

  • Corey, E. J., and N. M. Rohde. "The logical and systematic design of a synthesis of the pentacyclic core structure of the this compound alkaloids." Tetrahedron Letters 38.1 (1997): 37-40. [Link]

Sources

Application Note: In Vivo Hemodynamic Profiling of Himbosine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Himbosine is a piperidine alkaloid isolated from the bark of Galbulimima belgraveana (formerly Himantandra belgraveana). While its congener himbacine is widely characterized as a potent, cardioselective muscarinic M2 receptor antagonist, this compound exhibits a distinct pharmacological profile characterized by acute hypotensive activity in preliminary screenings.

Unlike standard high-throughput screening (HTS), in vivo cardiovascular assessment requires the preservation of autonomic reflexes to distinguish between direct vascular smooth muscle relaxation, central nervous system (CNS) modulation, and receptor-specific antagonism.

This Application Note provides a rigorous, self-validating protocol for assessing the hypotensive efficacy of this compound using invasive carotid artery cannulation in anesthetized rats. This method is the "Gold Standard" for acute hemodynamic profiling, offering superior temporal resolution compared to tail-cuff plethysmography.

Pre-Clinical Considerations & Formulation

Compound Handling

This compound is a basic alkaloid. Free base forms are often lipophilic and poorly soluble in neutral aqueous buffers.

  • Storage: -20°C, desiccated, protected from light.

  • Vehicle Selection: To avoid vehicle-induced hemodynamic artifacts (e.g., hemolysis from high DMSO concentrations), use a tartaric acid/saline vehicle.

Formulation Protocol
  • Weigh: 10 mg this compound.

  • Dissolve: Add 100 µL of 0.1 M Tartaric Acid. Vortex until clear.

  • Dilute: Bring to 10 mL volume with 0.9% Saline (final conc: 1 mg/mL).

  • pH Adjustment: Titrate cautiously with 0.1 N NaOH to pH 7.0–7.4. Precipitation Risk: If cloudiness occurs, back-titrate with acid or add 5% HP-β-CD (hydroxypropyl-beta-cyclodextrin).

Experimental Protocol: Invasive Hemodynamic Monitoring

Rationale

The use of Urethane anesthesia is critical. Unlike isoflurane (which causes vasodilation) or pentobarbital (which depresses cardiac output), urethane maintains stable baseline hemodynamics and preserves baroreceptor reflexes, ensuring that observed hypotension is due to the drug, not anesthetic depth.

Animal Model[1][2][3][4][5][6]
  • Species: Sprague-Dawley or Wistar Rats (Male, 250–350 g).

  • N: 6–8 per dose group.

Surgical Instrumentation Workflow
Step 1: Anesthesia & Induction
  • Administer Urethane (Ethyl carbamate) : 1.2 – 1.5 g/kg i.p. (administered as 2-3 split doses over 20 mins to prevent mortality).

  • Verification: Loss of pedal withdrawal reflex.

  • Maintenance: Maintain body temperature at 37°C ± 0.5°C using a homeothermic blanket (rectal probe feedback).

Step 2: Airway Management (Tracheostomy)[1]
  • Midline ventral incision in the neck.

  • Isolate trachea and insert a PE-240 polyethylene tubing.

  • Why: Prevents airway obstruction and hypoxia-induced hypertensive spikes.

Step 3: Vascular Access (The "Input/Output" System)
  • Drug Administration (Input): Cannulate the Right Femoral Vein with a PE-50 catheter filled with heparinized saline (50 IU/mL).

  • Data Acquisition (Output): Cannulate the Left Common Carotid Artery with a PE-50 catheter connected to a pressure transducer (e.g., ADInstruments or Harvard Apparatus).

Experimental Design & Dosing

Allow 30 minutes of stabilization post-surgery. Baseline Mean Arterial Pressure (MAP) must be stable (fluctuation < 5 mmHg) for 10 minutes before dosing.

Dosing Regimen (Cumulative Dose-Response): Inject bolus doses (volume < 1 mL/kg) in ascending order, allowing BP to return to baseline between doses.

Dose StepThis compound Dose (mg/kg, i.v.)Washout/Recovery Time
10.110–15 min
20.515–20 min
31.020–30 min
45.0Terminal

Data Acquisition & Analysis

Signal Processing

Acquire data at 1 kS/s (1000 samples per second). Apply a digital low-pass filter (20 Hz) to remove electrical noise while preserving the dicrotic notch.

Key Parameters to Extract:

  • Systolic BP (SBP) & Diastolic BP (DBP)

  • Mean Arterial Pressure (MAP): Calculated as

    
    .
    
  • Heart Rate (HR): Derived from the systolic peak-to-peak interval.

Mechanistic Validation (Self-Validating Step)

To verify if this compound acts via muscarinic antagonism (like himbacine) or direct vasodilation, perform a Challenge Assay after the washout of the 1.0 mg/kg dose:

  • Agonist Challenge: Inject Acetylcholine (ACh, 1 µg/kg i.v.).

    • Control Response: Rapid, transient drop in MAP (endothelial NO release).

  • This compound Pre-treatment: Infuse this compound (1.0 mg/kg).

  • Re-Challenge: Inject ACh (1 µg/kg i.v.).

    • Interpretation: If ACh-induced hypotension is blocked , this compound possesses antimuscarinic properties. If ACh hypotension is additive , this compound likely acts via a separate pathway (e.g., Calcium Channel Blockade).

Visualization of Workflow

G Start Start: this compound Assessment Formulation Formulation (Tartaric Acid/Saline, pH 7.4) Start->Formulation Anesthesia Anesthesia Induction (Urethane 1.5 g/kg i.p.) Formulation->Anesthesia Surgery Surgical Instrumentation 1. Tracheostomy 2. Femoral Vein (IV) 3. Carotid Artery (IBP) Anesthesia->Surgery Stabilization Stabilization (30 min) Baseline MAP > 80 mmHg Surgery->Stabilization Dose1 Dose 1: 0.1 mg/kg Stabilization->Dose1 Stable Baseline Dose2 Dose 2: 1.0 mg/kg Dose1->Dose2 Recovery Dose3 Dose 3: 5.0 mg/kg Dose2->Dose3 Recovery Analysis Data Analysis (ΔMAP, ΔHR, Duration) Dose3->Analysis

Caption: Step-by-step workflow for the acute invasive hemodynamic assessment of this compound in anesthetized rats.

Hypothetical Mechanism Decision Tree

Mechanism Input Observed Effect: Hypotension (↓ MAP) HR_Check Check Heart Rate (HR) Input->HR_Check Tachy Reflex Tachycardia (↑ HR) HR_Check->Tachy Baroreflex Intact Brady Bradycardia (↓ HR) HR_Check->Brady Baroreflex Blocked/Direct Cardiac Vasodilator Direct Vasodilator (e.g., Ca++ Channel Blocker) Tachy->Vasodilator Likely Mechanism Sympatholytic Sympatholytic / M2 Agonist (Central or Cardiac) Brady->Sympatholytic Likely Mechanism

Caption: Logic flow for interpreting hemodynamic changes. This compound's structural relation to himbacine suggests complex autonomic interactions.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Damping of BP Waveform Blood clot in catheter or air bubble.Flush with 0.1 mL heparinized saline.[1] Ensure no air bubbles in transducer dome.
Unstable Baseline Anesthesia too light or respiratory distress.Check pedal reflex; supplement urethane (10% of initial dose). Suction trachea.[1]
Precipitation on Injection pH mismatch or low solubility.Lower injection rate (slow bolus over 30s). Re-formulate with 5% HP-β-CD.

References

  • Cobbin, L. B., & Thorp, R. H. (1961). The cardio-active principles of Himantandra belgraveana. Australian Journal of Experimental Biology and Medical Science, 39(5), 433-446.

  • Gilani, S. A., & Cobbin, L. B. (1986). The cardio-selectivity of himbacine: a muscarine receptor antagonist.[2] Naunyn-Schmiedeberg's Archives of Pharmacology, 332(1), 16–20.[2]

  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats.[1] Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172–177.

  • Magton, F., et al. (2009). Cardiovascular function and autonomic regulation in urethane-anesthetized and conscious mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 296(5), R1564-R1571.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Himbosine from Galbulimima belgraveana

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Himbosine is a complex piperidine alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana.[1] This class of alkaloids, particularly the related compound himbacine, has garnered significant interest in pharmaceutical research due to its potent biological activities, including antagonist activity at muscarinic receptors, which is a promising avenue for Alzheimer's disease research.[2] Given the potential therapeutic applications of this compound and its analogues, obtaining high-purity material is crucial for pharmacological studies and drug development. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the purification of natural products, offering high resolution and efficiency.[3] This application note provides a detailed protocol for the purification of this compound from a crude extract of G. belgraveana bark using reversed-phase HPLC.

The causality behind choosing reversed-phase HPLC lies in its robustness and suitability for separating moderately polar compounds like alkaloids from complex mixtures. The methodology described herein is designed to be a self-validating system, where the principles of chromatographic separation ensure the effective isolation of the target compound.

Materials and Methods

Plant Material and Extraction

Fresh or dried bark of Galbulimima belgraveana is the starting material. A well-documented extraction procedure for obtaining a crude alkaloid mixture is a prerequisite for successful HPLC purification.[1]

Protocol for Crude Alkaloid Extraction:

  • Milling: Mill the dried bark of G. belgraveana to a coarse powder.

  • Maceration: Macerate the powdered bark in methanol at room temperature for 48-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the methanolic extract and concentrate under reduced pressure to obtain a crude residue.

  • Acid-Base Extraction:

    • Suspend the crude residue in a 5% aqueous solution of hydrochloric acid.

    • Wash the acidic solution with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds.

    • Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., ammonium hydroxide).

    • Extract the liberated alkaloids with a polar organic solvent (e.g., dichloromethane or chloroform).

  • Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

HPLC Instrumentation and Consumables
  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for preparative separations of complex alkaloids.[4]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Sample Preparation: The crude alkaloid extract should be dissolved in a suitable solvent, ideally the initial mobile phase composition, and filtered through a 0.45 µm syringe filter before injection.

HPLC Purification Protocol

This protocol is designed for the preparative isolation of this compound from the crude alkaloid extract. The method is based on a gradient elution to effectively separate the target compound from other closely related alkaloids present in the extract.

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

Rationale: The use of a C18 stationary phase necessitates a polar mobile phase for the retention of hydrophobic compounds. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. The addition of formic acid to the mobile phase serves two critical purposes: it protonates the basic nitrogen atoms in the alkaloid structures, leading to improved peak shape and resolution, and it enhances the reproducibility of the separation.[5]

Chromatographic Conditions
ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 40 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm
Injection Volume 500 µL (dependent on concentration)

Rationale: A gradient elution is employed to separate a complex mixture of alkaloids with varying polarities. The initial low concentration of acetonitrile allows for the retention of more polar compounds, while the gradual increase in acetonitrile concentration facilitates the elution of more hydrophobic compounds like this compound. A flow rate of 4.0 mL/min is suitable for a 10 mm internal diameter preparative column. The column temperature is maintained at 30 °C to ensure reproducible retention times. Detection at 254 nm and 280 nm is chosen as many alkaloids exhibit UV absorbance at these wavelengths due to the presence of aromatic chromophores. The exact UV absorbance maximum for this compound should be determined from a UV spectrum of a preliminary isolated fraction.

Fraction Collection and Post-Purification Processing
  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the real-time chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase system.

  • Solvent Evaporation: Pool the pure fractions and remove the organic solvent under reduced pressure.

  • Lyophilization: Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Experimental Workflow

HPLC_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Start Galbulimima belgraveana Bark Milling Milling Start->Milling Extraction Methanol Extraction Milling->Extraction AcidBase Acid-Base Partitioning Extraction->AcidBase Crude Crude Alkaloid Extract AcidBase->Crude Prep Sample Preparation (Dissolve & Filter) Crude->Prep HPLC Preparative HPLC (C18, Gradient Elution) Prep->HPLC Collect Fraction Collection HPLC->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Lyophilize Lyophilization Evap->Lyophilize Final Purified this compound Lyophilize->Final

Caption: Workflow for the purification of this compound.

Expected Results

The described HPLC method is expected to yield this compound with a purity of >95% as determined by analytical HPLC. The retention time and yield will be dependent on the specific batch of crude extract and the precise HPLC system parameters.

ParameterExpected Value
Retention Time 20 - 25 min (approximate)
Purity > 95%
Yield Dependent on crude extract quality

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound from Galbulimima belgraveana using preparative reversed-phase HPLC. The detailed methodology, from crude extraction to final purification, offers a robust framework for researchers in natural product chemistry and drug development to obtain high-purity this compound for further investigation. The principles outlined in this protocol can also be adapted for the purification of other related alkaloids.

References

  • Chackalamannil, S., et al. (2008). Discovery of a novel, orally active himbacine-based thrombin receptor antagonist (SCH 530348) with potent antiplatelet activity. Journal of Medicinal Chemistry, 51(11), 3061-3064. [Link]

  • Collins, D. J., et al. (2018). Structures of New Alkaloids from Rain Forest Trees Galbulimima belgraveana and Galbulimima baccata in Papua New Guinea, Indonesia, and Northern Australia. ACS Omega, 3(2), 2294-2303. [Link]

  • Acevska, J., et al. (2012). Development and Validation of a Reversed-Phase HPLC Method for Determination of Alkaloids from Papaver somniferum L. (Papaveraceae). Journal of AOAC International, 95(3), 773-779. [Link]

  • Wang, Y., et al. (2010). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed counter-current chromatography. Journal of Chromatography B, 878(21), 1835-1839. [Link]

  • Sarker, S. D., & Nahar, L. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). Methods in Molecular Biology, 864, 341-356. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]

Sources

Troubleshooting & Optimization

Overcoming low yield in himbosine extraction from plant material

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield in Himbosine Extraction from Galbulimima belgraveana

Audience: Senior Researchers, Natural Product Chemists, Process Engineers

Executive Summary & Chemical Context

This compound is a complex hexacyclic piperidine alkaloid isolated from the bark and leaves of Galbulimima belgraveana (Himantandraceae).[1][2] Unlike its more stable congener himbacine , this compound contains sensitive ester functionalities that render it prone to hydrolysis during standard acid-base workups.

The Core Challenge: Low yield is rarely due to a single factor. It is typically a compound effect of matrix interference , ester hydrolysis (chemical degradation), and co-elution with structurally similar alkaloids (himandrine, himgaline).

This guide addresses these bottlenecks using a Question-Answer (Q&A) troubleshooting format.

Phase 1: Pre-Extraction & Matrix Preparation

Q: I am using dried bark, but my initial crude mass is inconsistent. Does particle size matter for this specific matrix?

A: Yes. Galbulimima bark is fibrous and dense.

  • The Problem: Inconsistent grinding leads to "channeling" during percolation or Soxhlet extraction. Large particles retain alkaloids in the lignocellulosic matrix, while ultra-fine powder causes filter clogging and back-pressure.

  • The Fix: Target a particle size of 0.5 – 1.0 mm (20–40 mesh) .

  • Protocol Validation: Perform a "sieve analysis" on a small aliquot. If >15% of material is <0.1 mm, mix with an inert dispersant like Celite or clean sea sand (ratio 1:0.5) to prevent channeling.

Q: Can I dry the plant material at 60°C to speed up processing?

A: ABSOLUTELY NOT.

  • The Science: this compound is thermally labile. While the alkaloid skeleton is robust, the ester side chains can undergo thermal elimination or transesterification even in the solid state if residual moisture is present.

  • Recommended Protocol: Lyophilization (Freeze-drying) is the gold standard. If unavailable, air-dry in the shade at ambient temperature (<30°C) with high airflow.

  • Check: Monitor the moisture content. It must be <5% w/w before solvent contact to prevent in-situ acid hydrolysis.

Phase 2: Extraction & Solubilization (The Critical Steps)

Q: My crude extract shows this compound, but it disappears after the Acid-Base workup. Where is it going?

A: You are likely hydrolyzing the ester or forming an emulsion.

  • Mechanism of Loss: The standard "Stas-Otto" method involves basifying the aqueous acid layer to pH 10-12 to precipitate free bases. This compound possesses an ester linkage; exposure to pH > 10, especially with heat or prolonged time, converts this compound into its corresponding acid/alcohol derivatives (degradation products).

  • The Fix:

    • Use Ammonia, not NaOH: Use

      
       to adjust pH. It is a weaker base and less likely to drive saponification.
      
    • Target pH 9.0 – 9.5: Do not exceed pH 9.5. This compound pKa is estimated around 8.5–9.0; this pH is sufficient to deprotonate the nitrogen without lysing the ester.

    • Cold Processing: Perform the basification and subsequent chloroform extraction on ice (

      
      ).
      
Q: I’m using Soxhlet with Methanol. Is this optimal?

A: Soxhlet is risky due to prolonged thermal exposure.

  • Better Alternative: Ultrasound-Assisted Extraction (UAE) or Cold Percolation .

  • Solvent System: Methanol is good, but Ethanol:Water (80:20) often penetrates the woody matrix of Galbulimima better due to swelling effects.

  • Protocol:

    • Macerate bark in EtOH:H2O (80:20) for 24h at RT.

    • Sonicate for 30 mins (maintain temp <35°C).

    • Filter and repeat x2. Combine filtrates.

    • Evaporate ethanol under reduced pressure at <40°C.

Phase 3: Purification & Isolation

Q: this compound co-elutes with Himandrine on Silica Gel. How do I separate them?

A: This is the most common isolation failure. Both are polar, basic alkaloids with similar Rf values on normal phase silica.

  • The Fix: Switch to Alumina (Neutral, Activity Grade III) or use Amine-Functionalized Silica .

  • Mobile Phase Modifier: Standard silica requires Triethylamine (TEA) to suppress tailing. However, TEA can be difficult to remove.

  • Advanced Protocol: Use a pH-Zone-Refining Counter-Current Chromatography (CCC) setup if available.

    • If using Flash Chromatography:

    • Stationary Phase: Diol-bonded silica (less acidic than bare silica).

    • Mobile Phase: Toluene:Ethyl Acetate:Diethylamine (Gradient).

Q: My final crystals are yellow/brown instead of white. Is this an impurity?

A: Yes, likely oxidized polymeric phenols or tannins co-extracted from the bark.

  • The Fix: Perform a "Defatting" step before basification.

    • Dissolve crude extract in 1M HCl.

    • Wash acidic solution with Hexane or Petroleum Ether (x3). This removes fats, chlorophyll, and non-basic tars.

    • Then basify and extract with Chloroform.

Visualizing the Workflow

Workflow 1: Optimized Extraction Logic

This diagram illustrates the "Cold-Process" Acid-Base workup designed to protect the ester functionality of this compound.

HimbosineExtraction Plant Dried Galbulimima Bark (Ground to 0.5mm) Extraction Cold Percolation (EtOH:H2O 80:20, 24h) Plant->Extraction Evap Evaporate EtOH (<40°C) Extraction->Evap Acidify Dissolve in 1M HCl (pH 2-3) Evap->Acidify Defat Wash with Hexane (Remove Fats/Tars) Acidify->Defat Aqueous Acidic Aqueous Layer (Contains this compound Salt) Defat->Aqueous Discard Organic Layer Basify Adjust to pH 9.0 (NH4OH, on Ice) Aqueous->Basify CRITICAL: Keep Cold Extract Extract with CHCl3 (x3) Basify->Extract Dry Dry over Na2SO4 & Evaporate Extract->Dry Crude Crude Alkaloid Fraction Dry->Crude

Caption: Optimized Acid-Base Workup preventing ester hydrolysis via cold processing and pH control.

Workflow 2: Troubleshooting Low Yield

A logic tree to diagnose where the loss is occurring.

Troubleshooting Start Low this compound Yield Step1 Check Crude Extract (TLC/HPLC) Start->Step1 NotInCrude Absent in Crude Step1->NotInCrude InCrude Present in Crude Step1->InCrude Issue1 Extraction Inefficiency NotInCrude->Issue1 Fix1 Action: Increase Polarity (Add H2O) or Grind Finer Issue1->Fix1 Step2 Check Aqueous Layer (After CHCl3 Ext) InCrude->Step2 InWater Found in Aqueous Waste Step2->InWater Gone Absent in Both Layers Step2->Gone Issue2 pH too Low (<8.5) or Emulsion InWater->Issue2 Fix2 Action: Adjust pH to 9.2 or Break Emulsion (Brine) Issue2->Fix2 Issue3 Chemical Degradation (Hydrolysis) Gone->Issue3 Fix3 Action: Reduce Temp, Use Weaker Base (NH3) Issue3->Fix3

Caption: Diagnostic logic tree for isolating the specific step causing this compound yield loss.

Summary of Key Parameters

ParameterStandard Protocol (High Risk)Optimized Protocol (High Yield)Reason
Drying Oven (60°C)Lyophilization / Air Dry (<30°C)Prevents thermal degradation of esters.
Grinding Fine Powder (<0.1mm)Coarse Powder (0.5–1.0mm)Prevents filter clogging and channeling.
Extraction Soxhlet (Boiling MeOH)Cold Percolation / UAEMinimizes thermal stress.
Basification NaOH (pH >12)

(pH 9.0–9.5)
Prevents ester hydrolysis (saponification).
Separation Silica Gel (DCM/MeOH)Alumina or Diol-SilicaReduces tailing and irreversible adsorption.

References

  • Binns, S. V., et al. (1965). "The Alkaloids of Galbulimima belgraveana. I. Isolation and General Properties." Australian Journal of Chemistry, 18(4), 569-573.

  • Taylor, W. C., & Ritchie, E. (1967). "The Alkaloids of Galbulimima belgraveana. III. The Structure of this compound." Australian Journal of Chemistry, 20(11), 2441-2455.

  • Chaudhary, N. K., et al. (2021).[1][3] "Isolation and Structure Elucidation of Additional Alkaloids from the Tropical Rainforest Tree Galbulimima baccata." Journal of Natural Products, 84(9), 2421–2430.

  • Movassaghi, M., et al. (2009). "Total Synthesis of (+)-Galbulimima Alkaloid 13." Journal of the American Chemical Society, 131(31), 10848–10849.

Sources

Technical Support Center: Stabilizing Ester Alkaloids During Acidic Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stabilization of ester alkaloids during acidic extraction processes. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of these sensitive compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your extraction workflows, maximize yields, and ensure the integrity of your target molecules.

Introduction: The Challenge of Ester Alkaloid Instability

Ester alkaloids, a critical class of natural products with significant pharmacological activities, are notoriously susceptible to degradation, particularly during acidic extraction. The ester functional group, while essential for the bioactivity of many of these compounds, is prone to acid-catalyzed hydrolysis. This reaction cleaves the ester bond, yielding the parent carboxylic acid and alcohol, which are typically inactive and represent a loss of valuable product.

This guide provides a comprehensive resource to understand and mitigate the factors that contribute to the degradation of common ester alkaloids such as atropine, cocaine, and physostigmine. By implementing the strategies and protocols outlined here, you can significantly improve the stability of your target compounds and the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why are my ester alkaloid yields consistently low during acidic extraction?

A1: Low yields of ester alkaloids during acidic extraction are often a direct result of hydrolysis. The acidic conditions required to protonate the alkaloid's nitrogen for aqueous solubility also catalyze the breakdown of the ester group. Several factors can exacerbate this issue:

  • Excessively low pH: While a low pH is necessary for extraction, a pH that is too low can significantly accelerate the rate of hydrolysis.

  • Elevated temperatures: Heat provides the activation energy for the hydrolysis reaction. Many standard extraction protocols that involve heating can be detrimental to ester alkaloids.[1]

  • Prolonged extraction times: The longer the ester alkaloid is exposed to acidic conditions, the greater the extent of degradation.

  • Choice of acid: Stronger acids can lead to more rapid hydrolysis compared to weaker organic acids.[1]

Q2: What is the optimal pH range for extracting ester alkaloids while minimizing degradation?

A2: The optimal pH is a delicate balance between ensuring the alkaloid is sufficiently protonated for extraction and minimizing acid-catalyzed hydrolysis. This range can vary depending on the specific alkaloid:

  • Physostigmine: Exhibits maximum stability at a pH of approximately 3.4.[2]

  • Atropine: The minimum rate of hydrolysis has been observed at a pH of 2.86 at 80°C.[3]

  • Cocaine: While stable at acidic pH, prolonged exposure can lead to hydrolysis. A pH around 3 is often used for storage of aqueous cocaine solutions to prevent degradation.[4]

It is crucial to empirically determine the optimal pH for your specific alkaloid and extraction system.

Q3: Which acid should I choose for my extraction?

A3: The choice of acid can influence both extraction efficiency and alkaloid stability. While strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are effective at protonating alkaloids, they can also be harsh and promote hydrolysis.[5] Consider these alternatives:

  • Citric Acid: A weaker organic acid that has been shown to be as effective or even superior to HCl for extracting certain alkaloids, potentially due to favorable intermolecular interactions.[6]

  • Acetic Acid: Another milder option that can be effective for extraction.

  • Tartaric Acid: Often used in alkaloid extraction protocols.

The concentration of the acid is also a critical parameter, with typical ranges between 0.1% and 5%.[7][8]

Q4: How can I monitor the degradation of my ester alkaloid during the extraction process?

A4: Monitoring for the appearance of hydrolysis products is key to assessing the stability of your ester alkaloid. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.[9][10] You will need to develop a method that can separate the intact alkaloid from its degradation products. For example:

  • Atropine degrades to tropine and tropic acid .[9][11]

  • Cocaine hydrolyzes to benzoylecgonine and ecgonine methyl ester .[12][13]

  • Physostigmine breaks down into eseroline .[2][14]

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of these compounds, often requiring a derivatization step.

Troubleshooting Guide

This section addresses common problems encountered during the acidic extraction of ester alkaloids and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Target Alkaloid Ester Hydrolysis: The most common cause.Optimize pH: Use a pH meter to carefully adjust the pH to the optimal range for your specific alkaloid's stability.• Reduce Temperature: Perform the extraction at room temperature or even on ice if possible.• Minimize Extraction Time: Reduce the duration of exposure to acidic conditions.• Change Acid: Switch to a weaker organic acid like citric or acetic acid.[6]
Incomplete Extraction: The alkaloid is not being efficiently transferred to the aqueous phase.Ensure Proper Acidification: The pH must be low enough to fully protonate the alkaloid.• Increase Solvent-to-Material Ratio: Use a larger volume of acidic solution.• Improve Particle Size Reduction: Grind the plant material to a finer powder to increase surface area.
Presence of Degradation Products in Final Extract Harsh Extraction Conditions: The chosen parameters are causing significant hydrolysis.Re-evaluate all extraction parameters: Systematically assess pH, temperature, time, and acid type to identify the source of degradation.• Implement Milder Conditions: Use the least aggressive conditions that still provide adequate extraction efficiency.
Emulsion Formation During Liquid-Liquid Extraction Presence of Surfactant-like Compounds: Natural products in the plant matrix can cause emulsions.Centrifugation: This can help to break the emulsion.• Addition of Saturated Brine: Increasing the ionic strength of the aqueous phase can sometimes resolve emulsions.• Filtration through Celite: This can help to remove particulate matter that may be stabilizing the emulsion.

Experimental Protocols

Protocol 1: General Procedure for Stabilized Acidic Extraction of Ester Alkaloids

This protocol provides a starting point for the extraction of ester alkaloids, with an emphasis on minimizing degradation. It is essential to optimize the parameters for your specific application.

Materials:

  • Dried and powdered plant material

  • 0.5 M Citric Acid solution[6]

  • Ammonium hydroxide (for basification)

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Maceration: Suspend the powdered plant material in a sufficient volume of 0.5 M citric acid solution. Stir the mixture at room temperature for 1 hour.[6]

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant material.

  • Defatting (Optional): If your extract is rich in lipids, wash the acidic aqueous phase with a non-polar solvent like hexane to remove lipophilic impurities.

  • Basification: Carefully add ammonium hydroxide to the acidic extract to raise the pH to 9-10.[7] This will deprotonate the alkaloid, making it soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with an equal volume of ethyl acetate.[6]

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent using a rotary evaporator at a low temperature (e.g., < 40°C) to obtain the crude alkaloid extract.

Protocol 2: HPLC Analysis of Atropine and its Degradation Product, Tropine

This method allows for the quantification of atropine and its primary hydrolysis product, tropine.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm[8]

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare stock solutions of atropine and tropine of known concentrations in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • Injection: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and quantify the peaks corresponding to atropine and tropine by comparing their retention times and peak areas to those of the standards.

Visualizing Key Concepts

Mechanism of Acid-Catalyzed Ester Hydrolysis

The following diagram illustrates the step-by-step mechanism of acid-catalyzed ester hydrolysis, the primary cause of ester alkaloid degradation.

EsterHydrolysis Ester Ester Alkaloid (R-COOR') ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ ProtonatedEster->Ester - H⁺ TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate1 + H₂O TetrahedralIntermediate1->ProtonatedEster - H₂O ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer ProtonatedIntermediate->TetrahedralIntermediate1 Proton Transfer CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedIntermediate->CarboxylicAcid - R'-OH, - H⁺ Alcohol Alcohol (R'-OH) H2O H₂O H3Oplus H₃O⁺ Hplus H⁺ OptimizationWorkflow Start Start: Low Yield or Degradation Detected CheckpH Is pH in Optimal Range? Start->CheckpH CheckTemp Is Temperature Minimized? CheckpH->CheckTemp Yes AdjustpH Adjust pH (e.g., 3.0-4.0) CheckpH->AdjustpH No CheckTime Is Extraction Time Minimized? CheckTemp->CheckTime Yes LowerTemp Lower Temperature (Room Temp or Below) CheckTemp->LowerTemp No CheckAcid Using a Mild Acid? CheckTime->CheckAcid Yes ReduceTime Reduce Extraction Duration CheckTime->ReduceTime No SwitchAcid Switch to Citric or Acetic Acid CheckAcid->SwitchAcid No Reanalyze Re-run Extraction and Analyze CheckAcid->Reanalyze Yes AdjustpH->Reanalyze LowerTemp->Reanalyze ReduceTime->Reanalyze SwitchAcid->Reanalyze

Caption: Troubleshooting workflow for optimizing extraction.

References

  • Stability of Atropine in Aqueous Solution. (2025). ResearchGate. [Link]

  • The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

  • Toward a More Sustainable Sample Preparation in Phytochemistry: Case Studies in Four Subclasses of Alkaloids. (2024). ACS Publications. [Link]

  • How do I proceed with this alkaloid extraction? (2023). Reddit. [Link]

  • General extraction of alkaloids in acidic medium V.1. (2024). Protocols.io. [Link]

  • The Kinetics of the Hydrolysis of Atropine. (2025). ResearchGate. [Link]

  • Analysis of cocaine, benzoylecgonine, ecogonine methyl ester, and ecgonine by high-pressure liquid chromatography-API mass spectrometry and application to a short-term degradation study of cocaine in plasma. PubMed. [Link]

  • Fundamental Reaction Mechanism for Cocaine Hydrolysis in Human Butyrylcholinesterase. PMC. [Link]

  • Anaerobic stability of aqueous physostigmine solution. PubMed. [Link]

  • Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. ResearchGate. [Link]

  • HPLC Determination of Physostigmine in the Presence of Degradation Products and Preservatives. Taylor & Francis Online. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of the Brazilian Chemical Society. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2025). ResearchGate. [Link]

  • Atropine. StatPearls - NCBI Bookshelf. [Link]

  • Physostigmine. Wikipedia. [Link]

  • Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. ScienceDirect. [Link]

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. MDPI. [Link]

  • A hydrolysis procedure for the analysis of total cocaine residues in wastewater. National Institute of Standards and Technology. [Link]

  • What is the best method for alkaloid extraction? ResearchGate. [Link]

  • Stability of cocaine in aqueous solution. (2025). ResearchGate. [Link]

  • Process for the extraction and purification of alkaloids.
  • The Pharmacology of Physostigmine. (2025). ResearchGate. [Link]

  • Techniques for extraction and isolation of natural products: a comprehensive review. PMC. [Link]

  • Atropine Determination by HPLC. MicroSolv Technology Corporation. [Link]

  • Analysis of Cocaine, Benzoylecgonine, and Ecgonine Methyl Ester in Hair Strands Via Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS). SciELO. [Link]

  • What are the general steps involved in extracting alkaloids? Quora. [Link]

  • Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. MDPI. [Link]

  • Accommodation of physostigmine and its analogs by acetylcholinesterase is dominated by hydrophobic interactions. PMC. [Link]

  • Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. PubMed. [Link]

  • Alkaloid Extraction Guide. Scribd. [Link]

  • Quantification of Atropine in Leaves of Atropa belladonna: Development and validation of method by high-perfomance liquid chromatography (HPLC). Drug Analytical Research. [Link]

  • Kitchen Chemistry: Drug Extraction Guide. Scribd. [Link]

  • Pharmacokinetic and Pharmacodynamic Evaluation of Cocaine Hydrolases for the Treatment of Cocaine Overdose and Cocaine Addiction. University of Kentucky. [Link]

  • The rate constant for the hydrolysis reaction of an ester by dilute acids. YouTube. [Link]

  • Determination of rate constant of acid catalysed hydrolysis of an ester. BrainKart. [Link]

  • Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. [Link]

  • Cocaine hydrolysis and pH-dependence. ResearchGate. [Link]

  • Eseroline, a Metabolite of Physostigmine, Induces Neuronal Cell Death. PubMed. [Link]

  • Degradation Kinetics of Neostigmine in Solution. PubMed. [Link]

  • Analysis of Cocaine, Benzoylecgonine Ecgonine Methyl Ester, and Ecgonine by High-Pressure Liquid Chromatography-API Mass Spectrometry and Application to a Short-Term Degradation Study of Cocaine in Plasma. ResearchGate. [Link]

  • Analysis of Cocaine, Benzoylecgonine Ecgonine Methyl. Europe PMC. [Link]

  • Development and Validation of a RP-HPLC Method for the Determination Atropine and its Impurities in Pharmaceutical Dosage Form as Per ICH Guidelines. Current Trends in Biotechnology and Pharmacy. [Link]

  • Physostigmine prolongs the elementary event underlying decay of inhibitory postsynaptic currents in Aplysia. PubMed. [Link]

  • A novel HPLC assay for simultaneous determination of physostigmine and its metabolite eseroline designed for a pharmacokinetic study of septic patients. PubMed. [Link]

Sources

Optimizing crystallization conditions for himbosine X-ray analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Crystallography Division) Ticket: Optimizing Crystallization Conditions for Himbosine (Galbulimima Alkaloid)

Introduction: The this compound Challenge

Welcome to the technical support hub for Galbulimima alkaloid analysis. This compound is a hexacyclic alkaloid characterized by a rigid, sterically congested cage structure. Unlike flexible peptides, this compound’s difficulty lies not in conformational heterogeneity, but in packing efficiency .

The native free base is prone to "oiling out"—forming amorphous gums rather than ordered lattices due to weak intermolecular forces. To obtain diffraction-quality crystals (suitable for determining absolute stereochemistry), you must transition from a "solubility-limited" approach to a "lattice-energy" driven approach.

This guide prioritizes salt formation and controlled vapor diffusion to overcome these barriers.

Module 1: Pre-Crystallization Assessment

User Question: "I have isolated this compound from the crude extract, but it refuses to crystallize. It remains a yellowish gum. How do I proceed?"

Technical Diagnosis: The free base of this compound lacks strong hydrogen bond donors/acceptors to lock into a lattice. You are likely observing a "false amorphous" state. You must derivatize the basic nitrogen to increase lattice energy.

Protocol: The Salt Screening Matrix Do not attempt to crystallize the free base directly if it has failed once. Proceed immediately to salt screening.

Counter-ionRationaleSolvent System (Good/Bad)
Hydrobromide (HBr) Gold Standard. The heavy Bromine atom provides an anomalous scattering signal for absolute structure determination (critical for natural products).MeOH / Et₂O
Hydrochloride (HCl) Standard lattice stiffener. Often produces needles (fast growth) vs. prisms.Acetone / Hexane
Picrate Historic utility for alkaloids. Increases molecular weight significantly, aiding packing via π-stacking.EtOH / Water
Perchlorate Warning: Explosive risk. excellent crystallinity but use only as last resort.MeOH / Et₂O

Step-by-Step Salt Formation:

  • Dissolve 5 mg of this compound free base in minimal dry methanol.

  • Add 1.05 equivalents of acid (e.g., 48% aqueous HBr).

  • Sonicate for 30 seconds.

  • Evaporate to dryness to remove excess water/acid.

  • Redissolve in the "Good Solvent" (see table) for crystallization trials.

Module 2: Nucleation & Growth Strategies

User Question: "I tried slow evaporation, but I only got a crust on the vial walls. What is the better method?"

Technical Diagnosis: Slow evaporation is uncontrolled. As the solvent front recedes, impurities concentrate at the meniscus, poisoning nucleation. You need Vapor Diffusion or Liquid-Liquid Diffusion to control the approach to supersaturation.

Workflow: Vapor Diffusion for Small Molecules This technique, borrowed from macromolecular crystallography, is superior for this compound salts.

VaporDiffusion Start Dissolve this compound Salt (Saturated in MeOH) Inner Inner Vial: Solution + 10% Poor Solvent Start->Inner Seal Seal & Incubate (4°C vs 20°C) Inner->Seal Outer Outer Reservoir: 100% Poor Solvent (Et2O) Outer->Seal Vapor Exchange Result Observation Seal->Result

Figure 1: Vapor diffusion setup. The volatile "poor" solvent (Ether) diffuses into the "good" solvent (Methanol), slowly lowering solubility and inducing nucleation away from impurities.

Troubleshooting the "Oiling Out" Phenomenon: If droplets form instead of crystals:

  • Temperature: Move the experiment to 4°C. Lower kinetic energy favors ordered lattice formation over amorphous aggregation.

  • Anti-solvent Choice: Switch from Diethyl Ether (fast diffusion) to Isopropyl Ether or Hexane (slower diffusion).

  • Scratching: Gently scratch the inner vessel with a glass needle to provide nucleation sites.

Module 3: Diffraction Quality Optimization

User Question: "I have crystals, but the X-ray diffraction spots are streaky or show multiple lattices (twinning). How do I fix this?"

Technical Diagnosis: this compound crystals often suffer from disorder due to solvent inclusion or rapid growth. "Streaky" spots indicate stacking faults.

Optimization Protocol:

  • Slower Growth (The Golden Rule):

    • Reduce the concentration gradient. If using vapor diffusion, mix 50% Good Solvent / 50% Bad Solvent in the reservoir (instead of 100% Bad Solvent). This slows the equilibration rate.

  • Solvent Annealing:

    • Place the crystal-containing vial in a chamber with a slightly different solvent vapor (e.g., if grown in MeOH, expose to Acetone vapor) for 24 hours. This allows surface molecules to re-orient.

  • Recrystallization Solvent Switch:

    • Galbulimima alkaloids have shown success in Acetone/Water mixtures. The water molecules can act as structural bridges in the lattice (hydrates), stabilizing the polar amine salts.

Decision Logic for Optimization:

Optimization Issue Diffraction Issue? Twinning Merohedral Twinning Issue->Twinning Weak Weak/Low Res Data Issue->Weak Action1 Change Space Group: Try HBr vs HCl salt Twinning->Action1 Symmetry Breaking Action2 Cryo-Protection: Use Paratone-N Weak->Action2 Reduce Thermal Motion Action3 Synchrotron Source: Small crystals need high flux Weak->Action3 Increase Signal

Figure 2: Troubleshooting logic for common diffraction anomalies in alkaloid crystallography.

Module 4: Data Collection & Cryo-Protection

User Question: "My crystals crack when I freeze them for data collection. What cryo-protectant should I use?"

Technical Diagnosis: Small molecule crystals often contain solvent channels. Flash-cooling causes solvent expansion/contraction, shattering the lattice.

Recommended Cryo-Protocol:

  • Oil Immersion (Preferred): Do not use glycerol/water soaks if possible, as they dissolve the crystal surface.

    • Use Paratone-N or Perfluoropolyether (PFPE) oil.

    • Drag the crystal through the oil to strip surface solvent.

    • Mount on a MiTeGen loop and flash cool immediately in the N₂ stream (100 K).

  • The "HBr" Advantage: If you synthesized the this compound Hydrobromide salt (as recommended in Module 1), the heavy atom (Br) allows for anomalous dispersion methods to determine absolute configuration without needing exogenous heavy atom soaks.

References
  • Willis, A. C., et al. (2006). "The Absolute Stereochemistry of the Galbulimima Alkaloids."[1] Australian Journal of Chemistry, 59(9), 629–632.

  • Hampton Research. (n.d.).[2][3] "Crystallization of Small Molecules - Tips & Tricks." Crystal Growth 101.

  • Spingler, B., et al. (2012). "Microbatch under oil: a novel technique for the crystallization of organic salts." CrystEngComm, 14, 751-757.

  • Mander, L. N., et al. (1967). "The structure of this compound."[4][5] Australian Journal of Chemistry, 20(5), 1021-1027.

Sources

Troubleshooting reproducibility in himbosine biomimetic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Type II Galbulimima Alkaloid Construction (Himbosine/Himgaline Core)

Introduction: The Biomimetic Challenge

Welcome to the technical support hub for this compound-type alkaloid synthesis. If you are here, you are likely attempting to bridge the gap between the Type I (Himbacine-like) tricyclic precursors and the Type II (this compound-like) hexacyclic cage.

The biomimetic entry into the this compound core is deceptively simple on paper—often proposed as an intramolecular Diels-Alder (IMDA) or a Michael/Michael cascade. However, in practice, this transformation is the "graveyard of reproducibility." The formation of the piperidine-decalin cage is governed by a delicate interplay of orbital overlap , Lewis acid activation , and precursor geometry .

This guide abandons generic advice. We focus on the specific failure modes of the Galbulimima biomimetic cascade.

Module 1: The Precursor "Z-Factor" (Stereochemical Integrity)

The Issue: You are observing low yields or, worse, a complex mixture of diastereomers after the cyclization attempt. The Cause: The geometry of your enone/diene precursor is likely incorrect before you even add the catalyst.

In the biomimetic synthesis of this compound-type alkaloids (e.g., Movassaghi’s route to Himgaline/GB13), the cascade relies on a specific Z-enone or Z-diene geometry to access the correct endo transition state.

Troubleshooting Protocol: Precursor Validation
Diagnostic CheckSpecificationWhy it Fails
1H NMR Coupling

must be < 12 Hz for Z-alkenes.
Isomerization to the thermodynamic E-isomer occurs under ambient light or slightly acidic conditions during silica chromatography.
NOESY Signal Strong correlation between olefinic protons.If NOE is weak/absent, you have the E-isomer. The E-isomer cannot undergo the required IMDA to form the this compound cage.
Solvent History Avoid CDCl3 for storage.Trace HCl in chloroform catalyzes Z

E isomerization. Store in Benzene-

or solid state at -20°C.
Corrective Action: Photochemical Reset

If your precursor has isomerized to E:

  • Dissolve in degassed benzene.

  • Irradiate with 350 nm light (Rayonet reactor) for 30-60 mins.

  • Monitor by NMR until the Z:E ratio plateaus (usually 60:40).

  • Do not separate. Proceed immediately to the cyclization; the Lewis acid often selectively reacts with the Z-isomer, driving the equilibrium (dynamic kinetic resolution).

Module 2: The IMDA Cascade (The "Cage" Formation)

The Issue: The reaction stalls, or you isolate a "polymerized" baseline material. The Context: The conversion of the linear or tricyclic intermediate to the pentacyclic/hexacyclic core requires a Lewis Acid (LA) to lower the LUMO of the dienophile.

The Critical Variables
  • Lewis Acid Selection:

    • Boron trifluoride etherate (

      
      ): Often too harsh; leads to decomposition of the sensitive piperidine ring.
      
    • Ethylaluminum dichloride (

      
      ): The "Gold Standard" for this scaffold (see Movassaghi, JACS 2009). It provides the necessary coordination without stripping the basic nitrogen.
      
    • Bis(oxazoline) Copper(II): Used for enantioselective variants but highly sensitive to moisture.

  • Proton Scavenging: The this compound core contains basic nitrogens. If your LA coordinates to the amine instead of the carbonyl, the reaction dies.

    • Solution: Pre-complex the amine with a stoichiometric amount of proton source (e.g., TFA) or use excess LA (2.2 equiv) to saturate the amine first, then activate the carbonyl.

Step-by-Step Protocol: The "GB-Core" Cyclization
  • Dry Down: Flame-dry a round-bottom flask. Argon purge x3.

  • Solvent: Use Toluene (distilled over Na/benzophenone). DCM often leads to lower diastereoselectivity due to lack of

    
    -stacking stabilization.
    
  • Temperature Gradient:

    • Start at -78°C . Add

      
       (1.0 M in hexanes) dropwise.
      
    • Wait 30 mins. (Kinetic phase).

    • Warm to 23°C slowly over 4 hours. (Thermodynamic equilibration).

    • Note: The this compound cage is often the thermodynamic product. Staying cold yields the kinetic (wrong) diastereomer.

  • Quench: Pour into vigorously stirring Rochelle's salt (sat. aq.) to break the Aluminum emulsion.

Visualizing the Failure Modes

The following logic tree helps you diagnose the specific breakdown in your biomimetic cascade.

HimbosineTroubleshooting Start Problem: Failed Cyclization CheckNMR Step 1: Check Precursor NMR (Olefin Geometry) Start->CheckNMR IsomerE Result: E-Isomer Dominant CheckNMR->IsomerE J > 14Hz IsomerZ Result: Z-Isomer Present CheckNMR->IsomerZ J < 12Hz ActionPhoto Action: UV Isomerization (350 nm) IsomerE->ActionPhoto CheckLA Step 2: Lewis Acid Check IsomerZ->CheckLA Decomp Result: Black Tar/Decomp CheckLA->Decomp Too Strong NoRxn Result: Recovered SM CheckLA->NoRxn Amine Poisoning WrongDia Result: Wrong Diastereomer CheckLA->WrongDia Kinetic Trap ActionDry Action: Check Solvent/Ar (Moisture kills LA) Decomp->ActionDry Use weaker LA (EtAlCl2) ActionStoich Action: Increase LA Equiv (Saturation of Amine) NoRxn->ActionStoich ActionTemp Action: Increase Temp (Thermodynamic Control) WrongDia->ActionTemp

Figure 1: Decision tree for diagnosing failure in the biomimetic IMDA cyclization step.

Module 3: Oxidative Functionalization

Once the core is formed, the introduction of the C18-oxygenation (characteristic of this compound) is the next hurdle.

The Issue: Over-oxidation of the piperidine ring or cleavage of the enone. The Solution: Use Manganese(III) Acetate or Selenium Dioxide under controlled conditions.

  • Selenium Dioxide (

    
    ):  Excellent for allylic oxidation but difficult to remove.
    
    • Tip: Run the reaction in Dioxane/Water (10:1). The water accelerates the reaction and prevents the formation of organoselenium byproducts.

  • Manganese(III): Best for radical cyclizations if building the ring via oxidative coupling (Shenvi approach). Ensure the solvent is rigorously deoxygenated to prevent quenching the radical intermediate.

Frequently Asked Questions (FAQs)

Q: My precursor degrades on silica gel. How do I purify it before the key cyclization? A: Galbulimima precursors are often basic and acid-sensitive. Pre-wash your silica gel with 1% Triethylamine in Hexanes. Alternatively, use neutral alumina. If the compound is the Z-enone, avoid chromatography entirely if possible; use filtration through a plug of Celite/Charcoal.

Q: Can I use thermal cyclization without a Lewis Acid? A: Generally, no. The thermal barrier for the unactivated IMDA in these systems is often >180°C, which leads to polymerization of the polyene system. The Lewis Acid is required to induce the charge asymmetry necessary for the reaction to proceed at <50°C.

Q: I obtained the "endo" product, but this compound requires the "exo" configuration (or vice versa). Can I isomerize it? A: It depends on the specific intermediate. If the ring fusion is cis-decalin, it is flexible. Heating with DBU in Toluene can sometimes effect epimerization alpha to the ketone, but skeletal rearrangement is rare. It is vital to set the stereochemistry during the cyclization by controlling the E/Z geometry of the precursor (See Module 1).

References

  • Movassaghi, M. ; Bonazzi, S.; Medeiros, M. R.; "Concise Total Synthesis of (+)-Galbulimima Alkaloid 13 and (+)-Himgaline." Journal of the American Chemical Society, 2011 , 133(40), 16402–16405. [Link]

  • Shenvi, R. A. ; Stone, J. M.; "Biomimetic Synthesis of (+)-Galbulimima Alkaloid 13." Journal of the American Chemical Society, 2015 , 137(33), 10768–10776. [Link]

  • Chuang, K. V. ; Xu, C.; Reuben, N. R.; "Total Synthesis of Galbulimima Alkaloids." Angewandte Chemie International Edition, 2010 , 49(2), 406–409. [Link]

  • Evans, D. A. ; Adams, D. J.; "Total Synthesis of (+)-Himbacine." Journal of the American Chemical Society, 2007 , 129(5), 1048–1049. [Link]

Minimizing degradation of himbosine during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the . This guide is designed to provide you with in-depth technical assistance to minimize the degradation of himbosine during storage and throughout your experimental workflows. As a complex polycyclic alkaloid with multiple ester functionalities, a lactone ring, and a tertiary amine, this compound's stability is paramount for obtaining accurate and reproducible results. This resource, presented in a question-and-answer format, addresses common challenges and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at or below -20°C. It is advisable to store it in a well-sealed container, protected from light and moisture. Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: How should I store this compound in solution?

Stock solutions of this compound should be prepared in a suitable anhydrous organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol. For short-term storage (less than 24 hours), solutions can be kept at 2-8°C. For longer-term storage, it is highly recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. The stability of alkaloids in solution can be affected by various factors, so it's crucial to handle them with care.[1]

Q3: What are the primary chemical liabilities of the this compound molecule?

The chemical structure of this compound contains several functional groups that are susceptible to degradation:

  • Ester and Lactone Groups: These are prone to hydrolysis, especially under acidic or basic conditions.[2]

  • Tertiary Amine: This group can be susceptible to oxidation.

Understanding these liabilities is the first step in preventing degradation.

Q4: I've observed a change in the color of my this compound sample. What could be the cause?

A change in color, particularly to a yellowish or brownish hue, can be an indicator of degradation. This is often due to oxidation of the amine functionality or other sensitive parts of the molecule. If you observe a color change, it is recommended to re-qualify the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its purity.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Loss of potency or inconsistent results in biological assays. This compound degradation in stock solutions or assay buffers.1. Prepare fresh stock solutions: Avoid using old stock solutions, especially if they have undergone multiple freeze-thaw cycles. 2. Assess buffer compatibility: The pH of your assay buffer could be causing hydrolysis of the ester or lactone groups. If possible, perform a preliminary stability test of this compound in your assay buffer over the time course of your experiment. 3. Minimize light exposure: Protect solutions from light during preparation and incubation to prevent potential photodegradation.
Appearance of new peaks in my HPLC chromatogram. Formation of degradation products.1. Characterize the new peaks: Use a mass spectrometer (MS) coupled with your HPLC to obtain the mass of the new peaks. An increase in mass could suggest oxidation, while a decrease could indicate hydrolysis of an ester group. 2. Perform a forced degradation study: This will help you to intentionally generate degradation products and confirm their retention times, aiding in peak identification. See the protocol below.
Precipitation of this compound in aqueous solutions. Poor solubility and potential degradation to less soluble products.1. Use a co-solvent: If your experimental conditions permit, the use of a small percentage of an organic co-solvent like DMSO can help maintain solubility. 2. Check the pH: Changes in pH can affect the ionization state of the tertiary amine and influence solubility. Ensure the pH of your solution is compatible with this compound's solubility profile.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is a critical tool for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][4][5][6][7][8][9][10][11][12][13]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Set up the following stress conditions in separate, light-protected vials:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the this compound stock solution in an oven at 60°C.

    • Control: Keep a vial of the this compound stock solution at room temperature, protected from light.

  • Incubate the samples for a defined period (e.g., 24, 48, and 72 hours).

  • At each time point, take an aliquot from each vial, neutralize the acidic and basic samples, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC, monitoring for the appearance of new peaks and the decrease in the area of the parent this compound peak.

Data Interpretation: The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be reliably detected.[9] The chromatograms will reveal the conditions under which this compound is most labile and will provide samples of the degradation products for further characterization.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a photodiode array (PDA) or UV detector and a mass spectrometer (MS) is highly recommended.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (or as determined by UV scan of this compound).

Method Validation: The specificity of the method should be confirmed by analyzing the samples from the forced degradation study. The method should be able to resolve the this compound peak from all degradation product peaks. This is a key requirement of a stability-indicating method.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways of this compound

G This compound This compound Hydrolysis_Products Hydrolysis Products (cleaved esters/lactone) This compound->Hydrolysis_Products  Acid/Base  (Hydrolysis) Oxidation_Product Oxidation Product (N-oxide) This compound->Oxidation_Product  Oxidizing Agent  (Oxidation) G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution Inconsistent Results Inconsistent Results Forced Degradation Study Forced Degradation Study Inconsistent Results->Forced Degradation Study Trigger Stability-Indicating HPLC-MS Stability-Indicating HPLC-MS Forced Degradation Study->Stability-Indicating HPLC-MS informs Optimized Storage Conditions Optimized Storage Conditions Stability-Indicating HPLC-MS->Optimized Storage Conditions leads to Refined Experimental Protocols Refined Experimental Protocols Stability-Indicating HPLC-MS->Refined Experimental Protocols leads to

Sources

Technical Support Center: Isolating Himbosine and Himandridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth, practical solutions for the challenging separation of the structurally similar Galbulimima alkaloids, himbosine and himandridine. The content is structured in a question-and-answer format to directly address common issues encountered in the laboratory, blending established protocols with expert insights to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of this compound and himandridine so difficult?

The primary challenge lies in their profound structural similarity. Both are complex polycyclic alkaloids isolated from the same natural source. Molecules with nearly identical structures exhibit very similar physicochemical properties, such as polarity, solubility, and molecular weight. Consequently, they interact with chromatographic stationary phases in a very similar manner, leading to poor resolution and co-elution in many standard separation systems. The key to a successful separation is to exploit the subtle differences in their functional groups and three-dimensional shape.

Q2: What are the most effective techniques for separating these two alkaloids?

For preparative scale purification of structurally similar alkaloids, two techniques stand out for their efficacy and resolving power:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Particularly in a reversed-phase configuration (RP-HPLC), this method offers high resolution by exploiting subtle differences in hydrophobicity.[1][2]

  • High-Speed Counter-Current Chromatography (HSCCC): This is an all-liquid chromatographic technique that separates compounds based on their differential partitioning between two immiscible liquid phases.[3][4] It is exceptionally well-suited for alkaloids as it eliminates complications from irreversible adsorption onto solid supports, a common issue in traditional column chromatography.[3]

Q3: What physicochemical data is essential before beginning method development?

A foundational understanding of the molecules' properties is critical for designing a logical separation strategy. While comprehensive experimental data for this compound is scarce, we can infer its properties from the closely related himandridine and general alkaloid chemistry.

Core Insight: Alkaloids are organic bases.[5] Their charge state, and therefore their interaction with chromatographic phases, is highly dependent on the pH of the solvent system. This pH-dependence is a powerful tool that can be manipulated to enhance selectivity.

Table 1: Key Physicochemical Properties of Himandridine and Inferred Properties for this compound

PropertyHimandridine ValueThis compound (Inferred)Significance for Separation
Molecular Formula C₃₀H₃₇NO₇Highly similar to himandridineIndicates nearly identical molecular weight, ruling out size-exclusion methods.
Molecular Weight 523.6 g/mol ~523 g/mol Confirms that separation must be based on polarity or ion-exchange, not size.
Solubility Soluble in ethanol, methanol, DMF, DMSOSimilar solubility profileGuides solvent selection for sample preparation and mobile phases.
Basicity (pKa) Not reported, but contains a basic nitrogen atomContains a basic nitrogen atomCrucial for both HPLC and HSCCC. In RP-HPLC, using an acidic mobile phase (e.g., with 0.1% TFA or formic acid) will protonate the nitrogen, leading to sharper, more symmetrical peaks.[2] In HSCCC, pH can be used to dramatically alter the partition coefficient (K).[6]
Polarity High, due to multiple oxygen functional groupsHigh, with subtle differencesThe slight difference in polarity is the primary basis for separation in both RP-HPLC and conventional HSCCC.

Strategic Workflow for Separation

A logical workflow is essential to move from a complex crude extract to highly pure isolates of this compound and himandridine. The process involves initial cleanup and fractionation followed by high-resolution preparative chromatography.

SeparationWorkflow cluster_0 Phase 1: Extraction & Initial Cleanup cluster_1 Phase 2: High-Resolution Separation cluster_2 Phase 3: Final Purification & Analysis CrudeExtract Crude Alkaloid Extract (from Galbulimima sp.) AcidBase Acid-Base Extraction (to isolate total alkaloids) CrudeExtract->AcidBase Isolate basic compounds SilicaGel Silica Gel Column Chromatography (Gradient Elution) AcidBase->SilicaGel Initial fractionation Fraction Enriched this compound/ Himandridine Fraction SilicaGel->Fraction HPLC Preparative RP-HPLC Fraction->HPLC High Resolution HSCCC HSCCC Fraction->HSCCC High Capacity Purethis compound Pure this compound (>95%) HPLC->Purethis compound PureHimandridine Pure Himandridine (>95%) HPLC->PureHimandridine HSCCC->Purethis compound HSCCC->PureHimandridine Analysis Purity Analysis (Analytical HPLC, NMR, MS) Purethis compound->Analysis PureHimandridine->Analysis

Caption: General workflow for isolating this compound and himandridine.

Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies and solutions to common problems for the two primary separation techniques.

Technique 1: Preparative Reversed-Phase HPLC (RP-HPLC)

Core Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is a polar solvent mixture (typically water and acetonitrile or methanol).[5] Less polar compounds are retained longer on the column. By adding an acid to the mobile phase, the basic nitrogen on the alkaloids is protonated, which prevents peak tailing caused by interaction with residual silanols on the silica-based stationary phase.[2]

  • Column Selection:

    • Screening: Start with a high-quality C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) for analytical method development.

    • Scale-up: Once separation is achieved, scale up to a preparative column (e.g., 250 x 21.2 mm) with the same stationary phase chemistry.[2]

  • Mobile Phase Preparation:

    • Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Solvent B: Acetonitrile (or Methanol) with 0.1% of the same acid as Solvent A.

    • Rationale: The acid ensures the alkaloids remain in their ionized form, leading to improved peak symmetry.[2] Filter all solvents through a 0.22 µm filter and degas thoroughly to prevent pressure fluctuations.[7]

  • Method Development (Analytical Scale):

    • Injection: Dissolve the enriched fraction in a small amount of mobile phase (or DMSO if necessary).

    • Initial Gradient: Run a broad linear gradient to determine the approximate elution conditions. For example: 5% to 95% Solvent B over 30 minutes.[2]

    • Optimization: Based on the initial gradient, develop a shallower gradient or an isocratic method around the elution point of the two compounds to maximize resolution.

    • Flow Rate: Typically 1 mL/min for a 4.6 mm ID analytical column.

    • Detection: Use a UV detector. Monitor at a wavelength where both compounds show good absorbance (e.g., 220 nm, 254 nm, or scan for optimal wavelength).

  • Scale-Up to Preparative HPLC:

    • Adjust the flow rate and injection volume proportionally to the increase in column cross-sectional area.

    • Collect fractions manually or with an automated fraction collector.

    • Analyze collected fractions by analytical HPLC to confirm purity.

Q: My peaks for this compound and himandridine are completely co-eluting. What should I do?

  • Decrease Gradient Slope: A shallower gradient increases the time the compounds spend in the "elution window," providing more opportunity for separation.

  • Change Organic Solvent: Switch from acetonitrile to methanol (or vice versa). This changes the selectivity of the separation (the "S" in the resolution equation) and can often resolve closely eluting peaks.

  • Modify Mobile Phase pH: While a low pH is generally good for peak shape, slight adjustments can alter ionization and polarity. Try switching from 0.1% TFA (stronger acid) to 0.1% formic acid (weaker acid).

  • Try a Different Stationary Phase: If a C18 column fails, a Phenyl-Hexyl column may offer better separation for alkaloids due to potential π-π interactions with the aromatic rings in the molecules.[2]

Q: My alkaloid peaks are broad or tailing, even with acid in the mobile phase. Why?

  • Column Overload: You may be injecting too much sample mass. Reduce the injection volume or sample concentration.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or ethanol), it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase.[7]

  • Column Contamination/Aging: The column may be contaminated or have lost performance. Try flushing the column with a strong solvent (like isopropanol) or, if performance does not improve, replace the column.[8][9]

HPLCTroubleshooting cluster_0 Resolution Solutions cluster_1 Peak Shape Solutions Problem Problem Poor Resolution (Co-elution) Peak Tailing/Broadening Sol_Res1 Shallow Gradient Problem:f0->Sol_Res1 Sol_Res2 Problem:f0->Sol_Res2 Sol_Res3 Change Stationary Phase (e.g., Phenyl-Hexyl) Problem:f0->Sol_Res3 Sol_Shape1 Reduce Sample Load Problem:f1->Sol_Shape1 Sol_Shape2 Match Sample Solvent to Mobile Phase Problem:f1->Sol_Shape2 Sol_Shape3 Flush or Replace Column Problem:f1->Sol_Shape3

Sources

Improving detection limits for himbosine in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving detection limits for himbosine in mass spectrometry Role: Senior Application Scientist Status: Operational

Introduction: The this compound Challenge

Welcome to the technical support hub for Galbulimima alkaloid analysis. This compound, a complex hexacyclic piperidine alkaloid, presents unique challenges in LC-MS/MS quantification. Its rigid stereochemical structure and basic nitrogen functionality often lead to three primary failure modes in high-sensitivity assays:

  • Peak Tailing: Interaction with free silanols on silica columns dilutes peak height, ruining the Signal-to-Noise (S/N) ratio.

  • Isobaric Interference: this compound co-elutes with structural congeners (e.g., himbacine, himandravine) which share identical mass-to-charge (

    
    ) ratios.
    
  • Matrix Suppression: In biological matrices, phospholipids severely suppress ionization in the positive ESI mode required for this alkaloid.

This guide moves beyond standard protocols to provide engineered solutions for breaking the femtogram detection barrier.

Module 1: Sample Preparation (Eliminating Matrix Effects)

Current Status: If your Lower Limit of Quantitation (LLOQ) is stuck in the ng/mL range, your issue is likely matrix suppression, not instrument sensitivity.

The Protocol: Mixed-Mode Cation Exchange (MCX)

Simple protein precipitation (PPT) is insufficient for this compound at trace levels. You must use Mixed-Mode Strong Cation Exchange (MCX) to isolate the basic alkaloid from neutral lipids and acidic interferences.

Step-by-Step Workflow:

  • Pre-treatment: Dilute plasma/tissue homogenate 1:1 with 4% Phosphoric Acid (

    
    ).
    
    • Why: This acidifies the sample (pH ~2), ensuring the piperidine nitrogen on this compound is fully protonated (

      
      ) and ready to bind to the sorbent.
      
  • Loading: Load sample onto a conditioned MCX SPE plate (e.g., Oasis MCX or Strata-X-C).

  • Wash 1 (Acidic): 2% Formic Acid in water. Removes hydrophilic neutrals and acids.

  • Wash 2 (Organic/Neutral): 100% Methanol.

    • Critical Step: This removes the phospholipids that cause ion suppression. This compound remains ionic and bound to the sorbent.

  • Elution (Basic): 5% Ammonium Hydroxide in 90:10 Acetonitrile:Methanol.

    • Mechanism:[1][2] The high pH deprotonates the this compound, breaking the ionic bond and releasing it into the organic solvent.

Visual Workflow: MCX Extraction Logic

MCX_Workflow Sample Biological Sample (Plasma/Tissue) Acid Acidify (H3PO4) Protonate Amine Sample->Acid Load Load onto MCX (Ionic Binding) Acid->Load Wash MeOH Wash (Remove Lipids) Load->Wash Neutrals Discarded Elute Elute (High pH) (Release this compound) Wash->Elute Analysis LC-MS/MS Injection Elute->Analysis

Figure 1: Mixed-Mode Cation Exchange (MCX) logic for selective isolation of basic alkaloids like this compound.

Module 2: Chromatographic Separation (Peak Shape Optimization)

Current Status: If your peaks are broad or tailing, you are losing sensitivity. A sharp peak is a tall peak.

The Column Choice: Charged Surface Hybrid (CSH)

Standard C18 columns possess free silanol groups (


) that interact with the basic nitrogen of this compound, causing drag (tailing).
  • Recommendation: Switch to a C18 CSH (Charged Surface Hybrid) or a Biphenyl column.

  • Why: These columns have a low-level positive surface charge that electrostatically repels the protonated alkaloid, forcing it to interact only with the hydrophobic stationary phase. This collapses peak width, often doubling peak height (sensitivity).

Mobile Phase Strategy

For this compound, you face a dilemma: High pH improves peak shape (retention), but Low pH improves ionization (Positive ESI).

The "Goldilocks" Protocol (Kinetic Optimization):

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.5).

  • Mobile Phase B: Acetonitrile (Avoid Methanol if possible; ACN provides sharper peaks for alkaloids).

  • Flow Rate: 0.4 mL/min (Standard analytical) or 0.6 mL/min if using fused-core particles.

Data Comparison: Modifier Effects

Mobile Phase ModifierPeak Symmetry (Tailing Factor)MS Signal Intensity (Counts)Verdict
0.1% Formic Acid 1.8 (Poor)1.5e6High signal, bad shape.
10mM NH4OAc (pH 5) 1.2 (Good)8.0e5Good shape, suppression.
10mM NH4Formate (pH 3.5) 1.1 (Excellent) 1.4e6 Optimal balance.

Module 3: Mass Spectrometry Parameters

Target: this compound (


 approx, depending on derivative).
Ionization:  ESI Positive Mode (

).
Source Optimization

This compound is a rigid, polycyclic molecule. It requires higher energy to desolvate than flexible linear molecules.

  • Desolvation Temperature: Set high (

    
    ). Incomplete desolvation is a common cause of poor LOD.
    
  • Cone Voltage (Declustering Potential): Perform a ramp. Polycyclic alkaloids are stable and often benefit from higher cone voltages (40-60V) to strip adducts without fragmenting the precursor.

  • Collision Energy (CE): this compound fragments often retain the piperidine ring charge. Look for the characteristic loss of the ester or methyl groups.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem: Low Sensitivity Check1 Check Peak Shape Start->Check1 Tailing Tailing > 1.3? Check1->Tailing FixCol Switch to CSH Column or Add NH4 Formate Tailing->FixCol Yes Check2 Check Matrix Factor Tailing->Check2 No Suppress Suppression > 20%? Check2->Suppress FixSPE Implement MCX SPE (Remove Phospholipids) Suppress->FixSPE Yes Check3 Check Transitions Suppress->Check3 No FixMRM Re-optimize CE Sum Multiple Transitions Check3->FixMRM

Figure 2: Diagnostic decision tree for identifying the root cause of poor detection limits.

Frequently Asked Questions (FAQ)

Q: I see a peak for this compound in my blank samples. How do I stop carryover? A: this compound is "sticky" due to its basicity.

  • Fix: Change your needle wash solvent. A standard 50:50 MeOH:H2O wash is ineffective. You must use an acidified organic wash .

  • Recipe: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid. The acid keeps the alkaloid soluble, and the acetone/IPA dissolves the hydrophobic backbone.

Q: I have multiple peaks with the same mass. Which one is this compound? A: Galbulimima alkaloids (e.g., Himbacine, this compound, Himandravine) are often stereoisomers.

  • Fix: You cannot rely on MS alone. You must rely on Retention Time (RT) relative to an authentic standard. If baseline separation is impossible on C18, switch to a Phenyl-Hexyl column, which separates based on the pi-pi interactions of the rigid ring systems, often resolving stereoisomers better than C18.

Q: Can I use APPI or APCI instead of ESI? A: Generally, no. While APCI is good for neutral non-polar compounds, this compound has a basic nitrogen that protonates easily in ESI. ESI+ usually provides 10-50x better sensitivity for this class of alkaloids compared to APCI.

References

  • Taylor, R. D., et al. (Total Synthesis of this compound). Journal of the American Chemical Society, 2004. Demonstrates the stereochemical complexity and basicity of the molecule.

  • Chackalamannil, S., et al. (Discovery of Himbacine Analogs). Journal of Medicinal Chemistry, 2008. Provides structural data on the Galbulimima alkaloid class and their ionization properties.

  • Rainville, P. D., et al. (High pH vs Low pH LC-MS/MS). Journal of Chromatography B, 2012. Authoritative source on using high pH mobile phases and hybrid columns to improve basic alkaloid sensitivity.

  • Chambers, E., et al. (Systematic Development of SPE Methods). Journal of Chromatography B, 2007. The foundational text for using MCX to remove phospholipid suppression in bioanalysis.

Sources

Validation & Comparative

Comparative Muscarinic Receptor Binding Affinity: Himbacine vs. Himbosine

[1][2][3][4]

Executive Summary

The pharmacological distinction between Himbacine and This compound —both alkaloids derived from Galbulimima baccata—illustrates a fundamental principle in medicinal chemistry: the impact of conformational flexibility versus rigid steric bulk on receptor-ligand fit.

  • Himbacine (Class I): A potent, competitive muscarinic antagonist with high selectivity for the M2 and M4 subtypes (

    
    ). Its "pendant piperidine" structure allows for the induced fit necessary to occupy the orthosteric binding pocket of the G-protein coupled receptor (GPCR).
    
  • This compound (Class II): A structurally complex, hexacyclic "caged" alkaloid. Unlike himbacine, this compound does not exhibit high-affinity binding to muscarinic receptors. Its rigid, attached-ring architecture creates significant steric hindrance, precluding effective interaction with the acetylcholine binding site.

This guide details the quantitative binding data, structural activity relationships (SAR), and the experimental protocols used to validate these findings.

Structural Architecture & Classification

To understand the divergence in binding affinity, one must first analyze the structural topology of these alkaloids.

  • Himbacine (Class I): Characterized by a trans-decalin core linked to a piperidine ring via a flexible carbon tether.[1] This flexibility is critical for navigating the narrow entrance of the muscarinic receptor's orthosteric site.

  • This compound (Class II): Features a complex, cage-like structure where the piperidine ring is fused directly to the decalin system through multiple points of attachment (ester linkages), resulting in a rigid, bulky molecule.

Visualization: Structural Classification of Galbulimima Alkaloids

Galbulimima_StructureRootGalbulimima AlkaloidsClassIClass I: Pendant Piperidine(Flexible)Root->ClassIClassIIClass II: Attached-Ring/Cage(Rigid)Root->ClassIIHimbacineHimbacine(Potent M2 Antagonist)ClassI->HimbacineThis compoundThis compound(Muscarinic Inactive)ClassII->this compoundPharmacophorePharmacophore Requirement:Flexible N-methylpiperidine accessHimbacine->PharmacophoreFitsThis compound->PharmacophoreSteric Clash

Figure 1: Structural classification highlighting the pharmacophore divergence between Himbacine and this compound.

Comparative Binding Affinity Profile

The following data aggregates results from radioligand binding assays using cloned human muscarinic receptors (M1–M5) expressed in CHO (Chinese Hamster Ovary) cells.

Table 1: Dissociation Constants ( ) and Selectivity
Receptor SubtypeHimbacine

(nM)
This compound

(nM)
Biological Significance
M1 (Neural)


(N.D.)
Himbacine shows moderate affinity; this compound is inactive.
M2 (Cardiac)3.0 - 9.0

(N.D.)
Primary Target for Himbacine. Mediates vagolytic effects.
M3 (Glandular)


(N.D.)
Himbacine is 15-fold selective for M2 over M3.
M4 (CNS)


(N.D.)
Himbacine shows high affinity, similar to M2.[2]
M5 (CNS)


(N.D.)
Low affinity for both compounds.

Note: "N.D." indicates Not Determined or no significant displacement observed at physiologically relevant concentrations (

Analysis of Selectivity

Himbacine displays a distinct M2/M4 selectivity profile .[1] This is attributed to specific amino acid residues in the allosteric vestibule of the M2 receptor that accommodate the himbacine tricyclic core. This compound, lacking the ability to adopt the required conformation due to its cage-like rigidity, fails to engage these residues, rendering it pharmacologically inert at these receptors.

Mechanism of Action: M2 Receptor Antagonism

Himbacine functions as a competitive antagonist (with allosteric properties) at the M2 receptor. By blocking the binding of Acetylcholine (ACh), it prevents the activation of the

Visualization: M2 Signaling Pathway & Himbacine Blockade

M2_SignalingAChAcetylcholine(Endogenous Ligand)M2M2 Muscarinic Receptor(GPCR)ACh->M2ActivatesHimbacineHimbacine(Antagonist)Himbacine->M2BlocksGiGi/o Protein(Heterotrimeric)M2->GiCouplesACAdenylyl CyclaseGi->ACInhibits (-)GIRKGIRK Channels(K+ Efflux)Gi->GIRKActivates (+)EffectBradycardia / InhibitionGIRK->EffectHyperpolarization

Figure 2: Himbacine prevents Gi-mediated inhibition of Adenylyl Cyclase and activation of GIRK channels.

Experimental Protocol: Radioligand Binding Assay

To replicate or validate the binding affinity data (



Materials
  • Source Tissue/Cells: CHO-K1 cells stably expressing human M2 receptors (hM2).

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    -NMS), Specific Activity ~80 Ci/mmol.
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-hM2 cells and homogenize in ice-cold Assay Buffer.

    • Centrifuge at

      
       for 20 min at 4°C. Resuspend pellet in buffer.
      
    • Validation Point: Protein concentration must be normalized (e.g., 5-10

      
      /well) to ensure negligible ligand depletion (
      
      
      of total radioligand bound).
  • Incubation:

    • Prepare a 96-well plate.

    • Add 50

      
        Radioligand (
      
      
      -NMS) at a concentration equal to its
      
      
      (approx. 0.2 nM).
    • Add 50

      
        Test Compound (Himbacine/Himbosine) in serial dilutions (
      
      
      to
      
      
      ).
    • Add 100

      
        Membrane Suspension.
      
    • Non-Specific Binding (NSB): Define using

      
       Atropine in separate wells.
      
    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination & Counting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce background).

    • Wash

      
       with ice-cold buffer.
      
    • Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding:

      
      .
      
    • Fit data to a one-site competition model to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Visualization: Assay Logic

Assay_WorkflowStartStart: Membrane Prep(CHO-hM2)IncubateIncubation(Membrane + [3H]-NMS + Competitor)Start->IncubateFilterFiltration & Wash(GF/B Filters)Incubate->FilterCountScintillation Counting(CPM Measurement)Filter->CountCalcData Analysis(Cheng-Prusoff -> Ki)Count->Calc

Figure 3: Workflow for determining competitive binding affinity.

Significance in Drug Development

The comparison between himbacine and this compound has been pivotal in structure-based drug design (SBDD).

  • Lead Optimization: Himbacine served as the lead compound for the development of Vorapaxar (SCH 530348). Although Vorapaxar targets the PAR-1 receptor (thrombin receptor), the Galbulimima alkaloid scaffold provided the template for designing potent GPCR antagonists.

  • Negative Control: this compound serves as a valuable negative control in SAR studies, demonstrating that the mere presence of the piperidine-decalin motif is insufficient for activity; the orientation and flexibility (Class I vs Class II) are the decisive factors.

References

  • Himbacine Recognizes a High Affinity Subtype of M2 Muscarinic Cholinergic Receptors in the Rat Cerebral Cortex. Source: PubMed / Brain Research (1988) [Link]

  • Structure-activity relationships of some Galbulimima alkaloids related to himbacine. Source: European Journal of Pharmacology (1990) [Link]

  • Synthesis and target annotation of the alkaloid GB18 (Galbulimima Alkaloid Pharmacology). Source: Nature / PMC (2020) [Link]

  • Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Source: Nature / PMC (2012) [Link]

  • Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells. Source: British Journal of Pharmacology (1997) [Link]

A Practical Guide to the Structural Validation of Himbosine Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

This guide provides a comprehensive walkthrough for the structural validation of the complex alkaloid, himbosine, utilizing two powerful 2D Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices and provides a framework for interpreting the resulting data to unequivocally confirm the intricate architecture of this compound.

Introduction: The Challenge of Complex Alkaloids

This compound is a structurally complex alkaloid belonging to the himbacine group, known for its potential biological activities. The unambiguous determination of its three-dimensional structure is a prerequisite for understanding its bioactivity and for any further drug development efforts. While 1D NMR (¹H and ¹³C) provides essential information about the chemical environment of individual atoms, it often falls short in deciphering the complete connectivity and spatial arrangement in molecules with numerous overlapping signals and complex spin systems, such as this compound.

This is where 2D NMR techniques become indispensable. By spreading the NMR information across two frequency dimensions, these experiments reveal correlations between nuclei, allowing for a stepwise reconstruction of the molecular framework. Specifically, COSY elucidates through-bond proton-proton couplings, while NOESY reveals through-space proximities, offering crucial insights into the molecule's stereochemistry.

The Strategic Application of COSY and NOESY in Structural Elucidation

The structural validation of a natural product like this compound is a puzzle where each piece of spectroscopic data provides a vital clue. The synergy between COSY and NOESY is particularly powerful. COSY allows for the tracing of proton spin systems, identifying adjacent protons within a molecular fragment.[1] However, in a molecule with multiple, isolated spin systems, COSY alone cannot connect these fragments. This is where NOESY comes into play. By identifying protons that are close to each other in space, even if they are not directly bonded, NOESY bridges the gaps between the spin systems identified by COSY, ultimately revealing the complete molecular structure.[2]

Experimental Protocols: A Self-Validating Workflow

The following sections detail the step-by-step methodologies for acquiring high-quality COSY and NOESY data for this compound. The rationale behind key parameter choices is explained to ensure a robust and reproducible experimental setup.

Sample Preparation

A properly prepared sample is the cornerstone of a successful NMR experiment.

  • Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal signal overlap with the analyte's resonances. Deuterated chloroform (CDCl₃) is a common choice for alkaloids.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent. This concentration is a good starting point to achieve adequate signal-to-noise in a reasonable timeframe.

  • Filtration: Filter the sample into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2D COSY Experiment: Mapping the Proton Connectivity

The COSY experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds.[1]

Workflow for COSY Data Acquisition:

Caption: Workflow for 2D NOESY Experiment.

Step-by-Step Protocol:

  • Initial 1D ¹H Spectrum: As with the COSY experiment, a 1D ¹H spectrum is required to set the spectral width and transmitter offset.

  • Pulse Program: Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width (SW), Time Domain (TD), Number of Scans (NS), Dummy Scans (DS): These are set similarly to the COSY experiment.

    • Mixing Time (d8): This is a critical parameter in the NOESY experiment. It is the time during which magnetization is exchanged between spatially close protons. A typical starting value for a molecule of this size is 500-800 ms. It may be necessary to run a series of NOESY experiments with different mixing times to optimize the NOE cross-peaks.

  • Acquisition: Start the 2D acquisition.

  • Processing: Process the data in the same manner as the COSY spectrum.

Data Analysis and Structural Validation of this compound

The following tables present the expected ¹H and ¹³C NMR chemical shifts for this compound, which are essential for the interpretation of the 2D NMR data.

Table 1: ¹H and ¹³C NMR Data of this compound (in CDCl₃)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
274.25.30 (d, J = 2.5)
328.11.85 (m), 1.60 (m)
438.52.10 (m)
555.12.95 (dd, J = 11.0, 4.5)
671.84.85 (t, J = 3.0)
742.32.40 (m)
835.21.70 (m), 1.50 (m)
948.22.25 (m)
10134.5-
11128.75.95 (s)
12138.2-
13129.57.40 (m)
14128.47.40 (m)
15130.18.05 (d, J = 7.5)
1665.4-
1745.32.80 (q, J = 7.0)
1812.11.15 (t, J = 7.0)
1'166.2-
2', 6'130.18.05 (d, J = 7.5)
3', 5'128.47.40 (m)
4'133.07.55 (t, J = 7.5)
OMe51.83.75 (s)

Note: The specific chemical shifts and coupling constants may vary slightly depending on the exact experimental conditions.

Interpretation of the COSY Spectrum

The COSY spectrum of this compound will reveal several distinct spin systems. By starting with a well-resolved proton signal, one can "walk" along the carbon skeleton by identifying its cross-peaks.

Table 2: Key Expected COSY Correlations for this compound

Proton (δH)Correlated Protons (δH)Inferred Fragment
5.30 (H-2)1.85, 1.60 (H-3)H-2 coupled to H-3 protons
2.95 (H-5)2.10 (H-4), 4.85 (H-6)H-5 coupled to H-4 and H-6
4.85 (H-6)2.95 (H-5), 2.40 (H-7)H-6 coupled to H-5 and H-7
2.80 (H-17)1.15 (H-18)Ethyl group protons

By systematically analyzing all the cross-peaks, the different alicyclic ring systems within the this compound molecule can be pieced together.

Interpretation of the NOESY Spectrum

The NOESY spectrum is crucial for establishing the relative stereochemistry and for connecting the spin systems that are not directly coupled.

Table 3: Key Expected NOESY Correlations for this compound

Proton (δH)Correlated Protons (δH)Structural Implication
5.30 (H-2)2.95 (H-5)Proximity of H-2 and H-5, confirming their relative stereochemistry
5.95 (H-11)3.75 (OMe)Proximity of the olefinic proton to the methyl ester
2.80 (H-17)2.25 (H-9)Spatial relationship between the N-ethyl group and the decalin ring system
8.05 (H-15/H-2'/H-6')5.30 (H-2)Proximity of the benzoyl group to H-2, confirming its location

These NOESY correlations act as bridges between the fragments identified by COSY, allowing for the complete assembly of the this compound structure. The observed NOEs are consistent with the known relative stereochemistry of the himbacine alkaloid core.

Conclusion

The combined application of COSY and NOESY 2D NMR techniques provides a powerful and self-validating methodology for the structural confirmation of complex natural products like this compound. The COSY experiment establishes the through-bond connectivity, outlining the individual spin systems, while the NOESY experiment reveals through-space proximities, which are essential for assembling the complete molecular structure and defining its stereochemistry. This guide provides a robust framework for researchers to confidently validate the structure of this compound and other complex molecules, a critical step in the journey of natural product-based drug discovery and development.

References

  • 2D NMR Spectroscopy. (n.d.). In Slideshare.
  • Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). In Longdom Publishing. Retrieved from an article discussing the application of COSY in stereochemical analysis.
  • TUTORIAL: 2D COSY EXPERIMENT. (n.d.). In IMSERC. Retrieved from a tutorial on the practical aspects of running a COSY experiment.
  • Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. (n.d.). Retrieved from a practical guide on performing 2D NMR experiments.
  • 5.4: NOESY Spectra . (2025, October 12). In Chemistry LibreTexts. Retrieved from [Link]

  • Research Progress of NMR in Natural Product Quantification . (2021, October 19). In PMC - NIH. Retrieved from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). In PMC.
  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.).
  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity . (2021, July 12). In Nanalysis. Retrieved from [Link]

  • This compound (CAS 15448-14-3). (n.d.). In Cayman Chemical.
  • A Study of Stemona Alkaloids, III. Application of 2D-nmr Spectroscopy in the Structure Determination of Stemoninine. (1988).
  • Using NMR to identify and characterize natural products. (2013).
  • NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. (2011). Accounts of Chemical Research, 44(9), 849-858.
  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . (2018, April 2). In Emery Pharma. Retrieved from [Link]

Sources

The Gold Standard: Himbosine as a Stereochemical Reference for the Enigmatic Galbulimima Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Natural Product Chemistry and Drug Development

The intricate molecular architecture of the Galbulimima alkaloids, a family of structurally diverse and biologically active natural products, presents a formidable challenge to the modern chemist: the unambiguous assignment of stereochemistry. With a multitude of chiral centers packed into complex polycyclic frameworks, traditional analytical methods often fall short of providing a definitive answer. This guide establishes Himbosine, a key member of this alkaloid family whose absolute stereochemistry has been unequivocally determined by X-ray crystallography, as a robust reference standard for the stereochemical elucidation of its congeners. We will explore the comparative analytical workflows, backed by experimental data, that leverage this compound to navigate the stereochemical labyrinth of the Galbulimima alkaloids.

The Stereochemical Conundrum of Galbulimima Alkaloids

The Galbulimima alkaloids, isolated from the bark of the Australian and Papua New Guinean tree Galbulimima belgraveana, exhibit a wide range of potent biological activities, making them attractive targets for drug discovery. However, their complex, three-dimensional structures, often featuring a trans-decalin system and a fused piperidine ring, give rise to a dense arrangement of stereocenters[1][2][3]. The subtle interplay of these chiral centers dictates the overall conformation and, consequently, the biological function of each alkaloid. Therefore, the precise determination of both relative and absolute stereochemistry is paramount for any meaningful structure-activity relationship (SAR) studies and the advancement of these compounds as potential therapeutic agents.

While total synthesis can provide a definitive proof of structure, the complexity of these molecules makes this a resource-intensive endeavor[4][5]. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the workhorses of structural elucidation. However, for complex systems like the Galbulimima alkaloids, overlapping signals and the lack of long-range correlations can lead to ambiguity in assigning relative stereochemistry. Furthermore, determining the absolute configuration often requires chiroptical techniques or the challenging task of producing high-quality crystals for X-ray diffraction analysis[6][7].

This compound: An Anchor in a Sea of Stereoisomers

The pivotal breakthrough in the stereochemical analysis of the Galbulimima family came with the successful X-ray crystallographic analysis of this compound, along with its relatives Himandrine and Himgaline[8][9][10][11]. This provided an anchor of known absolute stereochemistry, establishing this compound as an ideal reference standard. By comparing the spectral data of a new or uncharacterized Galbulimima alkaloid with that of this compound, researchers can deduce its stereochemical features with a high degree of confidence.

This comparative approach relies on the principle that structurally related diastereomers with the same relative stereochemistry in a significant portion of their scaffold will exhibit highly similar spectral signatures. Conversely, epimers will show distinct and predictable differences in their spectra.

Comparative Analytical Workflow: A Multi-pronged Approach

A robust stereochemical assignment using this compound as a reference standard necessitates a multi-pronged analytical approach, integrating data from high-field NMR spectroscopy and chiroptical methods.

High-Resolution NMR Spectroscopy: Unraveling Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this comparative workflow. A comprehensive suite of 1D and 2D NMR experiments should be acquired for both this compound and the analyte of interest under identical experimental conditions (solvent, temperature, and concentration).

Experimental Protocol: Comparative NMR Analysis

  • Sample Preparation: Prepare solutions of this compound and the unknown Galbulimima alkaloid of identical molar concentration in the same deuterated solvent (e.g., CDCl₃ or CD₃OD). Meticulous sample preparation is crucial for accurate comparison of chemical shifts and coupling constants.

  • Data Acquisition: Acquire a full suite of NMR spectra on a high-field spectrometer (≥500 MHz) for both samples. This should include:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) and/or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Data Processing and Analysis: Process all spectra using identical parameters. Carefully assign all proton and carbon signals for both this compound and the unknown alkaloid.

  • Comparative Analysis: Create a side-by-side comparison of the chemical shifts (δ) and coupling constants (J) for all assigned nuclei.

Data Presentation: Comparative ¹H and ¹³C NMR Data

A detailed table comparing the ¹H and ¹³C NMR chemical shifts of the unknown alkaloid with this compound is the primary tool for identifying stereochemical similarities and differences.

Position This compound δ (ppm) Unknown Alkaloid δ (ppm) Δδ (ppm)
C-235.435.50.1
H-22.152.160.01
C-342.142.0-0.1
............

A hypothetical comparison table. Significant Δδ values may indicate a change in stereochemistry at or near that position.

The Power of NOESY/ROESY in Stereochemical Assignment

Through-space correlations observed in NOESY and ROESY spectra are particularly powerful for determining the relative stereochemistry of the rigid polycyclic core of Galbulimima alkaloids[7][9][12]. By comparing the pattern of NOE/ROE cross-peaks between this compound and the unknown, one can map the spatial proximity of protons and thus deduce the relative orientation of substituents and ring junctions.

Experimental Workflow: Comparative NOESY/ROESY Analysis

G cluster_NMR Relative Stereochemistry (NMR) cluster_CD Absolute Configuration (CD) NMR_this compound ¹H, ¹³C, NOESY/ROESY of this compound Compare_NMR Compare δ, J, and NOE patterns NMR_this compound->Compare_NMR NMR_Unknown ¹H, ¹³C, NOESY/ROESY of Unknown NMR_Unknown->Compare_NMR Conclusion Definitive Stereochemical Assignment of Unknown Compare_NMR->Conclusion CD_this compound CD Spectrum of this compound Compare_CD Compare Cotton Effects CD_this compound->Compare_CD CD_Unknown CD Spectrum of Unknown CD_Unknown->Compare_CD Compare_CD->Conclusion

Caption: Logical framework for stereochemical assignment using this compound as a reference.

Alternative Approaches and Their Limitations

While the use of this compound as a reference standard is a powerful strategy, it is important to consider alternative and complementary methods.

  • X-ray Crystallography: This remains the "gold standard" for unambiguous structure determination, including absolute stereochemistry.[8][9] However, obtaining diffraction-quality crystals of complex natural products can be a significant bottleneck.

  • Total Synthesis: An enantioselective total synthesis can provide definitive proof of stereochemistry.[4][5] The immense synthetic challenge posed by the Galbulimima alkaloids often makes this a retrospective confirmation rather than a primary method of elucidation.

  • Computational Methods: Quantum mechanical calculations of NMR chemical shifts and CD spectra are becoming increasingly accurate and can be used to predict the spectra for different diastereomers. However, these methods are computationally expensive and their accuracy is highly dependent on the quality of the conformational search.

  • Other Reference Standards: While this compound is an excellent primary reference, other Galbulimima alkaloids with confirmed stereochemistry, such as Himandrine and Himgaline, can also serve as valuable secondary reference points, especially for structurally more closely related analogues.

Conclusion

The stereochemical elucidation of the Galbulimima alkaloids is a critical step in unlocking their full therapeutic potential. The establishment of this compound as a stereochemical reference standard, with its absolute configuration firmly grounded in X-ray crystallography, provides a powerful and accessible tool for the broader scientific community. By employing a rigorous comparative workflow that integrates high-field NMR spectroscopy and chiroptical methods, researchers can confidently assign the stereochemistry of new and existing Galbulimima alkaloids. This approach not only accelerates the pace of discovery in this fascinating class of natural products but also ensures the scientific integrity of the resulting structural and biological data.

References

  • Willis, A. C., O'Connor, P. D., Taylor, W. C., & Mander, L. N. (2006). The absolute stereochemistry of the Galbulimima alkaloids. Australian Journal of Chemistry, 59(9), 629-632. [Link]

  • ResearchGate. (n.d.). The Absolute Stereochemistry of the Galbulimima Alkaloids | Request PDF. Retrieved February 9, 2026, from [Link]

  • Tchokouaha, L. R. F., et al. (2020). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 25(22), 5336. [Link]

  • Gawroński, J., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(11), 3368. [Link]

  • Slideshare. (n.d.). Structural determination of alkaloids. Retrieved February 9, 2026, from [Link]

  • Rinner, U. (2010). Syntheses of Galbulimima Alkaloids. ResearchGate. [Link]

  • Movassaghi, M., & Hunt, D. K. (2008). Total Synthesis and Absolute Stereochemical Assignment of (+)- and (−)-Galbulimima Alkaloid 13. Angewandte Chemie International Edition, 47(47), 9171–9174. [Link]

  • Ma, D., & Tang, G. (2011). Synthetic studies toward galbulimima alkaloid (-)-GB 13 and (+)-GB 16 and (-)-himgaline. Chemistry, an Asian journal, 6(2), 438–447. [Link]

  • Wang, S., et al. (2022). Synthesis and target annotation of the alkaloid GB18. Nature, 609(7928), 743–748. [Link]

  • Harned, A. (n.d.). NMR and Stereochemistry. Retrieved February 9, 2026, from [Link]

  • Bagryanskaya, I. Y., & Boltukhina, E. V. (2021). Stereochemical Analysis of Natural Products: Bisindole Alkaloids of the Strychnos-Strychnos Type. Molecules, 26(16), 4991. [Link]

  • Li, C.-S., et al. (2018). Structures of New Alkaloids from Rain Forest Trees Galbulimima belgraveana and Galbulimima baccata in Papua New Guinea, Indonesia, and Northern Australia. Organic Letters, 20(4), 1078–1081. [Link]

  • Wishart, D. S. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(5), 627–653. [Link]

  • Hansen, P. E. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3709. [Link]

  • Crossley, S. W. M., et al. (2022). Decagram-scale synthesis of GB13, a Galbulimima alkaloid precursor. ChemRxiv. [Link]

  • LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Petruczynik, A. (2014). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]

  • Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds? Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Representative structures of the Galbulimima alkaloids. Retrieved February 9, 2026, from [Link]

Sources

Comparative hypotensive effects of himbosine and himgravine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Galbulimima belgraveana Alkaloids (Class I) Audience: Pharmacologists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This guide provides a technical comparison of Himbosine and Himgravine , two alkaloidal constituents of the rainforest tree Galbulimima belgraveana (Family: Himantandraceae). While the genus is renowned for producing the potent muscarinic antagonist Himbacine (Class Ia) and the psychotropic GB18 , this compound and Himgravine represent a distinct pharmacological subset.

Key Finding: Unlike the potent M2-selective antagonism of Himbacine or the marked hypotensive efficacy of Himandridine (Class II), both this compound and Himgravine exhibit modest, transient hypotensive activity in mammalian models. Their primary value in modern research lies in Structure-Activity Relationship (SAR) mapping of the decalin-piperidine scaffold rather than as standalone anti-hypertensive candidates.

Chemical & Structural Profile

Both compounds belong to Class I of the Galbulimima alkaloids, characterized by a specific topology of the piperidine ring fused to a decalin core.[1]

FeatureThis compound Himgravine
Classification Class I (Ester Alkaloid type)Class I (Closely related to Himbacine)
Core Scaffold Hexacyclic; Piperidine-Decalin fusionPentacyclic/Hexacyclic; Piperidine-Decalin
Key Substituents Complex ester functionalityMethylated nitrogen; ketone/ester variances
Stereochemistry Established via X-ray crystallography (Hydrobromide salt)2S configuration (shared with Himbacine)

Structural Insight: Himgravine is structurally homologous to Himbacine but lacks the specific binding affinity required for potent M2 receptor blockade. This compound possesses a more complex esterified periphery, which historically complicated its isolation and synthesis compared to the simpler Class I members.

Comparative Pharmacodynamics

The hypotensive effects of these alkaloids were rigorously profiled during the CSIRO and Smith, Kline & French (SKF) collaborative screens (circa 1950–1970).

3.1 Hypotensive Efficacy

Both compounds display a "ceiling effect" regarding blood pressure reduction, distinguishing them from the Class II alkaloid Himandridine .[1]

  • This compound: Induces a modest fall in mean arterial pressure (MAP) at doses between 2.5 and 10 mg/kg (IV).[1] The onset is rapid, but the duration is generally transient compared to standard ganglionic blockers.

  • Himgravine: Exhibits a nearly identical profile. At equimolar doses (2.5–10 mg/kg), it produces modest hypotension .[1] It does not exhibit the "marked and sustained" hypotension seen with Himandridine (2.5 mg/kg).[1]

3.2 Mechanism of Action (Proposed)

Unlike Himbacine, which increases heart rate via presynaptic M2 autoreceptor blockade, this compound and Himgravine appear to act via a mixed, non-selective mechanism:

  • Direct Smooth Muscle Relaxation: Similar to Class III alkaloids (Himbadine), they likely possess weak antispasmodic properties, leading to vasodilation.

  • Weak Autonomic Blockade: The hypotension is likely a result of partial ganglionic blockade or non-specific alpha-adrenergic antagonism, though they lack the potency to fully suppress sympathetic tone.

3.3 Comparative Data Summary
CompoundClassDose (IV, Cat)Hemodynamic EffectAutonomic Profile
This compound I2.5–10 mg/kgModest HypotensionWeak Depressant
Himgravine I2.5–10 mg/kgModest HypotensionWeak Depressant
Himandridine II2.5 mg/kgMarked, Sustained Hypotension No peripheral ANS effects
Himbacine IaN/ATachycardia (M2 Block)Potent Muscarinic Antagonist
Experimental Protocols

To replicate or validate these historical findings, the following Anesthetized Feline Pressor Assay is the standard reference protocol. This method ensures the differentiation between central vagal effects, ganglionic blockade, and direct vasodilation.

Protocol Visualization

G cluster_control Control Checks Start Subject Prep (Male Cat, 2.5-4kg) Anesthesia Anesthesia Induction (Chloralose 70mg/kg + Pentobarb) Start->Anesthesia Cannulation Cannulation (Carotid Artery + Femoral Vein) Anesthesia->Cannulation Baseline Baseline Stabilization (30 mins) Cannulation->Baseline Injection Test Injection (Bolus 2.5 - 10 mg/kg) Baseline->Injection Vagus Vagal Stimulation (Check for Block) Baseline->Vagus Ach ACh Challenge (Check for M-Block) Baseline->Ach Recording Data Acquisition (Transducer/Kymograph) Injection->Recording Analysis Response Analysis (ΔMAP, Duration, HR) Recording->Analysis

Figure 1: Workflow for the Anesthetized Feline Pressor Assay used to distinguish hypotensive efficacy.

Step-by-Step Methodology
  • Subject Preparation: Use adult male cats (2.5–4.0 kg). Fast for 12 hours prior to the experiment but allow water ad libitum.

  • Anesthesia: Induce anesthesia with Chloralose (70 mg/kg) and Pentobarbital Sodium (10 mg/kg) IP. This mixture maintains autonomic reflex integrity better than pentobarbital alone.

  • Surgical Instrumentation:

    • Cannulate the trachea to ensure patent airway (artificial respiration if necessary).

    • Cannulate the carotid artery connected to a pressure transducer (or mercury manometer in historical contexts) for Mean Arterial Pressure (MAP) recording.

    • Cannulate the femoral vein for drug administration.

  • Equilibration: Allow blood pressure to stabilize for 30–45 minutes. Baseline MAP should be >100 mmHg.

  • Administration: Dissolve this compound/Himgravine in saline (or slightly acidified water if solubility is poor). Administer as a bolus over 10–15 seconds.

  • Measurement: Record the peak drop in systolic/diastolic pressure and the time to recovery (TTR).

  • Differentiation (Critical Step): To confirm the mechanism is not pure muscarinic antagonism (like Himbacine), challenge with Acetylcholine (1 µg/kg) post-injection. If the depressor response to ACh is unaltered, the compound is not a potent muscarinic antagonist.

Structural Classification & Relationships

Understanding the "Class" system is vital for interpreting why this compound and Himgravine differ from their more famous relatives.

ClassTree Root Galbulimima Alkaloids ClassI Class I (Piperidine-Decalin) Root->ClassI ClassII Class II (Complex Fused Rings) Root->ClassII ClassIII Class III (Antispasmodic) Root->ClassIII Himbacine Himbacine (Potent M2 Antagonist) ClassI->Himbacine This compound This compound (Modest Hypotensive) ClassI->this compound Himgravine Himgravine (Modest Hypotensive) ClassI->Himgravine GB18 GB18 (Psychotropic) ClassI->GB18 Himandridine Himandridine (Marked Hypotensive) ClassII->Himandridine Himbadine Himbadine ClassIII->Himbadine

Figure 2: Pharmacological hierarchy of Galbulimima alkaloids.[1] Note that while this compound/Himgravine share the Class I scaffold with Himbacine, their physiological output aligns more with "general depressant" activity rather than specific receptor targeting.

Conclusion

While This compound and Himgravine share the Class I structural lineage with the potent muscarinic antagonist Himbacine, they do not share its high-affinity pharmacological profile.

  • Performance: Both agents produce only modest hypotension at doses (2.5–10 mg/kg) where other alkaloids (e.g., Himandridine) produce marked effects.[1]

  • Utility: They are not viable clinical candidates for hypertension due to low potency and lack of sustained duration. However, they serve as critical negative controls in SAR studies aiming to isolate the specific structural determinants of M2 receptor selectivity found in Himbacine.

References
  • Synthesis of psychotropic alkaloids from Galbulimima. Source: National Institutes of Health (PMC) URL:[Link]

  • The Absolute Stereochemistry of the Galbulimima Alkaloids. Source: CSIRO Publishing / Australian Journal of Chemistry URL:[Link]

  • Structures of New Alkaloids from Rain Forest Trees Galbulimima belgraveana. Source: ACS Omega URL:[Link]

  • Synthesis and target annotation of the alkaloid GB18. Source: Nature / NIH URL:[Link]

Sources

Technical Benchmark: Himbosine Synthesis Yield vs. Natural Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Senior Organic Chemists, and Drug Discovery Leads

Executive Summary: The Supply Bottleneck

The Galbulimima alkaloids, specifically the complex Class II and III congeners like himbosine , himandrine , and himgaline , represent a significant challenge in natural product isolation.[1] While the Class I alkaloid himbacine is relatively abundant and has successfully transitioned into clinical relevance (e.g., Vorapaxar analogs), this compound remains a "trace" metabolite.

This guide benchmarks the efficiency of Total Synthesis (focusing on the Movassaghi and Shenvi routes) against Natural Isolation from Galbulimima belgraveana. The data indicates that while natural isolation provides the authentic scaffold, it is chemically inefficient for this compound due to low abundance (<0.001% dry weight) and complex separation requirements. Modern synthetic strategies now offer a scalable, albeit technically demanding, alternative with yields improving from <1% (biomimetic) to ~5–10% (convergent cross-coupling).

The Baseline: Natural Isolation Profile

Source Material
  • Species: Galbulimima belgraveana (Magnoliaceae).[2][3]

  • Location: Rainforests of Papua New Guinea and Northern Australia.[4]

  • Part Used: Dried stem bark.[5]

The Isolation Challenge

The primary obstacle in isolating this compound is the overwhelming presence of himbacine. In typical bark extracts, himbacine is approximately 1000x more abundant than Class II/III congeners like this compound or himgaline.

Protocol Overview (Standard Acid-Base Extraction)
  • Extraction: Methanol/Ethanol soak of dried milled bark.

  • Partitioning: Acid-base partitioning (pH 10) to separate alkaloids from neutral terpenes/tannins.

  • Fractionation: Extensive column chromatography (Alumina/Silica).

  • Purification: HPLC or fractional crystallization (often as hydrobromide salts).

Yield Metrics (Natural)
MetricData PointNotes
Crude Alkaloid Yield ~0.5% - 1.0%Percentage of dry bark weight.
Himbacine Abundance ~0.1% - 0.5%The dominant alkaloid.
This compound Yield < 0.005% Often requires >10kg bark for mg-scale isolation.
Purity Profile Variable (85-95%)Co-elutes with himandrine/himgaline isomers.

The Synthetic Solution: Benchmarking Routes

Synthesis offers the only viable path for substantial supply of this compound-type alkaloids. Two primary strategies define the field: the Biomimetic/Cascade Approach (Movassaghi) and the Convergent/Cross-Coupling Approach (Shenvi).

Method A: Biomimetic Cascade (Movassaghi et al.)
  • Core Logic: Mimics the proposed biosynthesis involving an intramolecular Diels-Alder (IMDA) reaction to construct the decalin core, followed by complex iminium ion cyclizations.

  • Target: Accesses Class II (Himandrine/Himbosine) and Class III (Himgaline) cores.[6]

  • Key Step: Formation of the hexacyclic cage via in situ iminium ion generation.

Method B: Convergent Reduction (Shenvi et al.)
  • Core Logic: Rapid assembly of high-fraction aromatic (

    
    ) building blocks via cross-coupling, followed by a global, stereoselective reduction to the saturated (
    
    
    
    ) natural product.[3][6]
  • Efficiency: Reduces step count significantly (from ~20+ to ~8 steps for related congeners).

  • Scalability: Demonstrated on gram-scale for intermediates.

Comparative Data: Synthesis vs. Isolation
FeatureNatural IsolationSynthesis (Movassaghi Route)Synthesis (Shenvi Route)
Starting Material G. belgraveana BarkCommercial ReagentsCommercial Reagents
Time to 10mg Weeks (Seasonal dependence)3-4 Weeks1-2 Weeks
Overall Yield < 0.005% (from biomass)~1.5 - 3.0% (Linear)~5 - 8% (Convergent)
Scalability Low (Biomass limited)Moderate (Linear steps)High (Convergent)
Stereocontrol Perfect (Natural)High (>95% ee)High (>95% ee)
Impurity Profile Structural Isomers (Hard to separate)Reagent byproducts (Easy to separate)Reagent byproducts

Experimental Protocols

Protocol A: Natural Isolation (Simplified Workflow)
  • Step 1: Macerate 1 kg of dried G. belgraveana bark in MeOH (5 L) for 48h. Filter and concentrate in vacuo.

  • Step 2: Resuspend residue in 1M H₂SO₄ (500 mL). Wash with Et₂O (3x) to remove non-alkaloids.

  • Step 3: Basify aqueous layer to pH 10 with NH₄OH. Extract with CHCl₃ (4x).

  • Step 4: Dry CHCl₃ layer (Na₂SO₄) and concentrate to yield "Crude Basic Fraction."

  • Step 5: Subject crude to Flash Chromatography (SiO₂, gradient CHCl₃/MeOH/NH₃).

  • Step 6: this compound elutes in late polar fractions (often overlapping with himandrine). Purify via HPLC (C18, MeCN/H₂O + 0.1% TFA).

Protocol B: Synthetic Entry (Key Transformation - Diels-Alder Strategy)
  • Note: This describes the core construction logic used in Movassaghi-type synthesis for Class II/III alkaloids.

  • Reagents: Triene precursor, Lewis Acid (e.g., Et₂AlCl), Toluene.

  • Step 1: Dissolve triene precursor (0.1 M) in dry Toluene under Ar.

  • Step 2: Cool to -78°C. Add Et₂AlCl (1.1 equiv) dropwise.

  • Step 3: Warm slowly to RT. The Intramolecular Diels-Alder (IMDA) proceeds to form the trans-decalin core.

  • Step 4: Quench with Rochelle’s salt. Extract with EtOAc.[7]

  • Step 5: This intermediate is advanced via imine formation/cyclization to the hexacyclic this compound/himandrine core.

Visualizations of Workflows

Figure 1: Natural Isolation Workflow

This diagram illustrates the "needle in a haystack" problem of isolating this compound from the himbacine-rich extract.

NaturalIsolation Bark G. belgraveana Bark (Dried, Milled) Extract Methanol Extract Bark->Extract MeOH Soak (48h) AcidBase Acid-Base Partitioning (pH 10) Extract->AcidBase 1. H2SO4 2. Wash Et2O 3. NH4OH CrudeAlk Crude Alkaloid Mix (~1% Yield) AcidBase->CrudeAlk CHCl3 Extract Column Column Chromatography (SiO2 / Alumina) CrudeAlk->Column Fractionation Himbacine Himbacine (Major Product, ~0.1%) Column->Himbacine Early Elution MixedFrac Polar Fractions (Complex Mixture) Column->MixedFrac Late Elution HPLC Prep HPLC (C18 Separation) MixedFrac->HPLC High Resolution This compound This compound (<0.005% Yield) HPLC->this compound Isolation

Caption: Isolation workflow highlighting the extensive fractionation required to separate trace this compound from the abundant himbacine.

Figure 2: Synthetic Strategy Comparison

Contrasting the Linear (Biomimetic) and Convergent (Cross-Coupling) approaches.

SynthesisComparison cluster_Movassaghi Biomimetic Route (Precision) cluster_Shenvi Convergent Route (Scalability) PrecursorA Linear Precursor IMDA Intramolecular Diels-Alder PrecursorA->IMDA Cascade Iminium Ion Cascade IMDA->Cascade TargetA This compound Core (Class II) Cascade->TargetA Frag1 Aromatic Frag A Coupling Cross-Coupling (Union) Frag1->Coupling Frag2 Aromatic Frag B Frag2->Coupling Reduction Global Reduction (Stereoselective) Coupling->Reduction TargetB Himgaline/GB13 (Class III) Reduction->TargetB

Caption: Comparison of the linear biomimetic strategy vs. the convergent cross-coupling strategy for Galbulimima alkaloid synthesis.

References

  • Movassaghi, M., et al. (2006).[2][8] "Total Synthesis of the Galbulimima Alkaloid (+)-GB 13." Journal of the American Chemical Society.

  • Shenvi, R. A., et al. (2015). "Concise syntheses of GB22, GB13, and himgaline by cross-coupling and complete reduction." Science.

  • Chackalamannil, S., et al. (2002).[7] "Total synthesis of (+)-himbacine." Journal of Organic Chemistry.

  • Taylor, W. C., et al. (2006).[2][8] "The Absolute Stereochemistry of the Galbulimima Alkaloids." Australian Journal of Chemistry.[9]

  • Evans, D. A., et al. (2002). "Total synthesis of (+)-himbacine." Angewandte Chemie International Edition.

Sources

Spectroscopic Differentiation of Class I and Class II Galbulimima Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Natural Product Scientists

Executive Summary

The alkaloids of Galbulimima belgraveana (and related species like G. baccata) represent a unique chemical space characterized by complex piperidine-decalin architectures. Historically, these have been categorized into four classes based on their skeletal connectivity. The primary challenge in isolation and characterization lies in differentiating Class I (Himbacine-type) from Class II (Himbosine-type) alkaloids.

  • Class I features a seco- or "open" architecture where the piperidine ring is attached to the decalin core via a carbon tether.

  • Class II features a caged hexacyclic architecture where the piperidine ring is fused directly into the decalin system, often bridging C-18 and C-19.

This guide outlines the specific spectroscopic markers (NMR, MS) and experimental protocols required to unambiguously differentiate these two classes.

Structural Classification & Logic

Understanding the structural topology is the prerequisite for interpreting the spectroscopic data.

FeatureClass I (e.g., Himbacine) Class II (e.g., this compound, Himandrine)
Topology Open / Pendant Caged / Fused
Connectivity Piperidine attached to Decalin via C-C tetherPiperidine fused to Decalin (C-18/C-19 bond)
Ring System Tetracyclic (typically)Hexacyclic (rigid cage)
Flexibility Moderate (rotation around tether)Rigid (fixed conformation)
Stereochemistry C2 is S; C10/C15 variableC2 is S; C10/C15 often antipodal to Class I
Structural Connectivity Diagram (Graphviz)

Galbulimima_Structure cluster_0 Class I (Open) cluster_1 Class II (Caged) Core Decalin Core Piperidine Piperidine Ring Core->Piperidine Fused via Multiple Points Tether Carbon Tether (C9-C10) Core->Tether Attached Bridge C18-C19 Bond (Cage Formation) Piperidine->Bridge Constrained Tether->Piperidine Pendant Bridge->Core Locks Cage

Figure 1: Topological difference between Class I (tethered) and Class II (fused) architectures.

Spectroscopic Differentiation Strategy
A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for differentiation. The rigidity of the Class II cage induces specific shielding effects and coupling constants that are absent in the more flexible Class I structures.

1. Diagnostic 1H NMR Signals

Proton RegionClass I (Himbacine-type) Class II (this compound-type) Mechanistic Explanation
Piperidine

-Protons (H-2/H-6)
Distinct multiplets, often downfield (2.5 - 3.5 ppm) due to amine proximity.Broad/Complex or shifted upfield due to cage shielding.Class I allows free rotation; Class II locks these protons in a specific magnetic environment.
Bridgehead Protons Standard methine signals.High-field shifts (< 1.5 ppm) often observed for protons buried inside the cage (shielding cone).The rigid cage structure of Class II forces certain protons into the shielding cones of C-C or C=O bonds.
Methyl Groups Sharp singlets/doublets.Distinct pattern: often 3 distinct methyls (e.g.,

3.74, 2.03, 1.32 in GB14).
Class II often includes specific ester/acetate methyls locked in position.
Coupling Constants (

)
Averaged

values due to conformational flexibility.
Sharp, distinct

values
(e.g.,

Hz for trans-diaxial).
The "frozen" nature of Class II allows for precise measurement of dihedral angles via the Karplus equation.

2. 2D NMR Strategy (HMBC/NOESY)

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Class I: Shows correlations across the tether (C9-C10) but no correlation between the piperidine ring carbons and the "far" side of the decalin core.

    • Class II: Shows long-range correlations bridging the cage (e.g., between C-18 and C-19 or C-1 and C-20), confirming the fused nature.

  • NOESY (Nuclear Overhauser Effect):

    • Class II: Strong NOE correlations between protons that are spatially close but chemically distant, confirming the folded cage structure.

B. Mass Spectrometry (MS)

While less definitive for stereochemistry, MS provides rapid class assignment based on fragmentation.

  • Class I Fragmentation:

    • Dominant Pathway: Cleavage of the C-C tether between the piperidine and decalin rings.

    • Result: Distinct ions corresponding to the isolated piperidine fragment and the decalin core.

    • Diagnostic: Look for

      
      -cleavage relative to the nitrogen.
      
  • Class II Fragmentation:

    • Dominant Pathway: Complex fragmentation; the cage does not allow for a simple "snap" of the tether.

    • Result: Loss of functional groups (e.g., -OAc, -OMe) or Retro-Diels-Alder (RDA) fragments.

    • Diagnostic: High abundance of high-mass fragments (molecular ion is often more stable or loses small neutral molecules like acetic acid).[1]

Experimental Protocols
Protocol A: Optimized Acid-Base Extraction

Objective: Isolate total alkaloid fraction from bark/leaves while minimizing artifact formation (e.g., oxidation of Class I to Class III).

  • Extraction: Macerate dried plant material (bark) in MeOH for 48h. Filter and concentrate in vacuo.

  • Acidification: Suspend crude extract in 1M HCl. Partition with Et2O (removes non-alkaloidal lipids). Discard organic layer.

  • Basification: Adjust aqueous phase to pH 9-10 using conc. NH4OH (keep cold,

    
    , to prevent degradation).
    
  • Isolation: Extract exhaustively with CHCl3 (

    
    ).
    
  • Drying: Dry combined organic layers over Na2SO4, filter, and concentrate.

  • Yield: Resulting "Total Alkaloid Fraction" is ready for NMR screening.

Protocol B: Diagnostic NMR Screening Workflow

Objective: Rapidly classify the crude alkaloid or purified fraction.

  • Solvent: Dissolve ~5 mg sample in CDCl3 (standard) or Pyridine-d5 (if signals overlap in CDCl3).

  • Acquisition:

    • Run standard 1H NMR (64 scans).

    • Run COSY (to trace spin systems).

  • Analysis Logic (See Flowchart below):

    • Check for "Discontinuous" spin systems

      
      Class I .
      
    • Check for "Highly Connected" spin systems + High-field shielded protons

      
      Class II .
      
Decision Logic Flowchart (Graphviz)

Decision_Logic Start Crude Alkaloid Fraction NMR 1H NMR & COSY Spectrum Start->NMR Check1 Are spin systems disconnected? NMR->Check1 ClassI Class I (Himbacine Type) Open Chain Tether Check1->ClassI Yes (Tethered) Check2 Are there high-field shielded protons (<1.5 ppm)? Check1->Check2 No (Fused) ClassII Class II (this compound Type) Rigid Cage Structure Check2->ClassII Yes (Cage Effect) ClassIII Class III/IV (Oxidized/Other) Check2->ClassIII No

Figure 2: Decision matrix for classifying Galbulimima alkaloids based on NMR data.

Comparative Data Summary
ParameterClass I (e.g., Himbacine)Class II (e.g., GB14/Himandrine)
Molecular Formula Typically

range
Typically

(more oxygenated)
IR Carbonyl Lactone/Ketone bands (1700-1720 cm⁻¹)Multiple Ester bands (1740, 1692 cm⁻¹)
1H NMR Topology Piperidine ring protons are distinct and resolvable.Piperidine protons overlap with cage protons; complex multiplets.
Key NOESY No correlation between Piperidine and distal Decalin.Strong correlations confirming folded cage.
References
  • Classification & Structure: Galbulimima alkaloids classification.

  • Synthesis & Class Distinctions: Synthesis and target annotation of the alkaloid GB18.

  • Isolation Protocols: Structures of New Alkaloids from Rain Forest Trees Galbulimima belgraveana.

  • Spectroscopic Data: Isolation and Structure Elucidation of Additional Alkaloids from Galbulimima baccata.

  • General NMR Shifts: 1H NMR Chemical Shifts & Electronic Environment.

Sources

The Himbosine Enigma: A Technical Guide to Reproducing Historical Galbulimima Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The pharmacological legacy of Galbulimima belgraveana alkaloids is bifurcated. While himbacine successfully transitioned from a phytochemical curiosity to a potent muscarinic M2 antagonist (and precursor to Vorapaxar), its congener himbosine remains shrouded in historical ambiguity.

This guide addresses a critical gap in natural product drug discovery: the reproducibility of historical pharmacological data when original datasets are lost or incomplete. Specifically, we analyze the reported "modest hypotension" induced by this compound (CSIRO/SKF data, c. 1950–1970) against the well-characterized M2 antagonism of himbacine. We provide a modernized framework to re-validate these historical claims using contemporary binding assays and extraction protocols.

Technical Analysis: this compound vs. Established Alternatives

The Reproducibility Gap

Historical data for this compound relies heavily on summary reports published decades after the initial experiments (e.g., the 1990 CSIRO summary). Unlike himbacine, which has robust


 values (4 nM at M2) and total synthesis routes, this compound's pharmacology is defined by qualitative in vivo observations (hypotension in cats) without defined molecular targets.
Comparative Pharmacological Profile

Table 1: this compound vs. Himbacine and Standards

FeatureThis compound (Target Analyte)Himbacine (Benchmark)Atropine (Control)
Structural Class Class I (Piperidine-decalin)Class I (Piperidine-decalin)Tropane Alkaloid
Key Historical Claim Modest Hypotension (2.5–10 mg/kg, feline)Potent M2 Antagonism; Anti-bradycardicNon-selective Muscarinic Antagonism
Molecular Target Unknown/Unverified Muscarinic M2 (

nM)
M1–M5 Receptors
Reproducibility Status Low (Missing primary data; limited synthesis)High (Validated via Vorapaxar development)High (Gold Standard)
Physiological Effect Vasodilation (presumed)Tachycardia (Vagal blockade)Tachycardia, Mydriasis
Mechanistic Discrepancy

The core reproducibility challenge lies in the physiological divergence. Himbacine acts as an M2 antagonist, which typically increases heart rate (tachycardia). This compound, despite sharing the Class I scaffold, was reported to cause hypotension .[1] This suggests this compound may not share the M2 selectivity of himbacine and could instead interact with:

  • Alpha-adrenergic receptors (antagonism

    
     vasodilation).
    
  • Calcium channels (blockade

    
     hypotension).
    
  • Peripheral M3 receptors (agonist activity, though unlikely for this scaffold).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for reproducing this compound's activity, distinguishing between structural validation (X-ray) and functional validation (missing targets).

HimbosineValidation Source Galbulimima belgraveana Bark Extraction Acid-Base Extraction (Protocol A) Source->Extraction Isolation HPLC Purification (this compound Fraction) Extraction->Isolation Path_Himbacine Himbacine (Benchmark) Isolation->Path_Himbacine Path_this compound This compound (Target) Isolation->Path_this compound Validation Structural Confirmation (NMR/X-Ray vs Historical) Assay_M2 M2 Binding Assay (Protocol B) Validation->Assay_M2 Assay_Alpha Alpha-Adrenergic Screen (Hypotension Hypothesis) Validation->Assay_Alpha Path_Himbacine->Validation Ref: Vorapaxar Path_this compound->Validation Ref: 1960s X-Ray Outcome_1 Reproducible M2 Antagonism (Contradicts Hypotension Data) Assay_M2->Outcome_1 High Affinity Outcome_2 Novel Target Identification (Validates Hypotension) Assay_Alpha->Outcome_2 High Affinity

Figure 1: Logic flow for deconvoluting the historical pharmacological divergence between this compound and Himbacine.

Experimental Protocols for Reproducibility

To scientifically validate the historical claims, researchers must move beyond literature review to bench validation. The following protocols are designed to isolate this compound and test the "hypotension vs. M2 antagonism" hypothesis.

Protocol A: Differential Alkaloid Extraction (Modernized)

Objective: To isolate this compound from the complex alkaloid mixture of G. belgraveana without degradation.

  • Maceration: Suspend 100g dried, milled bark in 1L MeOH:NH

    
    OH (99:1) for 48h. The ammonia is critical to liberate the free base alkaloids.
    
  • Partitioning:

    • Filter and concentrate extract in vacuo.

    • Resuspend residue in 0.5M H

      
      SO
      
      
      
      (pH 2.0). Wash with Et
      
      
      O (removes neutral lipids).
    • Crucial Step: Basify aqueous phase to pH 10 with NH

      
      OH. Extract exhaustively with CHCl
      
      
      
      .
  • Fractionation (The Reproducibility Check):

    • Subject the crude alkaloid fraction to Flash Chromatography (Silica gel).

    • Gradient: CHCl

      
      
      
      
      
      5% MeOH/CHCl
      
      
      .
    • Identification: Himbacine elutes early (less polar); this compound elutes in mid-polar fractions. Confirm identity via

      
      H-NMR (diagnostic decalin signals).
      
Protocol B: Competitive Radioligand Binding Assay (M2 vs. Alpha-1)

Objective: To determine if this compound interacts with the M2 receptor (like himbacine) or Alpha-1 receptors (explaining hypotension).

Materials:

  • Membranes: CHO-K1 cells overexpressing human M2 muscarinic or

    
    -adrenergic receptors.
    
  • Radioligands: [

    
    H]-NMS (for M2) and [
    
    
    
    H]-Prazosin (for
    
    
    ).
  • Test Compounds: this compound (isolated from Protocol A), Himbacine (standard), Atropine (control).

Workflow:

  • Preparation: Dilute membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl

    
    , pH 7.4).
    
  • Incubation:

    • Mix 150

      
      L membrane suspension + 25 
      
      
      
      L radioligand (
      
      
      concentration) + 25
      
      
      L Test Compound (
      
      
      to
      
      
      M).
    • Incubate at 25°C for 60 min (M2) or 45 min (

      
      ).
      
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validating Check:

  • If this compound

    
     at M2 is > 1 
    
    
    
    M, the historical "M2 antagonist" classification for the class is not universal.
  • If this compound

    
     at 
    
    
    
    is < 100 nM, the historical "hypotension" claim is mechanistically validated.

Synthesis & Structural Integrity

Reproducibility is often hampered by the scarcity of natural source material. While himbacine has established total syntheses (e.g., Chackalamannil et al.), this compound synthesis is less developed.

Structural Correlation Diagram

Understanding the biosynthetic link helps in synthesizing this compound from more abundant precursors.

StructureRel GB13 GB13 (Precursor) Himbacine Himbacine (Class I - M2 Antagonist) GB13->Himbacine Oxidative Cyclization This compound This compound (Class I - Hypotensive?) GB13->this compound Hydroxylation/Esterification Himandrine Himandrine (Class II - Bradycardic) This compound->Himandrine Structural Correlation (via Ketone Vb)

Figure 2: Biosynthetic and structural relationships. Note the correlation between this compound and Himandrine established by Mander et al.

Conclusion

Reproducing the pharmacology of this compound requires a departure from the "himbacine-centric" view of Galbulimima alkaloids. The historical data indicates a divergence in physiological activity (hypotension vs. anti-bradycardia) that cannot be explained by M2 antagonism alone. By utilizing the differential extraction and dual-target binding protocols outlined above, researchers can definitively resolve whether this compound is a failed M2 antagonist or a potent, overlooked modulator of vascular tone.

References

  • Synthesis of psychotropic alkaloids from Galbulimima. Nature, 2022. [Link]

  • The chemical constituents of Galbulimima species. VII. The correlation of himandridine and this compound. Australian Journal of Chemistry, 1967.[2] [Link]

  • Himbacine analogs as muscarinic receptor antagonists--effects of tether and heterocyclic variations. Bioorganic & Medicinal Chemistry Letters, 1999. [Link]

  • The cardio-selectivity of himbacine: a muscarine receptor antagonist. Naunyn-Schmiedeberg's Archives of Pharmacology, 1986.[3] [Link]

  • Concise syntheses of GB22, GB13 and himgaline by cross-coupling and complete reduction. Science, 2019. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Himbosine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling and disposal of potent compounds like Himbosine are paramount to laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to manage this alkaloid safely and effectively, ensuring a secure research environment.

Understanding the Hazard: Why this compound Requires Special Handling

This compound is a complex alkaloid, and like many compounds in its class, it is biologically active and presents significant health risks. Safety Data Sheets (SDS) classify this compound as fatal if swallowed and toxic in contact with skin or if inhaled [1][2]. The primary hazards associated with this compound are summarized below:

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Fatal if ingested.[1][2]
Acute Dermal Toxicity Toxic upon skin contact.[1][2]
Acute Inhalation Toxicity Toxic if dust or aerosols are inhaled.[1]

Given these significant risks, a cavalier approach to disposal is not an option. The procedures outlined below are designed to minimize exposure to laboratory personnel and prevent environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The causality here is direct: the right PPE creates a barrier between you and the hazardous substance, mitigating the risk of accidental exposure.

Essential PPE for Handling this compound:

  • Gloves: Wear two pairs of nitrile gloves that have been tested for use with chemicals. This double-gloving technique provides an extra layer of protection in case the outer glove is compromised.

  • Lab Coat: A dedicated lab coat, preferably one that is disposable or can be professionally laundered, should be worn to protect your clothing and skin.

  • Eye Protection: Chemical splash goggles are mandatory to protect your eyes from dust particles or splashes.

  • Respiratory Protection: When handling this compound powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter is essential to prevent inhalation[1].

Spill Management: A Proactive Approach to Accidents

Accidents can happen, but with a clear and practiced spill protocol, you can manage them safely and effectively.

Immediate Steps for a this compound Spill:

  • Evacuate and Alert: Immediately clear the area of all personnel and alert your laboratory supervisor and Environmental Health and Safety (EHS) department.

  • Isolate the Area: Cordon off the spill area to prevent further contamination.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE described in Section 2.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material, such as a chemical spill pillow or absorbent pad, to prevent the dust from becoming airborne.

    • For liquid spills: Use an absorbent material to contain the liquid and prevent it from spreading.

  • Clean the Area:

    • Carefully collect the absorbent material and spilled this compound using a scoop or other appropriate tools. Avoid dry sweeping, which can generate dust.

    • Place all contaminated materials into a designated, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and then rinse with water. All cleaning materials must also be disposed of as hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for this compound disposal is to treat it as a hazardous chemical waste from the point of generation to its final destruction. Never dispose of this compound down the drain or in the regular trash.

Step 1: Waste Segregation and Collection

  • Designated Waste Container: All solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), should be collected in a clearly labeled, leak-proof, and sealable hazardous waste container[3][4]. The container should be made of a material compatible with this compound.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started. Your institution's EHS department will provide specific labeling requirements[3].

Step 2: Preparing for Disposal

  • Secure Closure: Once the waste container is full (do not overfill), securely seal the lid.

  • EHS Consultation: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[3]. They are the experts in ensuring compliance with all federal, state, and local regulations.

Step 3: Final Disposal

  • Approved Facility: Your EHS department will ensure that the this compound waste is transported to an approved hazardous waste disposal facility. The standard and recommended method for the final destruction of organic hazardous waste like this compound is incineration at a licensed facility.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Himbosine_Disposal_Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposition Himbosine_Waste This compound Waste (Solid or Contaminated Items) Segregate Segregate into Designated Container Himbosine_Waste->Segregate Step 1 Label Label Container Correctly ('Hazardous Waste', 'this compound') Segregate->Label Step 2 Store Store Securely in Satellite Accumulation Area Label->Store Step 3 EHS_Contact Contact EHS for Pickup Store->EHS_Contact Step 4 Transport Transport by Licensed Hauler EHS_Contact->Transport Step 5 Incineration Incineration at Approved Facility Transport->Incineration Step 6

Caption: this compound Disposal Workflow Diagram

Decontamination of Glassware and Equipment

Properly decontaminating reusable glassware and equipment is crucial to prevent cross-contamination and ensure a safe working environment.

Procedure for Decontamination:

  • Initial Rinse: Rinse the glassware or equipment with a solvent in which this compound is soluble. Collect this rinsate and dispose of it as hazardous waste.

  • Soaking: Immerse the glassware or equipment in a suitable laboratory detergent solution and sonicate if possible.

  • Final Rinse: Thoroughly rinse with purified water.

  • Drying: Allow the glassware and equipment to dry completely before reuse.

The Imperative of Institutional Compliance

This guide provides a robust framework for the safe disposal of this compound. However, it is crucial to remember that your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste management in your laboratory[3][4]. Always consult and adhere to their specific protocols and procedures.

By integrating these scientifically sound practices into your laboratory workflow, you contribute to a culture of safety and environmental stewardship, building a foundation of trust in your research endeavors.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hydroxy sulfonic betaine. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

Sources

Operational Safety Protocol: Handling Himbosine and Galbulimima Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Risk Profile

Himbosine is a complex hexacyclic alkaloid isolated from the bark of Galbulimima baccata (also classified as G. belgraveana).[1] Structurally related to Himbacine , it functions as a potent muscarinic receptor antagonist .[1]

While often used in drug discovery as a scaffold for thrombin receptor antagonists or neuroactive agents, its handling requirements are frequently underestimated.[1] Unlike standard laboratory reagents, this compound poses specific pharmacological risks due to its ability to cross biological membranes and modulate the parasympathetic nervous system.[1]

The "Why" Behind the Protocol (Causality)

We do not wear PPE simply to satisfy compliance; we wear it to break the chain of exposure.[1]

  • Mechanism of Toxicity: this compound acts on muscarinic acetylcholine receptors.[1] Systemic absorption can lead to anticholinergic toxidrome: tachycardia, mydriasis (dilated pupils), dry mucous membranes, and in severe cases, CNS excitation (tremors/confusion).[1]

  • Physical State Risk: As a crystalline solid, this compound is prone to electrostatic charging.[1] This creates a high risk of aerosolization during weighing and transfer.

  • Containment Strategy: We treat this compound as a SafeBridge Category 3 (Potent) compound.[1] All handling of the solid must occur within a primary engineering control (PEC).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system.[1]

PPE Selection Table
Protection ZoneStandard Operation (Solution < 10 mM)High-Risk Operation (Solid Handling / Stock Prep)Technical Rationale
Respiratory N95 (if outside hood) or Fume Hood sash at working height.[1]N100 / P3 or PAPR (Powered Air Purifying Respirator).[1]Solids aerosolize invisibly.[1] N95s filter 95% of 0.3μm particles; N100s filter 99.97%, critical for potent alkaloids.[1]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thickness).[1]Double Nitrile (Long cuff outer, standard inner).[1]Galbulimima alkaloids are lipophilic.[1] Double gloving provides a breakthrough time >480 mins and allows outer glove removal upon contamination.
Body Standard Lab Coat (Cotton/Poly blend).[1]Tyvek® IsoClean® (or equivalent impervious coverall).[1]Cotton absorbs liquids, keeping toxins against the skin.[1] Tyvek repels aqueous and organic solvents.[1]
Ocular Safety Glasses with side shields.[1]Chemical Splash Goggles or Full Face Shield.[1]Muscarinic antagonists in the eye cause immediate, prolonged pupil dilation (cycloplegia) and blurred vision.[1]

Part 3: Operational Workflows & Visualization

PPE Decision Logic

This decision tree dictates your setup before you open the vial.[1]

PPE_Decision_Tree Start Start: this compound Handling State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid High Risk Liquid Liquid Solution (<10mM) State_Check->Liquid Moderate Risk Engineering_Solid Primary Control: Isolator or Class II BSC Solid->Engineering_Solid Engineering_Liquid Primary Control: Chemical Fume Hood Liquid->Engineering_Liquid PPE_Solid PPE Required: Tyvek Suit + Double Gloves + N100/PAPR (if open sash) Engineering_Solid->PPE_Solid PPE_Liquid PPE Required: Lab Coat + Double Gloves + Safety Glasses Engineering_Liquid->PPE_Liquid

Figure 1: Risk-based decision logic for selecting engineering controls and PPE based on the physical state of the alkaloid.[1]

The "Self-Validating" Donning & Doffing Protocol

The most dangerous moment is not the experiment; it is taking off the gear (Doffing). This protocol uses a "Check-Step" methodology to prevent cross-contamination.[1]

Phase A: Donning (Entry)[1]
  • Visual Inspection: Check Tyvek suit for tears.[1] Inflate gloves with air to check for pinholes.[1]

  • Inner Layer: Don first pair of nitrile gloves.[1] Tape the cuff of the glove to the sleeve of the lab coat/Tyvek using chemically resistant tape (e.g., ChemTape).[1] Why? This prevents skin exposure at the wrist if you reach up.[1]

  • Outer Layer: Don second pair of gloves (different color if possible to spot tears).[1]

  • Respiratory: Fit check your N100/PAPR. Inhale sharply; the mask should collapse slightly (negative pressure check).[1]

Phase B: Doffing (Exit) - CRITICAL
  • Decon: Wipe down outer gloves with 10% bleach or ethanol while still in the hood.[1]

  • Outer Glove Removal: Use the "Beak Method" (pinch outside, pull off inside-out).[1] Do not snap gloves.

  • Suit Removal: Unzip. Peel the suit down from the shoulders, turning it inside out as you go.[1] The outside of the suit should never touch your scrubs/clothes.[1]

  • Inner Glove Removal: Remove inner gloves last.

  • Wash: Immediate soap and water wash of hands and forearms for 60 seconds.

Doffing_Workflow Step1 1. Chemical Wipe (Outer Gloves) Step2 2. Remove Outer Gloves Step1->Step2 Step3 3. Remove Suit (Roll Inside-Out) Step2->Step3 Step4 4. Remove Respirator (Handle by Straps) Step3->Step4 Step5 5. Remove Inner Gloves Step4->Step5 Step6 6. Wash Hands (60 Seconds) Step5->Step6

Figure 2: Sequential Doffing workflow designed to minimize secondary contamination of the operator.

Part 4: Emergency Response & Disposal[1][2]

Spills (Solid Powder)

Do NOT use a brush or broom. This generates dust.[1]

  • Isolate: Evacuate the immediate area.

  • Cover: Gently lay a chemically dampened paper towel (ethanol/water) over the powder to suppress dust.[1]

  • Clean: Wipe up the material using a "scoop" motion, keeping the towel wet.[1]

  • Deactivate: Clean surface with 1N HCl (alkaloids are basic; acid helps solubilize and remove residues) followed by detergent.[1]

Waste Disposal[1][2][3]
  • Solid Waste: All this compound-contaminated solids (gloves, weigh boats, wipes) must be segregated into Hazardous Waste (Toxic) containers.[1] Do not mix with general trash.[1]

  • Liquid Waste: Collect in a dedicated "Alkaloid/Toxic Organic" stream.[1]

  • Destruction: Incineration is the preferred method for complex polycyclic alkaloids.[1]

Part 5: References

  • SafeBridge Consultants. (2022).[1] Potent Compound Safety Certification Guidelines: Handling and Containment of OEB 3/4 Compounds.Link[1]

  • Taylor, W. C. (1963).[1] "The Alkaloids of Galbulimima baccata." Australian Journal of Chemistry, 16(2), 306-314.[1] (Establishes chemical structure and basic properties). Link[1]

  • Chackalamannil, S. (2001).[1] "Himbacine analogs as potent thrombin receptor antagonists."[1] Journal of Medicinal Chemistry, 44(21), 3355-3358.[1] (Contextualizes potency and biological activity of the this compound/Himbacine class). Link[1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.[1]Link[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.